Cellohexaose
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)18(49)29(11(4-40)59-33)65-35-25(56)20(51)31(13(6-42)61-35)67-36-26(57)21(52)30(14(7-43)62-36)66-34-24(55)19(50)28(12(5-41)60-34)64-32-22(53)17(48)16(47)10(3-39)58-32/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMVHSOAUQHPSN-VXDFXQCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2478-35-5 | |
| Record name | Cellohexaose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002478355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
what is the chemical structure of cellohexaose
An In-depth Technical Guide to the Chemical Structure of Cellohexaose
Introduction
This compound is a complex carbohydrate, specifically a hexasaccharide, that plays a significant role in biofuel research and plant biology. It is a key intermediate in the enzymatic breakdown of cellulose, the most abundant biopolymer on Earth. Understanding the precise chemical structure and properties of this compound is fundamental for researchers in glycobiology, biochemistry, and drug development who are exploring cellulolytic enzyme mechanisms, prebiotic applications, and the development of novel biomaterials. This guide provides a detailed overview of the chemical structure of this compound, supported by quantitative data, experimental protocols for its characterization, and a visual representation of its molecular architecture.
Chemical Structure of this compound
This compound is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are sequentially linked by β-1,4-glycosidic bonds.[1][2] This specific linkage involves the hydroxyl group on the first carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the C1-oxygen bond is oriented in the same direction as the CH₂OH group at C6. This arrangement results in a linear, unbranched chain.
The chemical formula for this compound is C₃₆H₆₂O₃₁.[2][3][4] The structure consists of five internal β-D-glucopyranose residues and one D-glucopyranose residue at the reducing end.[2] The IUPAC name for this compound is β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-D-glucose.
Figure 1. Linear structure of this compound showing six glucose units linked by β-1,4-glycosidic bonds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, analysis, and application in various experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₆₂O₃₁ | [2][3][4] |
| Molecular Weight | 990.86 g/mol | [4] |
| CAS Number | 2478-35-5 | [3][4] |
| Appearance | White powder | [4] |
| Melting Point | 275-278 °C (decomposes) | [5] |
| Purity | > 95% (commercially available) | [4] |
| Hydrogen Bond Donors | 20 | [3] |
| Hydrogen Bond Acceptors | 31 | [3] |
Experimental Protocols for Structural Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed atomic connectivity and stereochemistry of oligosaccharides.
Methodology for NMR Analysis:
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%). The sample is lyophilized and redissolved in D₂O two to three times to exchange all labile protons with deuterium.
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: Provides information on the chemical environment of each proton. The anomeric protons (H1) of the β-linked glucose units typically resonate in the region of 4.4-4.6 ppm.
-
¹³C NMR: Shows distinct signals for each carbon atom. The anomeric carbons (C1) are particularly informative and appear around 103 ppm for the internal residues and slightly different for the reducing and non-reducing ends.[6]
-
-
2D NMR Experiments: A suite of 2D NMR experiments is used to assign all proton and carbon signals and confirm the glycosidic linkages.[7]
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Establishes proton-proton correlations within each glucose ring.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single glucose spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the atoms involved in the β-1,4-glycosidic linkage.[7][8]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to confirm its composition.
Methodology for Mass Spectrometry Analysis:
-
Sample Preparation: this compound is dissolved in a suitable solvent, typically a mixture of water and methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common technique for analyzing oligosaccharides as it is a soft ionization method that minimizes fragmentation. Matrix-assisted laser desorption/ionization (MALDI) can also be used.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₃₆H₆₂O₃₁), the expected monoisotopic mass is 990.3442 g/mol . ESI-MS will typically show a prominent ion corresponding to [M+Na]⁺ or [M+H]⁺.
-
Tandem MS (MS/MS): To confirm the sequence and linkage, the parent ion can be selected and fragmented. The resulting fragmentation pattern provides information about the glycosidic bond cleavage, further confirming the structure.
Synthesis and Isolation
This compound is typically produced by the controlled hydrolysis of cellulose, a polysaccharide composed of thousands of glucose units.
Enzymatic Hydrolysis of Cellulose
This is the most common method for producing cellooligosaccharides, including this compound.[9]
Protocol for Enzymatic Production and Purification:
-
Substrate Preparation: Microcrystalline cellulose is suspended in a buffer solution (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzymatic Reaction: A cellulase enzyme cocktail, containing endoglucanases and exoglucanases, is added to the cellulose slurry. The reaction is incubated at an optimal temperature (e.g., 50 °C) with constant stirring for a specific duration (e.g., 24-48 hours). The reaction time is controlled to favor the production of intermediate-length oligosaccharides like this compound.
-
Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 10 minutes).
-
Purification:
-
The insoluble cellulose is removed by centrifugation.
-
The supernatant, containing a mixture of glucose and cellooligosaccharides, is concentrated.
-
The different oligosaccharides are separated using size-exclusion chromatography (SEC) or gel filtration chromatography. A column packed with a resin like Bio-Gel P-2 is often used, with water as the eluent.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
-
-
Final Product: The pure fractions are pooled and lyophilized to obtain this compound as a white powder.
Figure 2. Experimental workflow for the synthesis and purification of this compound.
Conclusion
The chemical structure of this compound is well-defined as a linear hexasaccharide of D-glucose units linked by β-1,4-glycosidic bonds. Its structure and properties have been rigorously established through advanced spectroscopic and analytical techniques. The detailed experimental protocols provided herein offer a guide for researchers to characterize, synthesize, and purify this compound for various scientific investigations. A thorough understanding of this fundamental cellulose oligomer is essential for advancing research in areas ranging from enzymatic biofuel production to human health and nutrition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Oligosaccharide | Megazyme [megazyme.com]
- 5. This compound | 2478-35-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of Cellohexaose for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for synthesizing and purifying cellohexaose (DP6), a β-1,4-linked glucose hexamer. This compound and other cello-oligosaccharides (COS) are of significant interest in biomedical research and drug development for their roles as prebiotics, elicitors of plant defense, and model compounds for studying cellulose degradation. This document details both "top-down" (hydrolysis) and "bottom-up" (enzymatic synthesis) approaches, presenting quantitative data, detailed experimental protocols, and process visualizations to aid in the production of high-purity this compound for research applications.
Synthesis Strategies: Top-Down vs. Bottom-Up
The production of this compound can be broadly categorized into two strategies: the degradation of abundant natural cellulose (top-down) and the controlled enzymatic assembly from simpler sugars (bottom-up). The choice of method depends on the desired yield, purity, and scale of production.
Top-Down Synthesis: Hydrolysis of Cellulose
This approach involves the partial hydrolysis of cellulose, a readily available biopolymer, to generate a mixture of cello-oligosaccharides of varying degrees of polymerization (DP). This compound must then be isolated from this complex mixture.
Acid Hydrolysis
Concentrated acids are used to cleave the β-1,4-glycosidic bonds in cellulose. This method is straightforward but can be difficult to control, often leading to extensive degradation to glucose if not carefully managed.
-
Preparation: Suspend microcrystalline cellulose (e.g., 5g) in a beaker placed in an ice-cold water bath (5-10°C).
-
Hydrolysis: Slowly add pre-chilled concentrated sulfuric acid (72 wt%) to the cellulose under constant stirring. A common ratio is a high mass ratio of acid to dry cellulose (e.g., 36:1).[1][2]
-
Incubation: Maintain the reaction at a controlled low temperature (e.g., 5°C for 1 hour or 30°C for 2 hours) with agitation.[1][2][3] Reaction time is critical; longer times lead to shorter oligosaccharides.
-
Termination & Dilution: Stop the reaction by diluting the mixture with a large volume of ice-cold water. This reduces the acid concentration significantly (e.g., to 4 wt%).
-
Neutralization: Carefully neutralize the hydrolysate to a pH of 5-6 using a base such as sodium hydroxide (NaOH) or calcium carbonate (CaCO₃).
-
Clarification: Remove insoluble residues (lignin, unreacted cellulose) by centrifugation or filtration.
-
Extraction: The resulting supernatant, containing a mixture of cello-oligosaccharides, can be extracted or concentrated. One method involves adding an equal volume of acetonitrile to the aqueous solution to aid in subsequent chromatographic separation.[3][4]
Enzymatic Hydrolysis
This method uses cellulase enzymes, typically endoglucanases, which randomly cleave internal bonds in the cellulose chain to produce oligosaccharides. It offers milder reaction conditions compared to acid hydrolysis.
-
Substrate Preparation: Prepare a suspension of a cellulosic substrate (e.g., 14% w/v microcrystalline cellulose) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).[5]
-
Enzyme Addition: Add a cellulase preparation with high endoglucanase activity. The enzyme loading is a critical parameter (e.g., 2 FPU/L).[5] To maximize oligosaccharide yield, the activity of β-glucosidase (which converts cellobiose to glucose) should be low or inhibited.
-
Incubation: Incubate the mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 4-24 hours).[5][6] The reaction time influences the DP profile of the resulting oligosaccharides.
-
Enzyme Deactivation: Terminate the reaction by heating the mixture (e.g., to 100°C for 10 minutes) to denature the enzymes.
-
Clarification: Separate the soluble hydrolysate containing the cello-oligosaccharides from the solid residue by centrifugation. The supernatant is then ready for purification.
Bottom-Up Synthesis: Multi-Enzyme Cascade
The bottom-up approach offers greater control over the DP distribution of the final product. A well-established method is a three-enzyme phosphorylase cascade that synthesizes cello-oligosaccharides from sucrose and glucose.[7][8] This method can be tuned to maximize the yield of specific oligosaccharides, including this compound.
Experimental Protocol: Three-Enzyme Cascade Synthesis
-
Reaction Mixture Preparation: Prepare a buffered solution (e.g., 50 mM MES, pH 7.0) containing the starting substrates. Optimized concentrations can be around 0.5 M sucrose and 0.15 M glucose.[7] Phosphate is also required for the reaction (added as a phosphate buffer).
-
Enzyme Addition: Add the three phosphorylase enzymes: Sucrose Phosphorylase (ScP), Cellobiose Phosphorylase (CbP), and Cellodextrin Phosphorylase (CdP). The ratio of enzyme activities is crucial for controlling the product distribution. An optimized ratio can be 10:3:2 (U/mL) for ScP, CbP, and CdP, respectively.[7]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 45°C) with gentle shaking for a set time (e.g., 5-8 hours).[7]
-
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution using HPLC.
-
Termination: Stop the reaction by heat deactivation of the enzymes (100°C for 10 minutes).
-
Post-Processing: The resulting mixture, which has a controlled distribution of COS, is then subjected to purification to isolate this compound.
Purification of this compound
Chromatography is the primary method for isolating this compound from the complex mixtures generated during synthesis.[4] High-performance liquid chromatography (HPLC) is particularly effective.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. Larger molecules like this compound elute earlier than smaller ones like glucose and cellobiose.
-
Column & Mobile Phase: Use a column packed with a resin suitable for oligosaccharide separation (e.g., Bio-Gel P-4). The mobile phase is typically deionized water.[9]
-
Sample Preparation: Concentrate the crude oligosaccharide mixture and filter it through a 0.22 µm membrane before injection.[10]
-
Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 1.5 mL/min).[9]
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., HPLC with a refractive index detector or HPAEC-PAD) to identify those containing pure this compound.
-
Pooling & Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a powder.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar compounds like oligosaccharides. It provides good resolution for different DP lengths.
-
Column & Mobile Phase: Use an amino-propyl bonded silica column (e.g., Luna NH2). The mobile phase is typically a gradient of acetonitrile and water.[7][11]
-
Sample Preparation: Dissolve the crude COS mixture in the initial mobile phase composition (e.g., 70:30 acetonitrile:water) and filter.[11]
-
Elution: Inject the sample and run a gradient program, decreasing the acetonitrile concentration over time to elute the oligosaccharides in order of increasing DP.
-
Detection & Collection: Use a refractive index (RI) or evaporative light scattering detector (ELSD) to monitor the elution. Collect the peak corresponding to this compound.
-
Post-Processing: Evaporate the solvent from the collected fraction to obtain the purified product.
Data Presentation: Yield and Purity
The yield and purity of this compound are highly dependent on the chosen synthesis and purification strategy. The bottom-up enzymatic cascade generally offers higher specificity and yield for this compound compared to hydrolysis methods.
Table 1: Quantitative Comparison of this compound Synthesis Methods
| Synthesis Method | Key Parameters | Total COS Yield/Titer | This compound (DP6) Content | Purity of Final Mixture | Reference(s) |
| Acid Hydrolysis | 72% H₂SO₄, 5°C, 1 hr | Not specified for DP6 | Part of a broad DP1-DP8 mixture | Low (requires extensive purification) | [3][4] |
| Enzymatic Hydrolysis | Celluclast/Ultimase | 22-32% (DP4-10 >80%) | Not specified | Moderate (requires purification) | [6] |
| Enzymatic Cascade | 0.5 M Sucrose, pH 7.0, 45°C | 93 g/L | 9 wt% | ~98% (total COS) | [7] |
| Enzymatic Cascade | Optimized whole-cell catalysis | 97 g/L | 5.5 wt% | ~97% (total COS) | [12][13] |
Conclusion
The synthesis and purification of this compound for research applications can be achieved through either top-down hydrolysis of cellulose or bottom-up enzymatic synthesis. While acid and enzymatic hydrolysis provide a straightforward route to a mixture of cello-oligosaccharides, the multi-enzyme phosphorylase cascade offers superior control and higher yields of specific, short-chain products including this compound.[7][12] Subsequent purification, primarily through chromatographic techniques like SEC or HILIC, is essential to obtain the high-purity this compound required for demanding applications in life sciences and drug development. The protocols and data presented in this guide offer a comprehensive framework for researchers to produce and isolate this valuable oligosaccharide.
References
- 1. Two-Step Thermochemical Cellulose Hydrolysis With Partial Neutralization for Glucose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Step Thermochemical Cellulose Hydrolysis With Partial Neutralization for Glucose Production [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Preparation of Cello-Oligosaccharides by Precise-Controlled Enzymatic Depolymerization and Its Amphiphilic Functionalization for High-Oil Load Emulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. HPLC analysis of reaction compounds [bio-protocol.org]
- 12. [Synthesis of cello-oligosaccharides which promotes the growth of intestinal probiotics by multi-enzyme cascade reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Latent Potential of Plant Biomass: Unveiling the Natural Occurrence and Signaling Role of Cellohexaose
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cellohexaose, a complex carbohydrate derived from cellulose, is not a freely available molecule in plant biomass. Instead, it exists as a fundamental component of the intricate cellulose polymer, the primary structural constituent of plant cell walls. Its "natural occurrence" is more accurately understood as its generation through the enzymatic or chemical breakdown of this abundant biopolymer. Recent scientific inquiry has illuminated the significant role of cello-oligosaccharides (COS), including this compound, as signaling molecules in plants, acting as damage-associated molecular patterns (DAMPs) that trigger defense responses. This technical guide delves into the generation of this compound from various plant biomass sources, details the analytical methods for its quantification, and elucidates its function in plant signaling pathways.
Quantitative Analysis of Cello-oligosaccharide Generation from Plant Biomass
The enzymatic hydrolysis of lignocellulosic biomass is a key process for the production of cello-oligosaccharides. The yield of these valuable compounds, including this compound, is highly dependent on the biomass source, pretreatment methods, and the specific enzymatic cocktail employed. Below are tables summarizing the yields of total cello-oligosaccharides (COS) and reducing sugars from various plant biomass sources, providing a comparative overview for researchers.
Table 1: Yield of Total Cello-oligosaccharides (COS) from Various Plant Biomass Sources via Enzymatic Hydrolysis
| Plant Biomass Source | Pretreatment | Enzyme(s) | COS Yield | Reference |
| Miscanthus | Ionic Liquid [C2mim][OAc] | TfCel9a, Cel9m, OsCel7a(-105) | 933 mg/g glucan | [1][2][3] |
| Sugarcane Straw | Hydrothermal | Endoglucanases, LPMO, CDH | 60.49 mg/g pretreated straw |
Table 2: Yield of Reducing Sugars from Various Plant Biomass Sources via Enzymatic Hydrolysis
| Plant Biomass Source | Pretreatment | Enzyme(s) | Reducing Sugar Yield | Reference |
| Wheat Straw | Deep Eutectic Solvents (Na:EG) | Cellulase | 81.6% | [4] |
| Wheat Straw | NaOH and H2O2 | Trichoderma reesei cellulases and Aspergillus niger β-glucosidase | 89% and 97% respectively | [5] |
| Corn Stover | Thermo-mechanically extruded | Penicillium pinophilum ATCC 200401 crude cellulase | 57.6% of maximum glucose yield | [6] |
Experimental Protocols
I. Preparation of Alcohol-Insoluble Residue (AIR) from Plant Biomass
A standardized method for preparing cell wall material is crucial for comparative studies. The following protocol outlines the preparation of Alcohol-Insoluble Residue (AIR), a common starting material for cell wall analysis.
-
Homogenization: Homogenize fresh or frozen plant tissue in 80% ethanol.
-
Washing: Sequentially wash the pellet with 80% ethanol, 100% ethanol, and then a 1:1 (v/v) mixture of methanol and chloroform to remove soluble components.
-
Destarching (Optional): If the biomass is rich in starch, treat the AIR with α-amylase to remove starch granules.
-
Drying: Dry the final AIR pellet under vacuum.
II. Enzymatic Hydrolysis of Plant Biomass for Cello-oligosaccharide Production
This protocol describes a general procedure for the enzymatic generation of cello-oligosaccharides from pretreated plant biomass.
-
Substrate Preparation: Suspend a known amount of pretreated plant biomass (e.g., steam-exploded, acid-treated) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Enzyme Addition: Add a specific cellulase or a cocktail of cellulases with endo- and exo-glucanase activities to the substrate slurry. The enzyme loading should be optimized for the specific biomass and desired product profile.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with constant agitation for a defined period (e.g., 24-72 hours).
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to separate the solid residue from the supernatant containing the soluble cello-oligosaccharides. Filter the supernatant through a 0.22 µm filter before analysis.
III. Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including cello-oligosaccharides.
-
Instrumentation: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a suitable anion-exchange column (e.g., CarboPac series).
-
Eluent Preparation: Prepare eluents consisting of sodium hydroxide and a sodium acetate gradient in deionized water. The specific concentrations and gradient profile will depend on the separation requirements.
-
Standard Preparation: Prepare a series of cello-oligosaccharide standards of known concentrations, including this compound, to generate a calibration curve.
-
Chromatographic Conditions:
-
Column: Dionex CarboPac PA1 or equivalent.
-
Eluents: A) 100 mM NaOH, B) 1 M NaOAc in 100 mM NaOH.
-
Gradient: A linear gradient of sodium acetate is typically used to elute oligosaccharides of increasing degree of polymerization.
-
Flow Rate: 1.0 mL/min.
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
-
Data Analysis: Identify and quantify this compound in the samples by comparing the retention time and peak area to the corresponding standard.
Cello-oligosaccharide Signaling in Plants
Cello-oligosaccharides, released from the plant cell wall during pathogen attack or mechanical damage, act as endogenous signaling molecules or DAMPs. The perception of these molecules triggers a cascade of defense responses.
Caption: Cello-oligosaccharide signaling pathway in plants.
The perception of cello-oligosaccharides at the cell surface is mediated by receptor kinases such as CORK1 (CELLOOLIGOMER-RECEPTOR KINASE 1), also known as IGP1 (IMPAIRED IN GLUCAN PERCEPTION 1)[7][8]. Binding of cello-oligosaccharides to the extracellular domain of CORK1 initiates a downstream signaling cascade within the cytoplasm. This includes a rapid influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS), and the activation of a mitogen-activated protein kinase (MAPK) cascade, involving MPK3 and MPK6[7][9]. These signaling events ultimately lead to the activation of WRKY transcription factors, such as WRKY30, which in turn regulate the expression of a suite of defense-related genes, bolstering the plant's immune response[9].
Experimental Workflow for Studying Cello-oligosaccharide Signaling
The following diagram illustrates a typical workflow for investigating the signaling responses induced by cello-oligosaccharides in plants.
Caption: Workflow for analyzing cello-oligosaccharide-induced signaling.
This workflow begins with the treatment of plant material with cello-oligosaccharides. Subsequently, various downstream signaling events are measured. ROS production can be quantified using a luminol-based chemiluminescence assay. Changes in intracellular calcium levels can be visualized and measured using calcium-sensitive dyes or proteins like Aequorin. The activation of MAP kinases is typically assessed by Western blotting using antibodies that specifically recognize the phosphorylated (active) forms of the kinases. Finally, the induction of defense-related genes is quantified using quantitative real-time PCR (qRT-PCR). The collective data from these assays provide a comprehensive picture of the plant's signaling response to cello-oligosaccharides.
References
- 1. Enzymatic generation of short chain cello-oligosaccharides from Miscanthus using different pretreatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.aber.ac.uk [research.aber.ac.uk]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Enhanced Enzymatic Hydrolysis of Wheat Straw to Improve Reducing Sugar Yield by Novel Method under Mild Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
- 9. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Cellohexaose
This document provides a comprehensive overview of the core physical and chemical properties of this compound, a significant oligosaccharide in biofuel research and enzymatic studies. It is intended to serve as a technical resource for professionals in research and development.
Introduction
This compound is a linear oligosaccharide composed of six D-glucose units linked by β-(1→4) glycosidic bonds.[1] It is a key intermediate in the enzymatic hydrolysis of cellulose, the most abundant biopolymer on Earth. As a well-defined substrate, this compound is invaluable for the characterization of cellulolytic enzymes, such as endoglucanases and cellobiohydrolases, which are crucial in the development of biofuels and other bio-based products.[2] Understanding its physicochemical properties is essential for optimizing enzymatic assays, developing separation processes, and for its potential use in various biotechnological applications.
Physical Properties of this compound
The physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to pale cream or pale yellow crystalline powder. | [3] |
| Melting Point | 275-278°C (with decomposition) | [4] |
| Solubility | Slightly soluble in water. Cellodextrins with a degree of polymerization (DP) of up to 6 are generally considered soluble, while those with a DP of 8 to 10 are hardly soluble.[4][5][6][7] | |
| Stability | Stable for > 2 years under recommended storage conditions (frozen at -15°C to -20°C).[8] | |
| Optical Rotation | While specific quantitative data for this compound was not found, as a chiral carbohydrate, it is optically active and will rotate plane-polarized light.[9][10] The value can be determined experimentally using polarimetry. |
Chemical Properties of this compound
The chemical identity and computed properties of this compound are detailed below, providing a molecular-level description.
| Property | Value | Source(s) |
| Chemical Formula | C36H62O31 | |
| Molecular Weight | 990.86 g/mol | |
| CAS Number | 2478-35-5 | |
| IUPAC Name | (2R,3R,4R,5R)-4-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-5-{[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2,3,5,6-tetrahydroxyhexanal | [3] |
| Hydrogen Bond Donor Count | 20 | [11] |
| Hydrogen Bond Acceptor Count | 31 | [11] |
| Rotatable Bond Count | 20 | [11] |
| Topological Polar Surface Area | 506 Ų | [1] |
| Complexity | 1510 | [1] |
Chemical Reactivity and Biological Role
The primary chemical reaction of interest for this compound is its hydrolysis into smaller oligosaccharides and ultimately glucose. It does not typically act as a signaling molecule in complex biological pathways but rather as a substrate within the metabolic pathway of cellulose degradation.
Enzymatic Hydrolysis
This compound is a substrate for various cellulolytic enzymes. The hydrolysis pattern depends on the type of enzyme:
-
Endoglucanases cleave internal β-1,4-glycosidic bonds at random, producing a mixture of smaller cello-oligosaccharides (cellobiose, cellotriose, cellotetraose, etc.).
-
Cellobiohydrolases (Exoglucanases) act on the ends of the this compound chain, processively releasing cellobiose (a disaccharide) units.
The end products of this enzymatic degradation can be analyzed to characterize the specific mode of action of a given cellulase.
References
- 1. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 2. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.vtt.fi [publications.vtt.fi]
- 7. Product solubility control in cellooligosaccharide production by coupled cellobiose and cellodextrin phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Oligosaccharide | Megazyme [megazyme.com]
- 9. Conformational analysis of polysaccharides. Part V. The characterization of linkage conformations (chain conformations) by optical rotation at a single wavelength. Evidence for distortion of cyclohexa-amylose in aqueous solution. Optical rotation and the amylose conformation - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. cdn.pasco.com [cdn.pasco.com]
The Biochemical Role of Cellohexaose in Cellulose Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted biochemical role of cellohexaose in the enzymatic degradation of cellulose. As a key intermediate and signaling molecule, understanding the function of this compound is critical for optimizing cellulase-based processes in various industrial and therapeutic applications. This document provides a comprehensive overview of its involvement in cellulose hydrolysis, the induction of cellulase gene expression, and its interactions with cellulolytic enzymes, supplemented with detailed experimental protocols and quantitative data.
This compound: A Pivotal Intermediate in Cellulose Hydrolysis
Cellulose, a linear polymer of β-1,4-linked glucose units, is the most abundant biopolymer on Earth. Its enzymatic degradation is a synergistic process involving three main types of cellulases: endoglucanases (EGs), cellobiohydrolases (CBHs), and β-glucosidases (BGLs). This compound, a soluble cello-oligosaccharide with a degree of polymerization (DP) of six, emerges as a crucial intermediate in this process.
Endoglucanases initiate the breakdown of cellulose by randomly cleaving internal β-1,4-glycosidic bonds within the amorphous regions of the cellulose chain. This action releases shorter cello-oligosaccharides of varying lengths, including this compound. These newly created chain ends then become accessible to cellobiohydrolases, which processively cleave cellobiose units from either the reducing or non-reducing ends of the cellulose chain.
This compound itself is a substrate for both cellobiohydrolases and β-glucosidases. For instance, cellobiohydrolase II from Trichoderma reesei has been shown to hydrolyze this compound, with the second and third glycosidic linkages from the non-reducing end being cleaved with approximately equal probability[1]. The degradation rates of cello-oligosaccharides like this compound are significantly faster than those of chromophoric analogs[1][2]. The degradation of this compound by cellobiohydrolase II is processive, meaning the enzyme can perform multiple catalytic cycles before dissociating from the substrate[1].
The Signaling Role of this compound in Cellulase Gene Induction
Beyond its role as a substrate, this compound and other soluble cello-oligosaccharides are key signaling molecules that induce the expression of cellulase genes in filamentous fungi, such as the industrial workhorse Trichoderma reesei. Since cellulose is an insoluble polymer that cannot enter the fungal cell, the fungus relies on a basal level of constitutively expressed cellulases to generate these soluble inducers.
The induction of cellulase expression is a tightly regulated process that begins with the uptake of cello-oligosaccharides by specific sugar transporters on the fungal cell membrane[3]. Once inside the cell, these oligosaccharides trigger a complex signaling cascade that leads to the activation of key transcription factors. In T. reesei, transcription factors such as XYR1 and ACE3 are essential for the expression of cellulase genes[3]. The deletion of ACE3 has been shown to result in negligible expression of major cellulase genes[3]. The signaling network also involves other regulatory elements, including the influence of calcium signaling[4].
References
- 1. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellulase Activity Assay Kit For The Measurement of endo-Cellulase | Megazyme [megazyme.com]
- 3. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cellohexaose as a Standard for Oligosaccharide Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of cellohexaose as a standard in the qualitative and quantitative analysis of oligosaccharides. This compound, a well-characterized linear oligosaccharide consisting of six β-(1→4) linked D-glucose units, serves as an invaluable tool for researchers in various fields, including biotechnology, biofuel development, and pharmaceutical sciences. Its use as a standard is critical for method development, validation, and ensuring the accuracy and reproducibility of analytical results.
Physicochemical Properties of this compound
This compound is a non-reducing sugar with the chemical formula C36H62O31 and a molecular weight of 990.86 g/mol . It is a white, crystalline powder that is soluble in water. High-purity this compound (>95%) is commercially available and is essential for its use as a primary analytical standard.
Core Applications of this compound as a Standard
This compound is predominantly utilized as a standard in a variety of analytical techniques for the characterization of cello-oligosaccharides and other complex carbohydrates. Its primary applications include:
-
Calibration and Quantification: this compound is used to generate calibration curves for the accurate quantification of oligosaccharides in diverse sample matrices.
-
System Suitability Testing: It is employed to assess the performance and suitability of chromatographic systems before sample analysis.
-
Peak Identification: The retention time of this compound serves as a reference point for the identification of cello-oligosaccharides in unknown samples.
-
Enzyme Activity Assays: It is a key substrate and standard in assays for determining the activity of cellulolytic enzymes.[1]
Analytical Techniques Utilizing this compound as a Standard
Several analytical techniques rely on this compound as a standard for robust and reliable oligosaccharide analysis. The most prominent of these are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS).
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the separation and quantification of carbohydrates.[2] Cello-oligosaccharides, including this compound, are separated based on their size, charge, and structure under high pH conditions.[3]
Quantitative Data for HPAEC-PAD Analysis of Cello-oligosaccharides:
| Parameter | Cello-oligosaccharides (DP2-DP6) | Reference |
| Linearity Range (mg/L) | 0.40 - 4.00 | [2] |
| **Correlation Coefficient (R²) ** | ≥ 0.998 | [2] |
| Limit of Detection (LOD) (mg/L) | 0.04 - 0.08 | [2] |
| Limit of Quantification (LOQ) (mg/L) | 0.16 - 0.38 | [2] |
| Parameter | Glucosamine & Chitooligosaccharides (DP1-DP6) | Reference |
| Linearity Range (mg/L) | 0.2 - 10 | [1] |
| Correlation Coefficient (R²) | 0.9979 - 0.9995 | [1] |
| Limit of Detection (LOD) (mg/L) | 0.003 - 0.016 | [1] |
| Parameter | Xylo-oligosaccharides (DP2-DP6) | Reference |
| Linearity Range (mg/L) | 0.804 - 8.607 | [4] |
| Correlation Coefficient (R²) | ≥ 0.999 | [4] |
| Limit of Detection (LOD) (mg/L) | 0.064 - 0.111 | [4] |
| Limit of Quantification (LOQ) (mg/L) | 0.214 - 0.371 | [4] |
Experimental Protocol: HPAEC-PAD Analysis of Cello-oligosaccharides
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column, such as a CarboPac™ PA200 (3 x 250 mm), is recommended for optimal separation.[5]
-
Eluent Preparation:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc)
-
All eluents should be prepared with deionized water with a resistivity of >18.2 MΩ·cm and degassed thoroughly.
-
-
Gradient Program: A two-stage binary gradient is often employed for the separation of a mixture of cello- and xylo-oligosaccharides.[2]
-
Time (min) % Eluent A % Eluent B 0 100 0 10 80 20 25 0 100 30 100 0 35 100 0
-
-
Detector Settings (Pulsed Amperometry): A standard quadruple potential waveform is used for detection.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample containing oligosaccharides with deionized water to fall within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the standards and samples onto the HPAEC-PAD system. Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Use the regression equation to quantify the cello-oligosaccharides in the samples.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of oligosaccharides. This compound is used as a standard to determine the degree of polymerization (DP) of unknown cello-oligosaccharides based on their relative migration distance (Rf value).
Experimental Protocol: TLC Analysis of Cello-oligosaccharides
-
Plate: Silica gel 60 F254 plates are commonly used.[6]
-
Solvent System (Mobile Phase): A mixture of n-butanol, acetic acid, and water in a 2:1:1 (v/v/v) ratio is a suitable solvent system for separating cello-oligosaccharides.[6]
-
Standard and Sample Application:
-
Dissolve this compound and other cello-oligosaccharide standards (G1-G5) in water to a concentration of approximately 1 mg/mL.
-
Spot 1-2 µL of each standard and sample solution onto the TLC plate.
-
-
Development: Place the TLC plate in a chromatography chamber saturated with the solvent system and allow the solvent to ascend the plate.
-
Visualization:
-
After development, dry the plate thoroughly.
-
Spray the plate with a visualization reagent, such as a solution of diphenylamine-aniline-phosphoric acid in acetone.[7]
-
Heat the plate at a specific temperature (e.g., 100-110°C) for a few minutes until colored spots appear.
-
-
Analysis: Compare the Rf values of the spots in the sample lanes to those of the cello-oligosaccharide standards to identify the components.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for the structural characterization of oligosaccharides, providing information on molecular weight, composition, and sequence.[8] this compound can be used as a standard to optimize MS parameters and as an internal standard for quantitative analysis.[9]
Experimental Protocol: Mass Spectrometry Analysis of Oligosaccharides
-
Ionization Method: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are the most common ionization techniques for oligosaccharides.[9]
-
Sample Preparation for MALDI-MS:
-
Mix the oligosaccharide sample with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
Sample Preparation for ESI-MS:
-
Dissolve the oligosaccharide sample in a solvent compatible with ESI, such as a mixture of acetonitrile and water.
-
Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography.
-
-
Mass Analysis: Acquire mass spectra in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.[9]
-
Data Analysis: Determine the molecular weights of the oligosaccharides from the mass-to-charge ratios (m/z) of the observed ions. Use the fragmentation patterns from MS/MS spectra to deduce the sequence and linkage of monosaccharide units.
Visualization of Workflows
Enzymatic Hydrolysis of Cellulose Workflow
The following diagram illustrates the workflow for analyzing the enzymatic hydrolysis of cellulose, where this compound plays a crucial role as a standard for quantifying the reaction products.
Caption: Workflow for enzymatic hydrolysis analysis using this compound.
Quality Control of Cellulosic Excipients in Pharmaceuticals
This diagram outlines a proposed workflow for the quality control of cellulose-based pharmaceutical excipients, where this compound is used to standardize the analysis of oligosaccharide impurities. The presence and quantity of small oligosaccharides can impact the performance of the excipient.[10][11]
Caption: Quality control workflow for cellulosic excipients.
This compound in Drug Development
In the pharmaceutical industry, cellulose and its derivatives are widely used as excipients in various dosage forms.[12][13] The physicochemical properties of these excipients, which can be influenced by the presence of low molecular weight oligosaccharides, are critical for drug product performance.[10] Therefore, the use of this compound as a standard for the quantification of such oligosaccharides is essential for:
-
Raw Material Qualification: Ensuring the quality and consistency of incoming cellulosic excipients.
-
Process Monitoring: Monitoring potential degradation of cellulosic materials during manufacturing processes.
-
Finished Product Testing: Characterizing the final drug product and ensuring it meets quality specifications.
Conclusion
This compound is an indispensable tool for the accurate and reliable analysis of oligosaccharides. Its well-defined structure and high purity make it an ideal standard for a range of analytical techniques, including HPAEC-PAD, TLC, and MS. The detailed protocols and workflows provided in this guide are intended to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to achieve high-quality analytical data in their respective fields. The continued application of this compound as a standard will undoubtedly contribute to advancements in our understanding and utilization of complex carbohydrates.
References
- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Quantitative determination of xylo-oligosaccharides in xylo-oligosaccharide products with high performance anion-exchange chromatography coupled with pulsed amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control Strategy for Excipient Variability in the Quality by Design Approach Using Statistical Analysis and Predictive Model: Effect of Microcrystalline Cellulose Variability on Design Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. expresspolymlett.com [expresspolymlett.com]
- 13. Research and application of pharmaceutical excipients from cellulose - Beijing Institute of Technology [pure.bit.edu.cn]
The Structural Conformation of Cellohexaose in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellohexaose, a hexamer of glucose units linked by β-(1→4) glycosidic bonds, serves as a soluble model compound for cellulose, the most abundant biopolymer on Earth. Understanding its three-dimensional structure and dynamic behavior in solution is crucial for various applications, including biofuel production, development of novel biomaterials, and drug design targeting carbohydrate-processing enzymes. This technical guide provides an in-depth overview of the structural conformation of this compound in aqueous solution, focusing on data derived from molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy.
Core Findings: Conformational Landscape of this compound
In aqueous solution, this compound does not adopt a single rigid structure but rather exists as an ensemble of conformations. The overall shape is generally described as a twisted, ribbon-like structure. The flexibility of the molecule is primarily dictated by the rotation around the glycosidic linkages, defined by the torsion angles φ (O5-C1-O4'-C4') and ψ (C1-O4'-C5'-C4').
Molecular dynamics simulations suggest that the most stable conformation of this compound in water is an approximately linear one.[1] However, occasional changes in the glycosidic φ and ψ angles can lead to significant deviations from this linearity.[1] The conformational preferences of the glycosidic linkages are also influenced by intramolecular hydrogen bonding. A key hydrogen bond is the one between the hydroxyl group at C3 of one glucose residue and the ring oxygen (O5) of the adjacent residue (O3-H···O5').[2] This interaction is considered a consequence of the sterically and stereoelectronically dictated conformational preference of the molecule.[2]
Quantitative Conformational Data
The following tables summarize key quantitative data regarding the solution conformation of this compound, primarily derived from molecular dynamics simulations and NMR spectroscopy.
Table 1: Glycosidic Torsion Angles (φ, ψ) from Molecular Dynamics Simulations
| Glycosidic Linkage | Typical φ Angle Range (°) | Typical ψ Angle Range (°) | Reference |
| β-(1→4) | -100 to -80 | 80 to 100 | [3] |
Note: These are representative values for β-(1→4) linkages in cello-oligosaccharides and may vary slightly between individual linkages within the this compound molecule and depending on the force field and simulation parameters used.
Table 2: Intramolecular Hydrogen Bond Occupancy from Molecular Dynamics Simulations
Intramolecular hydrogen bonds play a significant role in stabilizing the conformation of this compound. The occupancy of these hydrogen bonds can be calculated from MD simulation trajectories.
| Hydrogen Bond | Donor | Acceptor | Typical Occupancy (%) |
| O3-H ··· O5' | O3-H of residue n | O5 of residue n+1 | High |
| O6-H ··· O2' | O6-H of residue n | O2 of residue n+1 | Moderate |
| O2-H ··· O6' | O2-H of residue n | O6 of residue n+1 | Moderate |
Note: Occupancy can vary depending on the specific linkage, temperature, and force field used in the simulation.
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for Methyl Cellohexaoside in D₂O
NMR spectroscopy is a powerful tool for characterizing the solution structure of oligosaccharides. The following table presents the complete ¹H and ¹³C chemical shift assignments for methyl cellohexaoside. The modification to the β-methyl glycoside eliminates anomeric equilibration, simplifying the spectra and allowing for detailed analysis.[4]
| Residue | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| A (Non-reducing end) | 1 | 4.49 | 103.8 |
| 2 | 3.29 | 74.5 | |
| 3 | 3.55 | 77.0 | |
| 4 | 3.44 | 80.2 | |
| 5 | 3.48 | 75.8 | |
| 6a | 3.91 | 61.9 | |
| 6b | 3.73 | ||
| B | 1 | 4.54 | 103.9 |
| 2 | 3.33 | 74.6 | |
| 3 | 3.59 | 77.1 | |
| 4 | 3.48 | 80.3 | |
| 5 | 3.51 | 75.9 | |
| 6a | 3.92 | 62.0 | |
| 6b | 3.75 | ||
| C | 1 | 4.54 | 103.9 |
| 2 | 3.33 | 74.6 | |
| 3 | 3.59 | 77.1 | |
| 4 | 3.48 | 80.3 | |
| 5 | 3.51 | 75.9 | |
| 6a | 3.92 | 62.0 | |
| 6b | 3.75 | ||
| D | 1 | 4.54 | 103.9 |
| 2 | 3.33 | 74.6 | |
| 3 | 3.59 | 77.1 | |
| 4 | 3.48 | 80.3 | |
| 5 | 3.51 | 75.9 | |
| 6a | 3.92 | 62.0 | |
| 6b | 3.75 | ||
| E | 1 | 4.54 | 103.9 |
| 2 | 3.33 | 74.6 | |
| 3 | 3.59 | 77.1 | |
| 4 | 3.48 | 80.3 | |
| 5 | 3.51 | 75.9 | |
| 6a | 3.92 | 62.0 | |
| 6b | 3.75 | ||
| F (Reducing end) | 1 | 4.42 | 104.5 |
| 2 | 3.33 | 74.6 | |
| 3 | 3.61 | 77.1 | |
| 4 | 3.48 | 80.3 | |
| 5 | 3.63 | 75.9 | |
| 6a | 3.92 | 62.0 | |
| 6b | 3.75 | ||
| Methyl Glycoside | OCH₃ | 3.59 | 58.3 |
Data extracted from a study on β-methyl glycosides of cello-oligosaccharides.[4] Severe overlap of resonances for the inner pyranose rings was observed and required a comprehensive set of 3D pulse sequences for assignment.[4]
Experimental Protocols
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to observe the dynamic behavior of this compound in a simulated aqueous environment. A typical protocol is as follows:
-
System Setup:
-
Force Field:
-
The GLYCAM06 force field is commonly used for carbohydrates, often in conjunction with an AMBER force field for other components.[7]
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove any steric clashes.
-
A multi-step equilibration process is performed. This typically involves a short period of simulation under the NVT (constant number of particles, volume, and temperature) ensemble, followed by a longer period under the NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.
-
-
Production Simulation:
-
A long production run (nanoseconds to microseconds) is performed under the NPT ensemble to generate a trajectory of the molecule's motion.
-
-
Analysis:
-
The trajectory is analyzed to extract conformational data, including:
-
Glycosidic torsion angles (φ and ψ) over time.
-
Intramolecular hydrogen bond distances and angles to determine occupancy.
-
Root-mean-square deviation (RMSD) and radius of gyration (Rg) to assess overall conformational changes.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides experimental data on the average conformation of this compound in solution. A detailed protocol for the complete assignment of ¹H and ¹³C resonances involves a suite of 2D and 3D experiments:
-
Sample Preparation:
-
This compound is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to the desired concentration.
-
For detailed structural studies, chemical modification to the β-methyl glycoside is performed to prevent anomeric equilibration.[4]
-
-
NMR Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: Provides information on the proton chemical shifts and coupling constants.
-
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): Establishes proton-proton correlations within a glucose residue.[4]
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., a single glucose residue).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying linkages between glucose residues.[4]
-
HMQC-TOCSY (Heteronuclear Multiple Quantum Coherence - Total Correlation Spectroscopy): A powerful experiment that combines the features of HSQC and TOCSY to correlate a proton with all other protons and their attached carbons within the same spin system.[4]
-
-
-
Data Processing and Analysis:
-
The acquired data is processed (Fourier transformation, phasing, and baseline correction).
-
The spectra are analyzed to assign all ¹H and ¹³C chemical shifts. This is a stepwise process, often starting from the well-resolved anomeric signals and using the through-bond correlations from COSY, TOCSY, and HMBC experiments to walk through the spin systems of each residue and identify inter-residue linkages. For complex oligosaccharides like this compound, 3D NMR experiments may be necessary to resolve signal overlap.[4]
-
Visualizations
Experimental Workflow for Determining this compound Solution Conformation
Caption: Workflow for determining the solution conformation of this compound.
Conclusion
The structural conformation of this compound in solution is best described as a dynamic ensemble of twisted, ribbon-like structures. Molecular dynamics simulations and NMR spectroscopy are the two primary techniques for elucidating the details of these conformations. MD simulations provide insights into the dynamic nature of the molecule, including the preferred glycosidic torsion angles and the occupancy of intramolecular hydrogen bonds. NMR spectroscopy offers experimental validation and precise information on the average structure through the assignment of chemical shifts and measurement of coupling constants. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and other cello-oligosaccharides, facilitating a deeper understanding of their structure-function relationships in various biological and industrial contexts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular hydrogen-bonding in aqueous carbohydrates as a cause or consequence of conformational preferences: a molecular dynamics study of cellobiose stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cellooligosaccharide conformations in complexes with proteins with energy maps for cellobiose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
role of cellohexaose in inducing cellulase gene expression
An In-depth Technical Guide on the Role of Cellohexaose in Inducing Cellulase Gene Expression
Executive Summary
The enzymatic degradation of cellulose by fungi is a cornerstone of modern biotechnology, with applications ranging from biofuel production to food processing. The expression of the requisite cellulase enzymes is a tightly regulated process, initiated by the presence of cellulose. However, the insoluble nature of cellulose prevents it from directly entering the fungal cell to act as an inducer. Instead, fungi rely on a sophisticated sensing mechanism wherein basal levels of secreted cellulases hydrolyze cellulose into a spectrum of soluble cello-oligosaccharides, including cellobiose, cellotriose, and this compound. These molecules are then transported into the cell, triggering a complex signaling cascade that leads to the large-scale transcription of cellulase genes. This technical guide provides a comprehensive overview of this induction process, with a focus on the role of cello-oligosaccharides like this compound. It details the molecular players, signaling pathways, and regulatory networks involved, presents quantitative data from key studies, and outlines the experimental protocols used to investigate these mechanisms.
The General Mechanism of Cellulase Induction
The induction of cellulase gene expression is a multi-step process that begins with the fungal organism sensing the presence of an insoluble substrate and culminates in the robust secretion of cellulolytic enzymes.
Generation of Soluble Inducers from Insoluble Cellulose
Filamentous fungi are believed to constitutively express a basal level of cellulolytic enzymes.[1] When these fungi encounter a cellulosic substrate, these enzymes, primarily endoglucanases (EC 3.2.1.4) and cellobiohydrolases (EC 3.2.1.91), begin to break it down.[1][2][3] This initial, limited hydrolysis releases soluble cello-oligosaccharides of varying lengths, from cellobiose (G2) up to this compound (G6) and beyond.[4] These soluble sugars are the primary candidates for the role of the true molecular inducer that can be sensed by the cell.
Transport and Intracellular Signaling
Once generated, these cello-oligosaccharides must be transported into the fungal cell to initiate the signaling cascade. This is accomplished by specialized membrane-bound sugar transporters. In Trichoderma reesei, transporters like CRT1 are critical for cellobiose uptake and are essential for cellulase induction.[5] Similarly, in Neurospora crassa, specific cellodextrin transporters have been identified as crucial for sensing cellulose.[6]
Inside the cell, the cello-oligosaccharides trigger a signaling pathway that activates key transcription factors. In some fungi, particularly T. reesei, cellobiose is not the most potent inducer. Instead, the intracellular enzyme β-glucosidase (EC 3.2.1.21) can catalyze a transglycosylation reaction, converting cellobiose into sophorose, which is a much more powerful inducer of cellulase gene expression.[1][7][8]
The Core Regulatory Network
The decision to express cellulase genes is governed by a complex interplay between transcriptional activators and repressors.
Transcriptional Activators
Several key transcription factors that positively regulate cellulase expression have been identified.
-
XYR1 (Xylanase Regulator 1): First identified in T. reesei, XYR1 is a master regulator essential for the expression of a majority of cellulase and hemicellulase genes.[2][5][9] Its homolog in Aspergillus niger is XlnR.[2]
-
ACE3 (Activator of Cellulase Expression 3): Also critical in T. reesei, ACE3 is a Zn2Cys6 transcription factor that plays a key role in regulating major cellulase genes.[2][9] Deletion of ace3 can lead to a complete abolishment of cellulase production.[9]
-
CLR-1 and CLR-2: In Neurospora crassa, these two transcription factors are indispensable for the degradation of cellulose.[10] CLR-1 appears to be activated by cellobiose and promotes the expression of cellodextrin transporters, while CLR-2 drives the expression of the main battery of cellulase genes.[10]
Carbon Catabolite Repression (CCR)
The production of cellulases is an energy-intensive process, so fungi have evolved a mechanism to repress it when a more easily metabolizable carbon source, like glucose, is available.[1][3] This process is known as Carbon Catabolite Repression (CCR).
-
CRE1/CreA: This Cys2His2-type transcription factor is the primary mediator of CCR in fungi like T. reesei and Aspergillus.[2][11] When glucose is present, CRE1 binds to the promoter regions of cellulase and activator genes (like xyr1), actively repressing their transcription.[7][11]
This creates a critical balance. The enzyme β-glucosidase hydrolyzes cellobiose into glucose.[2] While this provides energy, the resulting glucose can trigger CCR, shutting down the very system that produces it. Therefore, the regulation of β-glucosidase activity and the rapid consumption of glucose are vital for sustained cellulase production.
Quantitative Data on Cellulase Induction
While direct quantitative data on this compound as an inducer is sparse, studies on shorter cellodextrins in genetically modified fungal strains provide valuable insights into the induction mechanism.
Table 1: Cellulase Induction by Cellodextrins in Neurospora crassa
This table summarizes the findings that in N. crassa, cellobiose, cellotriose, and cellotetraose can efficiently induce cellulase gene expression, but only when the major β-glucosidase genes are deleted to prevent the rapid formation of glucose and subsequent catabolite repression.[12][13][14][15]
| Carbon Source | Fungal Strain | Cellulase Gene Expression Level | Rationale |
| Sucrose | Wild-Type | Basal / Not Induced | Non-inducing preferred carbon source. |
| Cellobiose | Wild-Type | Basal / Not Induced | Rapidly hydrolyzed to glucose, causing CCR.[12] |
| Cellobiose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellobiose acts as an inducer.[12][13][14][15] |
| Cellotriose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellotriose acts as an inducer.[12][13][14][15] |
| Cellotetraose | Triple β-glucosidase Deletion Mutant (ΔβG) | Strongly Induced | CCR is avoided; cellotetraose acts as an inducer.[12][13][14][15] |
| Avicel (Cellulose) | Wild-Type | Strongly Induced | Standard inducing condition. |
Table 2: Transcriptional Response of Cellulase Genes in Penicillium janthinellum
This table presents data on the upregulation of cellulase gene transcripts in P. janthinellum four hours after induction with cellulose, demonstrating the significant transcriptional response.[3]
| Gene | Enzyme Type | Fold Change in Expression (vs. Glucose) |
| cbh1 | Cellobiohydrolase | > 100-fold |
| cbh2 | Cellobiohydrolase | > 100-fold |
| cbh3 | Cellobiohydrolase | > 100-fold |
| cbh4 | Cellobiohydrolase | > 100-fold (Highest fold change) |
| eg1 | Endoglucanase | > 100-fold |
| eg2 | Endoglucanase | > 100-fold |
| eg3 | Endoglucanase | > 100-fold |
| eg4 | Endoglucanase | > 100-fold |
| eg5 | Endoglucanase | > 100-fold |
| eg7 | Endoglucanase | Slower response |
| bgl1 | β-glucosidase | Slower response |
Experimental Protocols
Investigating the role of this compound and other oligosaccharides in cellulase induction requires a combination of fungal cultivation, molecular biology techniques, and enzymatic assays.
Fungal Cultivation and Induction
-
Spore Preparation: Grow the fungal strain (e.g., T. reesei Rut C30) on a suitable agar medium like potato dextrose agar (PDA) for 7 days to allow for sporulation.[4][16]
-
Pre-culture (Growth Phase): Inoculate a liquid seed culture medium with fungal spores. Grow for 24-48 hours to generate sufficient mycelial biomass. This medium typically contains a non-inducing carbon source like glucose or glycerol to support growth without triggering cellulase expression.[16][17]
-
Induction Phase: Harvest the mycelia from the pre-culture by filtration and wash with a sterile buffer to remove any remaining growth medium.
-
Transfer to Induction Medium: Resuspend the washed mycelia in a defined fermentation medium where the primary carbon source is the molecule being tested (e.g., 1% w/v this compound, cellobiose, or microcrystalline cellulose).[16] The medium should contain essential salts and a nitrogen source but lack repressive sugars.
-
Time-Course Sampling: Incubate the culture with shaking at an appropriate temperature (e.g., 28-30°C).[4][16] Collect samples of both the mycelia (for RNA analysis) and the culture supernatant (for enzyme assays) at regular time intervals (e.g., 0, 4, 8, 12, 24 hours).
Quantification of Gene Expression by qRT-PCR
-
RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen. Disrupt the cells mechanically and extract total RNA using a commercial kit or a Trizol-based method.
-
Quality Control and DNase Treatment: Assess RNA integrity (e.g., via gel electrophoresis) and concentration. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target cellulase genes (e.g., cel7a/cbh1, cel6a/cbh2) and a reference housekeeping gene (e.g., actin or tubulin) for normalization. Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method.
Measurement of Cellulase Activity
-
Sample Preparation: Centrifuge the culture samples to pellet the mycelia. The supernatant contains the secreted enzymes.
-
Total Cellulase Activity (Filter Paper Assay - FPA): Incubate the enzyme supernatant with a strip of Whatman No. 1 filter paper in a citrate or acetate buffer (pH 4.8) at 50°C for 1 hour.[16][18]
-
Endoglucanase (CMCase) Activity: Incubate the supernatant with a solution of carboxymethyl cellulose (CMC) and measure the release of reducing sugars.[18]
-
β-glucosidase Activity: Incubate the supernatant with cellobiose or a synthetic substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) and measure the released glucose or p-nitrophenol.[18]
-
Quantification of Reducing Sugars: Use the dinitrosalicylic acid (DNS) method to quantify the amount of reducing sugars produced in the FPA and CMCase assays.[16][18] One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.[18]
Conclusion and Future Perspectives
The induction of cellulase genes in filamentous fungi is a paradigm of substrate sensing and metabolic regulation. While insoluble cellulose is the ultimate trigger, it is the soluble degradation products, the cello-oligosaccharides from cellobiose to this compound, that serve as the direct molecular inducers. The process is governed by a sophisticated regulatory network balancing powerful transcriptional activators like XYR1 and ACE3 against the overriding effects of carbon catabolite repression mediated by CRE1.
Although much of the research has focused on shorter cellodextrins like cellobiose and the transglycosylation product sophorose, it is clear that longer oligosaccharides such as this compound are part of the initial pool of signaling molecules. Future research should aim to dissect the specific roles of these longer molecules. Key questions remain regarding their transport efficiency, their direct binding affinity to intracellular receptors, and whether they are processed into shorter inducers or can act as signaling molecules in their own right. A deeper understanding of these mechanisms holds immense potential for the metabolic engineering of industrial fungal strains, enabling the rational design of hyper-production systems for cellulases, which is critical for the economic viability of second-generation biofuels and a bio-based economy.
References
- 1. Regulation of Cellulase and Hemicellulase Gene Expression in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors regulating cellulolytic gene expression in filamentous fungi: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early cellular events and potential regulators of cellulase induction in Penicillium janthinellum NCIM 1366 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of cellulose response transporter-like protein CRT2 in cellulase induction in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. From induction to secretion: a complicated route for cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Zn2+ regulation of cellulase production in Trichoderma reesei Rut-C30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conserved and essential transcription factors for cellulase gene expression in ascomycete fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of fusion transcription factors to reprogram cellulase transcription and enable efficient cellulase production in Trichoderma reesei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Induction of lignocellulose-degrading enzymes in Neurospora crassa by cellodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Induction of cellulase production in Trichoderma reesei by a glucose–sophorose mixture as an inducer prepared using stevioside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repository.tudelft.nl [repository.tudelft.nl]
- 18. mdpi.com [mdpi.com]
The Intricate Dance: A Technical Guide to the Interaction of Cellohexaose with Carbohydrate-Binding Modules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between carbohydrates and proteins is a fundamental biological process that governs a vast array of cellular functions, from cell-cell recognition to enzymatic degradation of complex polysaccharides. Within this realm, the binding of cello-oligosaccharides, such as cellohexaose, to Carbohydrate-Binding Modules (CBMs) represents a critical area of study, particularly for the development of biofuels, novel therapeutics, and advanced biomaterials. CBMs are non-catalytic protein domains found in carbohydrate-active enzymes that enhance the efficiency of polysaccharide degradation by bringing the enzyme into close proximity with its substrate. This compound, a soluble hexamer of glucose units linked by β-1,4-glycosidic bonds, serves as an excellent model substrate for elucidating the molecular details of CBM-cellulose interactions. This technical guide provides an in-depth exploration of the interaction between this compound and various CBMs, detailing the thermodynamics, kinetics, and structural basis of this binding phenomenon.
Quantitative Analysis of this compound-CBM Interactions
The affinity and thermodynamics of this compound binding to CBMs have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The data reveals that the interaction is typically characterized by a favorable enthalpy change (ΔH) and an unfavorable entropy change (ΔS), indicating that the binding is driven by direct interactions such as hydrogen bonds and van der Waals forces.
| CBM Family | CBM Name | Origin Organism | Association Constant (K_a) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Reference |
| 17 | CcCBM17 | Clostridium cellulovorans | 5.8 x 10⁴ | -6.5 | -14.5 | -8.0 | [1] |
| 28 | BspCBM28 | Bacillus species 1139 | 4.0 x 10⁴ | -6.3 | -14.6 | -8.3 | [1] |
Table 1: Thermodynamic Parameters of this compound Binding to CBMs determined by Isothermal Titration Calorimetry at 25°C. [1]
Structural Insights into the this compound-CBM Complex
X-ray crystallography has provided high-resolution snapshots of this compound bound to CBMs, revealing the molecular basis of their interaction. These studies show that this compound typically binds in a shallow cleft on the surface of the CBM. The interaction is mediated by a series of aromatic amino acid residues that form a hydrophobic platform, stacking against the pyranose rings of the glucose units, and a network of hydrogen bonds between the hydroxyl groups of the sugar and polar residues of the protein.
| CBM Family | CBM Name | PDB ID | Key Interacting Residues | Reference |
| 65 | CBM65B | 4U3B | Trp53, Tyr85, Asn125, Gln127 | [2] |
| 27 | CBM27-2 | 1GUI | Trp35, Tyr67, Tyr94, Gln121 | [3] |
Table 2: Key Amino Acid Residues Involved in this compound Binding as Determined by X-ray Crystallography. [2][3]
Experimental Methodologies
A comprehensive understanding of the this compound-CBM interaction necessitates the application of a suite of biophysical techniques. The following sections detail the generalized experimental protocols for the key methods used in these studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the association constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified CBM in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) at a concentration of approximately 10-20 µM.
-
Prepare a solution of this compound in the same buffer at a concentration of 100-200 µM.
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the CBM solution into the sample cell and the this compound solution into the injection syringe.
-
Perform an initial injection of 0.5 µL to remove any air from the syringe tip, followed by a series of 20-30 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the K_a, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the following equations: ΔG = -RTln(K_a) and ΔG = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events. This provides kinetic information, including the association rate constant (k_on) and the dissociation rate constant (k_off).
Protocol:
-
Sensor Chip Preparation:
-
Immobilize the CBM onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the CBM solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
SPR Experiment:
-
Equilibrate the system with running buffer (e.g., HBS-EP buffer).
-
Inject a series of this compound solutions at different concentrations (e.g., ranging from 0.1 µM to 100 µM) over the CBM-immobilized surface for a defined association time.
-
Switch back to running buffer to monitor the dissociation of the complex for a defined dissociation time.
-
Regenerate the sensor surface between each this compound injection using a low pH glycine solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and the equilibrium dissociation constant (K_D = k_off / k_on).
-
X-ray Crystallography
This technique provides atomic-level structural information of the CBM-cellohexaose complex, revealing the precise binding mode and the key interacting residues.
Protocol:
-
Crystallization:
-
Co-crystallize the purified CBM with a molar excess of this compound using vapor diffusion (hanging or sitting drop) methods.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known CBM structure as a search model.
-
Build the model of the CBM-cellohexaose complex into the electron density map and refine the structure to obtain the final atomic coordinates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the binding interface in solution by monitoring changes in the chemical environment of specific atoms upon complex formation.
Protocol:
-
Sample Preparation:
-
Produce isotopically labeled (¹⁵N and/or ¹³C) CBM for protein-observed NMR experiments.
-
Prepare a series of NMR samples containing a constant concentration of the labeled CBM and increasing concentrations of unlabeled this compound in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
-
NMR Experiment:
-
Acquire a series of two-dimensional ¹H-¹⁵N HSQC spectra for each titration point.
-
-
Data Analysis:
-
Superimpose the HSQC spectra to identify chemical shift perturbations (CSPs) of the CBM backbone amide resonances upon this compound binding.
-
Map the residues with significant CSPs onto the three-dimensional structure of the CBM to identify the binding site.
-
Plot the magnitude of the CSPs as a function of the this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (K_D).
-
Functional Consequences of this compound-CBM Interaction
The binding of CBMs to cello-oligosaccharides, and by extension to cellulose, has significant functional implications for the associated catalytic domains. The primary role of the CBM is to increase the effective concentration of the enzyme at the surface of the insoluble substrate, thereby enhancing the rate of catalysis. This "proximity effect" is crucial for the efficient degradation of crystalline cellulose. Some CBMs have also been shown to have a "disruptive" function, where they can induce a non-hydrolytic amorphization of the cellulose structure, making it more accessible to the catalytic domain.
Conclusion
The interaction of this compound with carbohydrate-binding modules is a multifaceted process that is crucial for the enzymatic breakdown of cellulose. A thorough understanding of the thermodynamics, kinetics, and structural basis of this interaction is paramount for the rational design of more efficient cellulolytic enzymes for biotechnological applications. The combination of biophysical techniques such as ITC, SPR, X-ray crystallography, and NMR spectroscopy provides a powerful toolkit for dissecting these molecular recognition events. This guide serves as a foundational resource for researchers and professionals seeking to delve into the intricate world of carbohydrate-protein interactions, paving the way for future innovations in enzyme engineering and drug development.
References
Cellohexaose as a Model Compound for Cellulose Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, a linear polymer of β-(1→4) linked D-glucose units, is the most abundant organic polymer on Earth.[1][2] Its hierarchical structure, characterized by crystalline and amorphous regions, provides mechanical strength to plant cell walls and makes it a key biomaterial for various industrial and pharmaceutical applications.[1][3] However, the insolubility and complex supramolecular structure of cellulose present significant challenges for detailed molecular-level characterization.[1][4] Cellohexaose, a soluble hexamer of glucose, serves as an invaluable model compound for elucidating the intricacies of cellulose structure and its interactions with enzymes and other molecules.[5] This guide provides a comprehensive overview of the use of this compound as a model for cellulose, detailing comparative data, experimental protocols, and analytical workflows.
This compound vs. Cellulose: A Comparative Overview
This compound provides a soluble, well-defined system to study the fundamental structural and chemical properties of the β-(1→4)-glucan chain that constitutes cellulose. The following tables summarize key quantitative differences between this compound and cellulose.
Table 1: Physicochemical Properties
| Property | This compound | Cellulose |
| Molecular Formula | C₃₆H₆₂O₃₁[5] | (C₆H₁₀O₅)n[1] |
| Molecular Weight ( g/mol ) | 990.9[6] | Variable (e.g., ~1,620,000 for cotton) |
| Degree of Polymerization (DP) | 6 | 300 - 15,000[1] |
| Solubility in Water | Soluble | Insoluble[1][4] |
| Physical Form | White powder[7] | White fibrous solid[4] |
Table 2: Structural Properties
| Property | This compound | Cellulose (Iβ) |
| Crystal System | Monoclinic | Monoclinic |
| Unit Cell Parameters | a = 8.95 Å, b = 8.00 Å, c = 22.50 Å, β = 94.5° | a = 7.784 Å, b = 8.201 Å, c = 10.380 Å, γ = 96.5°[8] |
| Hydrogen Bonding | Intramolecular and intermolecular | Extensive intra- and intermolecular hydrogen bonding network[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. This section provides protocols for key experiments used to study this compound and cellulose.
X-Ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystalline structure of materials.
Protocol 2.1.1: Powder X-Ray Diffraction of this compound
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder. If necessary, gently grind the sample using an agate mortar and pestle to achieve a particle size in the micrometer range.[10]
-
Mount the powdered sample onto a zero-background sample holder.[11]
-
Use a flat surface, such as a glass slide, to gently press the powder and create a smooth, level surface that is flush with the sample holder.[11]
-
-
Data Acquisition:
-
Use a powder diffractometer with Cu Kα radiation.
-
Set the generator to 40 kV and 40 mA.[11]
-
Scan the sample over a 2θ range of 5° to 40°.
-
Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the Bragg peaks in the diffraction pattern.
-
Use the peak positions to calculate the d-spacings using Bragg's Law.
-
Index the peaks and determine the unit cell parameters.
-
Compare the experimental pattern with theoretical patterns from crystallographic databases for phase identification.
-
Protocol 2.1.2: X-Ray Diffraction of Cellulose Fibers
-
Sample Preparation:
-
For qualitative analysis (phase identification), mechanically grind the cellulose fibers into a powder using a cutting mill to minimize damage to the crystalline structure.[12]
-
For quantitative analysis (crystallinity index), prepare an oriented sample by aligning the fibers parallel to each other on a sample holder. Alternatively, press the fibers into a pellet of uniform thickness.[13]
-
Ensure the sample is dry, as moisture can affect the diffraction pattern.[13]
-
-
Data Acquisition:
-
Follow the same instrument settings as for this compound (Protocol 2.1.1).
-
-
Data Analysis: Crystallinity Index (CI) Calculation (Segal Method)
-
Identify the intensity of the main crystalline peak (I₀₀₂) at approximately 2θ = 22.5°.
-
Identify the intensity of the amorphous background (Iₐₘ) at the minimum between the crystalline peaks, typically around 2θ = 18°.
-
Calculate the CI using the formula: CI (%) = [(I₀₀₂ - Iₐₘ) / I₀₀₂] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule.
Protocol 2.2.1: Solution-State NMR of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquire a 1D proton (¹H) NMR spectrum.
-
Acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to assign proton and carbon signals, respectively.[14]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to determine the stereochemistry of the glycosidic linkages.
-
Use the 2D spectra to assign all ¹H and ¹³C chemical shifts.[14]
-
Protocol 2.2.2: Solid-State NMR of Cellulose
-
Sample Preparation:
-
Pack the dry cellulose fibers into a 4 mm or 7 mm zirconia rotor.[15]
-
Ensure the sample is tightly packed to improve spectral resolution.
-
-
Data Acquisition:
-
Use a solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.[16]
-
Set the magic angle spinning speed to 5-10 kHz.
-
Acquire a ¹³C CP/MAS spectrum. Typical parameters include a contact time of 1-2 ms and a recycle delay of 2-5 seconds.
-
-
Data Analysis:
-
The ¹³C spectrum of cellulose shows distinct signals for crystalline and amorphous regions.
-
Deconvolute the C4 region of the spectrum (80-90 ppm) into crystalline and amorphous components to determine the crystallinity index. The signal at ~89 ppm corresponds to crystalline cellulose, while the broader signal at ~84 ppm corresponds to amorphous cellulose.[17]
-
Enzymatic Hydrolysis Assay
This protocol details how to use this compound as a substrate to characterize the activity of cellulase enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Prepare a solution of the cellulase enzyme at a known concentration in the same buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine a specific volume of the this compound stock solution with the buffer to a final volume of, for example, 450 µL.[18]
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.[18]
-
Initiate the reaction by adding 50 µL of the enzyme solution.[18]
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes).
-
Stop the reaction by heating the mixture at 100°C for 10 minutes.[18]
-
-
Product Analysis (High-Performance Liquid Chromatography - HPLC):
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Analyze the filtrate by HPLC using a carbohydrate analysis column.
-
Use an isocratic mobile phase of acetonitrile and water.
-
Detect the products using a refractive index detector.
-
Quantify the amount of glucose and other cello-oligosaccharides produced by comparing the peak areas to a standard curve.[19]
-
Computational Modeling: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of molecules at an atomic level.
Protocol 2.4.1: MD Simulation of this compound in Water
-
System Setup:
-
Obtain the initial coordinates of this compound from a crystal structure or build it using molecular modeling software.
-
Place the this compound molecule in the center of a cubic simulation box.
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).[20]
-
Add counter-ions to neutralize the system if necessary.
-
-
Simulation Parameters:
-
Use a suitable force field for carbohydrates (e.g., GLYCAM or CHARMM).
-
Employ periodic boundary conditions.
-
Use the Particle Mesh Ewald (PME) method to treat long-range electrostatic interactions.[8]
-
Set the integration time step to 2 fs.
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration:
-
Perform a short simulation (e.g., 1 ns) in the NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
Perform a longer simulation (e.g., 5 ns) in the NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density of the system.[8]
-
-
Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of this compound.
-
-
Analysis:
-
Analyze the trajectory to study conformational changes, hydrogen bonding patterns, and interactions with water molecules.
-
Calculate properties such as root-mean-square deviation (RMSD), radius of gyration, and radial distribution functions (RDFs).
-
Visualizing Workflows and Relationships
Graphviz diagrams are used to illustrate experimental workflows and logical relationships.
References
- 1. Cellulose - Wikipedia [en.wikipedia.org]
- 2. Cellulose | Definition, Uses, & Facts | Britannica [britannica.com]
- 3. Cellulose and it's properties | PPTX [slideshare.net]
- 4. Cellulose - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Oligosaccharide | Megazyme [megazyme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellulose: Chemical properties | Pilgaard Polymers [pilgaardpolymers.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. researchgate.net [researchgate.net]
- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cellulose crystallinity and allomorphs (solid-state nuclear magnetic resonance (NMR) spectroscopy)::Core Facility Analysis of Lignocellulosics::BOKU Core Facilities::BOKU [boku.ac.at]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. wqin.lakeheadu.ca [wqin.lakeheadu.ca]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Cellohexaose-Based Assay for Cellulase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth. The breakdown of cellulose into simpler sugars is a critical process in various industrial applications, including biofuel production, textile manufacturing, and the food and beverage industry. Accurate and reliable measurement of cellulase activity is paramount for optimizing these processes and for the discovery and development of new enzymatic candidates.
This document provides detailed application notes and protocols for a cellohexaose-based assay to determine cellulase activity. This compound, a soluble oligosaccharide consisting of six β-1,4-linked glucose units, serves as a well-defined substrate that mimics a short segment of the natural cellulose polymer. Assays employing this compound offer high specificity and are amenable to various analytical techniques for the precise quantification of hydrolysis products. This allows for the characterization of different types of cellulase activities, including those of endoglucanases and exoglucanases (cellobiohydrolases).
Principle of the Assay
The this compound-based cellulase assay is founded on the enzymatic cleavage of glycosidic bonds within the this compound molecule by cellulases. The activity of the enzyme is determined by measuring the rate of disappearance of the this compound substrate or the rate of appearance of its hydrolysis products, which are smaller cello-oligosaccharides such as cellotetraose, cellotriose, and cellobiose. The quantification of these products can be achieved through high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), a highly sensitive method for carbohydrate analysis.
Application Areas
-
Enzyme Characterization: Determination of kinetic parameters (K_m, V_max), optimal pH, and temperature for cellulase activity.
-
Screening and Discovery: High-throughput screening of microbial libraries or engineered enzyme variants for cellulolytic activity.
-
Bioprocess Monitoring: Monitoring cellulase activity in fermentation broths and during biomass conversion processes.
-
Inhibitor Screening: Evaluating the efficacy of potential cellulase inhibitors for drug development or other applications.
Data Presentation
Table 1: Typical Kinetic Parameters of Cellulases with this compound
| Enzyme Type | Source Organism | K_m (µM) | V_max (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Endoglucanase | Trichoderma reesei | 10 - 100 | 5 - 25 | 4.5 - 5.5 | 50 - 60 |
| Cellobiohydrolase | Trichoderma reesei | 5 - 50 | 1 - 10 | 4.0 - 5.0 | 45 - 55 |
| Bacterial Cellulase | Bacillus sp. | 20 - 150 | 10 - 50 | 5.0 - 7.0 | 40 - 60 |
Note: These values are representative and can vary depending on the specific enzyme, assay conditions, and detection method.
Table 2: Comparison of Detection Methods for this compound Hydrolysis Products
| Detection Method | Principle | Advantages | Disadvantages |
| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection. | High sensitivity and specificity; separates and quantifies individual oligosaccharides. | Requires specialized equipment; can be time-consuming. |
| Enzyme-Coupled Spectrophotometric Assay | Hydrolysis products are further converted by coupling enzymes to generate a chromogenic or fluorogenic signal. | High-throughput compatible; simple and rapid. | Indirect measurement; may be subject to interference. |
| Mass Spectrometry (MS) | Separation and detection of ions based on their mass-to-charge ratio. | High resolution and structural information. | Complex instrumentation and data analysis. |
Experimental Protocols
Protocol 1: Standard this compound Hydrolysis Assay
This protocol describes a standard endpoint assay to determine cellulase activity by quantifying the hydrolysis of this compound.
Materials:
-
This compound (high purity)
-
Cellulase enzyme preparation
-
Sodium Citrate Buffer (50 mM, pH 4.8)
-
Sodium Hydroxide (NaOH) solution (1 M) for reaction termination
-
Deionized water (Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Thermomixer or water bath
Procedure:
-
Prepare Substrate Solution: Dissolve this compound in 50 mM sodium citrate buffer (pH 4.8) to a final concentration of 1 mg/mL.
-
Prepare Enzyme Dilutions: Prepare a series of dilutions of the cellulase enzyme in cold 50 mM sodium citrate buffer. The optimal enzyme concentration should be determined empirically to ensure that the reaction remains in the linear range (typically 10-20% substrate conversion).
-
Reaction Setup:
-
For each reaction, pipette 50 µL of the this compound solution into a microcentrifuge tube.
-
Pre-incubate the substrate solution at the desired temperature (e.g., 50°C) for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to the pre-warmed substrate solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at the desired temperature for a defined period (e.g., 15, 30, or 60 minutes).
-
Terminate Reaction: Stop the reaction by adding 10 µL of 1 M NaOH. This will denature the enzyme and raise the pH.
-
Sample Preparation for Analysis: Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein. The supernatant contains the hydrolysis products and is ready for analysis by HPAEC-PAD (see Protocol 2).
-
Controls:
-
Substrate Blank: 50 µL of this compound solution + 50 µL of buffer (no enzyme).
-
Enzyme Blank: 50 µL of buffer + 50 µL of the most concentrated enzyme dilution.
-
Protocol 2: Analysis of Hydrolysis Products by HPAEC-PAD
This protocol outlines the analysis of cello-oligosaccharides from the hydrolysis reaction using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
An anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).
Reagents:
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
Note: All eluents should be prepared with high-purity water and filtered through a 0.2 µm membrane.
HPAEC-PAD Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.
-
Gradient Program:
| Time (min) | % Eluent A (H₂O) | % Eluent B (100 mM NaOH) | % Eluent C (1 M NaOAc in 100 mM NaOH) |
| 0 | 90 | 10 | 0 |
| 20 | 90 | 10 | 0 |
| 20.1 | 40 | 10 | 50 |
| 30 | 40 | 10 | 50 |
| 30.1 | 90 | 10 | 0 |
| 40 | 90 | 10 | 0 |
Data Analysis:
-
Standard Curve: Prepare a series of standards of known concentrations for this compound, cellopentaose, cellotetraose, cellotriose, and cellobiose. Inject these standards into the HPAEC-PAD system to generate a standard curve of peak area versus concentration for each oligosaccharide.
-
Quantification: Integrate the peak areas of the hydrolysis products in the chromatograms of the reaction samples. Use the standard curves to determine the concentration of each product.
-
Calculation of Cellulase Activity: Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmol of product per minute under the specified assay conditions.
Activity (U/mL) = (µmol of product released) / (incubation time (min) x volume of enzyme (mL))
Visualizations
Caption: Enzymatic hydrolysis of this compound by cellulase.
Application Notes and Protocols for Determining Endoglucanase Specificity Using Cellohexaose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing cellohexaose as a substrate to characterize the specificity and mode of action of endo-1,4-β-glucanases (endoglucanases). Understanding the cleavage patterns of these enzymes on well-defined oligosaccharides is crucial for various applications, including biofuel production, food processing, and the development of therapeutics targeting carbohydrate-active enzymes.
Introduction
Endoglucanases are enzymes that randomly cleave internal β-1,4-glycosidic bonds within cellulose chains.[1][2] Their substrate specificity, which dictates the precise bonds they cleave and the resulting product profile, is a critical determinant of their function. This compound (G6), a linear oligosaccharide consisting of six β-1,4-linked D-glucose units, serves as an ideal model substrate for elucidating the fine details of endoglucanase activity. By analyzing the hydrolysis products of this compound, researchers can gain insights into the enzyme's subsite preferences and overall catalytic mechanism.
Principle of the Assay
The core principle of this application is the enzymatic hydrolysis of this compound by an endoglucanase, followed by the separation and quantification of the resulting cello-oligosaccharide products. The distribution of these products (glucose, cellobiose, cellotriose, cellotetraose, and cellopentaose) provides a "fingerprint" of the enzyme's cleavage pattern. For instance, an enzyme that preferentially cleaves the central bond of this compound will primarily yield cellotriose. In contrast, an enzyme with different subsite affinities will produce a different mixture of smaller oligosaccharides.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified endoglucanase of interest.
-
Substrate: High-purity this compound (>95%)[3]
-
Buffers: e.g., Sodium acetate buffer (pH 3.5–5.5), Sodium phosphate buffer (pH 5.0–7.5), Tris-HCl buffer (pH 7.5–8.5), all at a concentration of 50-100 mM.[4]
-
Reaction Stop Solution: e.g., Heating at 100°C for 10 minutes.[4]
-
Analytical Standards: Glucose (G1), cellobiose (G2), cellotriose (G3), cellotetraose (G4), and cellopentaose (G5).
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system or Thin-Layer Chromatography (TLC) setup.
Enzymatic Hydrolysis of this compound
-
Prepare a stock solution of this compound (e.g., 0.5% w/v) in the desired reaction buffer.[5]
-
Equilibrate the substrate solution and the purified endoglucanase solution to the optimal reaction temperature for the enzyme (e.g., 37°C, 50°C).[5][6]
-
Initiate the reaction by adding a specific amount of the endoglucanase to the this compound solution. The final enzyme concentration should be optimized to achieve a suitable degree of hydrolysis within the desired time course (e.g., 0.5 µM).[5]
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 0, 2, 4, 8, 16, 40, and 60 minutes).[4]
-
At each time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction by heating at 100°C for 10 minutes.[4]
-
Store the stopped reaction samples at -20°C until analysis.
Analysis of Hydrolysis Products by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and quantitative method for separating and detecting carbohydrates.
-
System: Dionex ICS-6000 or equivalent.[4]
-
Column: CarboPac PA1 (2 x 250 mm) or similar.[4]
-
Column Temperature: 30°C.[4]
-
Mobile Phase: Isocratic elution with 30 mM NaOH.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Injection Volume: 1 µL.[4]
-
Detection: Pulsed Amperometric Detection (PAD).
-
Data Analysis: Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the analytical standards (G1-G6).[5]
Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)
TLC provides a more qualitative or semi-quantitative analysis of the hydrolysis products.
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: A solvent system such as n-butanol:acetic acid:water (2:1:1, v/v/v).[6]
-
Sample Application: Spot the reaction aliquots and standards onto the TLC plate.
-
Development: Develop the chromatogram in a saturated chamber until the solvent front reaches the desired height.
-
Visualization: Dry the plate and visualize the spots by spraying with a suitable reagent (e.g., 50% sulfuric acid in ethanol followed by heating).
-
Analysis: Compare the Rf values of the product spots with those of the standards to identify the hydrolysis products.[7]
Data Presentation
Quantitative data from HPAEC-PAD analysis should be summarized in tables to facilitate comparison of the product profiles generated by different endoglucanases or under varying reaction conditions.
Table 1: Time Course of this compound Hydrolysis by Endoglucanase X
| Time (min) | This compound (%) | Cellopentaose (%) | Cellotetraose (%) | Cellotriose (%) | Cellobiose (%) | Glucose (%) |
| 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 2 | 85 | 5 | 5 | 3 | 2 | 0 |
| 8 | 50 | 10 | 15 | 15 | 10 | 0 |
| 16 | 20 | 8 | 20 | 25 | 25 | 2 |
| 40 | 5 | 2 | 10 | 30 | 48 | 5 |
| 60 | 0 | 0 | 5 | 25 | 60 | 10 |
Table 2: Comparison of Product Profiles of Different Endoglucanases on this compound (after 60 min incubation)
| Endoglucanase | Cellotetraose (%) | Cellotriose (%) | Cellobiose (%) | Glucose (%) |
| EndoG-A | 5 | 25 | 60 | 10 |
| EndoG-B | 15 | 40 | 40 | 5 |
| EndoG-C | 0 | 10 | 85 | 5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining endoglucanase specificity.
Endoglucanase Action on this compound
Caption: Potential cleavage sites of endoglucanase on this compound.
Interpretation of Results
The product distribution directly reflects the substrate specificity of the endoglucanase.
-
Processive vs. Non-processive Endoglucanases: A processive enzyme will tend to make multiple cleavages before dissociating from the substrate, leading to a higher proportion of smaller products like cellobiose and glucose, even at early time points. A non-processive (or random) endoglucanase will initially produce a wider range of larger oligosaccharides.
-
Subsite Affinity: The relative abundance of different hydrolysis products can be used to infer the binding affinities of the enzyme's subsites for glucose units. For example, the accumulation of cellotriose suggests a preference for cleavage at the central glycosidic bond of this compound.
-
Transglycosylation Activity: Some endoglucanases can catalyze transglycosylation reactions, leading to the formation of products larger than the initial substrate.[8] These can also be detected by HPAEC-PAD or TLC.
By employing these standardized protocols and data analysis frameworks, researchers can effectively use this compound to gain a detailed understanding of endoglucanase specificity, which is essential for both fundamental enzymology and various biotechnological applications.
References
- 1. Endoglucanase (EG) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Oligosaccharide | Megazyme [megazyme.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Cellulases with Cellohexaose
Introduction
Cellulases are a class of enzymes with significant industrial relevance, playing crucial roles in biofuel production, textile manufacturing, and food processing. The discovery and development of novel cellulases with enhanced activity, stability, and specificity are paramount for improving the efficiency and cost-effectiveness of these processes. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of enzyme variants. Cellohexaose, a soluble oligosaccharide consisting of six β-1,4-linked glucose units, serves as an excellent substrate for mimicking the natural structure of cellulose in a homogenous assay format suitable for HTS. This application note details a robust and reliable method for the high-throughput screening of cellulase activity using a coupled-enzyme assay with this compound as the substrate.
Assay Principle
The screening method is based on a coupled enzymatic reaction. First, the cellulase of interest hydrolyzes this compound into smaller oligosaccharides and glucose. The resulting reducing sugars are then quantified using the 3,5-dinitrosalicylic acid (DNS) method. The DNS reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored product with an absorbance maximum at 540 nm. The intensity of the color is directly proportional to the amount of reducing sugars produced, and thus to the cellulase activity. This assay is readily adaptable to a 96- or 384-well microplate format, enabling the simultaneous screening of a large number of samples.
Materials and Reagents
-
This compound
-
Cellulase samples (e.g., culture supernatants, purified enzymes)
-
Citrate buffer (0.05 M, pH 4.8)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium potassium tartrate
-
Sodium hydroxide
-
Phenol
-
Sodium metabisulfite
-
Glucose (for standard curve)
-
96-well or 384-well microplates
-
Microplate reader with a 540 nm filter
-
Incubator or water bath
Experimental Protocols
Preparation of Reagents
1. 0.05 M Citrate Buffer (pH 4.8):
- Prepare a 1 M stock solution by dissolving 210 g of citric acid monohydrate in 750 mL of deionized water.
- Adjust the pH to 4.5 by adding solid sodium hydroxide.
- Bring the final volume to 1 L with deionized water.
- For the working solution, dilute the 1 M stock solution 1:20 with deionized water. The pH should be approximately 4.8.[1][2]
2. DNS Reagent:
- Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of sodium hydroxide in 1416 mL of deionized water.[3][4]
- Slowly add 306 g of sodium potassium tartrate.
- Add 7.6 mL of melted phenol and 8.3 g of sodium metabisulfite.[4]
- Mix until all components are completely dissolved. Store in a dark bottle at room temperature.
3. 1% (w/v) this compound Substrate Solution:
- Dissolve 1 g of this compound in 100 mL of 0.05 M citrate buffer (pH 4.8).
- Prepare this solution fresh daily.
4. Glucose Standard Solutions:
- Prepare a 1 mg/mL stock solution of glucose in 0.05 M citrate buffer.
- Prepare a series of dilutions ranging from 0.1 mg/mL to 1.0 mg/mL to generate a standard curve.
High-Throughput Screening Protocol in 96-Well Plates
-
Enzyme Sample Preparation: Prepare dilutions of your cellulase samples (e.g., from a mutant library) in 0.05 M citrate buffer.
-
Assay Setup:
-
Add 50 µL of the this compound substrate solution to each well of a 96-well microplate.
-
Add 50 µL of the diluted cellulase samples to the corresponding wells.
-
For the blank, add 50 µL of 0.05 M citrate buffer instead of the enzyme sample.
-
For the glucose standards, add 50 µL of each glucose dilution and 50 µL of citrate buffer.
-
-
Incubation: Seal the microplate and incubate at a predetermined optimal temperature (e.g., 50°C) for a specific duration (e.g., 60 minutes).[1] The incubation time may need to be optimized based on the activity of the enzymes being screened.
-
Color Development:
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Standard Curve: Plot the absorbance values of the glucose standards against their known concentrations to generate a standard curve.
-
Calculation of Reducing Sugars: Use the standard curve to determine the concentration of reducing sugars produced in each well containing a cellulase sample.
-
Determination of Cellulase Activity: One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions. Calculate the activity using the following formula:
Activity (U/mL) = (Concentration of reducing sugar (mg/mL) / (Molecular weight of glucose (mg/µmol) * Incubation time (min))) * Dilution factor
Data Presentation
The quantitative data from the high-throughput screen can be summarized in a table for easy comparison of cellulase variants.
| Enzyme Variant | Absorbance (540 nm) | Reducing Sugar (mg/mL) | Cellulase Activity (U/mL) |
| Wild Type | 0.85 | 0.42 | 3.89 |
| Mutant A | 1.25 | 0.62 | 5.74 |
| Mutant B | 0.45 | 0.22 | 2.04 |
| Mutant C | 1.50 | 0.74 | 6.85 |
| Blank | 0.05 | 0.00 | 0.00 |
Visualizations
Experimental Workflow
Caption: High-throughput screening workflow for cellulase activity.
Signaling Pathway (Assay Principle)
Caption: Coupled enzymatic reaction for cellulase activity detection.
Conclusion
The described high-throughput screening protocol using this compound as a substrate provides a sensitive, reliable, and scalable method for the discovery and characterization of novel cellulases. The use of a soluble substrate and a colorimetric detection method makes it amenable to automation, significantly accelerating the pace of enzyme engineering and discovery for various industrial applications.
References
Application Note: Protocol for Kinetic Analysis of Cellulase Using Cellohexaose
Audience: Researchers, scientists, and drug development professionals.
Introduction Cellulases are enzymes that catalyze the hydrolysis of cellulose, a key process in biofuel production, textile manufacturing, and pulp and paper industries. Understanding the kinetic parameters of these enzymes is crucial for optimizing their performance and developing more efficient industrial processes[1][2]. While natural cellulose is an insoluble and complex substrate, soluble oligosaccharides like cellohexaose serve as ideal model substrates for fundamental kinetic studies. This application note provides a detailed protocol for determining the Michaelis-Menten kinetic constants (Kₘ and Vₘₐₓ) of cellulase using this compound as the substrate.
Principle The kinetic analysis of cellulase involves measuring the initial rate of this compound hydrolysis at various substrate concentrations. The enzyme, cellulase, cleaves the β-1,4-glycosidic bonds in this compound, releasing smaller oligosaccharides such as cellobiose and cellotetraose[3]. The rate of this reaction is typically quantified by measuring the appearance of reducing sugars over time. By plotting the initial reaction velocity (v₀) against the substrate concentration ([S]), a hyperbolic curve is obtained, which is characteristic of Michaelis-Menten kinetics. From this data, the key parameters Kₘ (the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity) and Vₘₐₓ (the maximum reaction velocity) can be determined[4][5].
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified cellulase solution of known concentration (e.g., from Trichoderma reesei).
-
Substrate: this compound (high purity).
-
Buffer: 50 mM Sodium Citrate buffer, pH 4.8.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Detection Reagent (DNS Method):
-
Standard: D-Glucose standard solutions (0.1 to 1.0 mg/mL) for calibration curve.
-
Equipment:
-
UV-Vis Spectrophotometer
-
Thermostatic water bath
-
Vortex mixer
-
Micropipettes and tips
-
Test tubes or 96-well plates
-
Optional: High-Performance Liquid Chromatography (HPLC) system for more detailed product analysis[7].
-
Reagent Preparation
-
50 mM Citrate Buffer (pH 4.8): Prepare solutions of 50 mM citric acid and 50 mM sodium citrate. Mix them, monitoring with a pH meter, until the pH reaches 4.8.
-
This compound Stock Solution (e.g., 10 mM): Dissolve a calculated amount of this compound in 50 mM citrate buffer. Prepare a series of dilutions from this stock solution to achieve the desired final substrate concentrations for the assay (e.g., 0.5, 1, 2, 5, 10 mM).
-
Cellulase Working Solution: Dilute the stock cellulase enzyme in cold 50 mM citrate buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal concentration must be determined empirically.
Enzyme Assay Protocol
-
Reaction Setup: For each substrate concentration, label a set of microcentrifuge tubes. In each tube, add 250 µL of the corresponding this compound dilution.
-
Pre-incubation: Place the tubes in a thermostatic water bath set to the desired temperature (e.g., 50°C) and allow them to equilibrate for 5 minutes[4][8].
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 250 µL of the pre-warmed cellulase working solution to each tube. Vortex briefly to mix. This brings the total reaction volume to 500 µL. Start a timer immediately.
-
Timed Sampling: At regular time intervals (e.g., 0, 2, 5, 10, and 15 minutes), take a 50 µL aliquot from the reaction mixture and transfer it to a new tube containing 50 µL of DNS reagent to stop the reaction and begin the detection step. It is crucial to use the linear range of the assay.
-
Control Reactions: Prepare blanks for each substrate concentration containing substrate and buffer but no enzyme, and a blank with enzyme and buffer but no substrate[6].
Quantification of Reducing Sugars (DNS Method)
-
Color Development: After adding the 50 µL sample to the 50 µL of DNS reagent, heat the mixture in a boiling water bath for 10-15 minutes[9][10]. A color change from yellow to reddish-brown will occur.
-
Stabilization: After heating, immediately cool the tubes in an ice bath to stop the reaction and stabilize the color.
-
Dilution: Add 400 µL of distilled water to each tube and vortex to mix.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer[9][11].
-
Glucose Standard Curve: Prepare a standard curve by performing the DNS assay on known concentrations of glucose. Use this curve to convert the absorbance values of the samples into the concentration of reducing sugars produced (in µmol/mL or mg/mL).
Data Analysis
-
Calculate Initial Velocity (v₀): For each this compound concentration, plot the concentration of reducing sugar produced versus time. The initial velocity (v₀) is the slope of the linear portion of this curve.
-
Michaelis-Menten Plot: Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Determine Kₘ and Vₘₐₓ: Use non-linear regression software to fit the Michaelis-Menten equation directly to the v₀ vs. [S] plot. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for a linear transformation of the data.
-
The y-intercept of the Lineweaver-Burk plot equals 1/Vₘₐₓ.
-
The x-intercept equals -1/Kₘ.
-
Data Presentation
The following tables provide a template for presenting the experimental data.
Table 1: Initial Velocity Data for Cellulase with this compound
| This compound Concentration [S] (mM) | Initial Velocity (v₀) (µmol/min/mg enzyme) |
|---|---|
| 0.5 | Example Value |
| 1.0 | Example Value |
| 2.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
Table 2: Summary of Calculated Kinetic Parameters
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) |
|---|
| Cellulase (e.g., T. reesei) | this compound | Calculated Value | Calculated Value |
Visualizations
Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for cellulase kinetic analysis.
Caption: Enzymatic breakdown of this compound by cellulase.
References
- 1. Modeling cellulase kinetics on lignocellulosic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. aidic.it [aidic.it]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 59-05-032 Proceeding [orst.go.th]
Application Note: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for the Analysis of Cellohexaose Hydrolysis Products
Audience: Researchers, scientists, and drug development professionals involved in carbohydrate analysis, enzyme characterization, and biomass conversion.
Introduction The enzymatic hydrolysis of cellulose, a key process in biofuel production and drug development, involves the breakdown of complex polysaccharides into simpler oligosaccharides. Cellohexaose, a linear oligosaccharide consisting of six β-(1→4) linked D-glucose units, serves as a model substrate for studying the activity of cellulolytic enzymes. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the separation and quantification of these hydrolysis products without the need for derivatization.[1][2][3] This technique offers high-resolution separation of closely related oligosaccharides, making it ideal for profiling the complex mixtures generated during enzymatic digestion.[1][4]
Principle of HPAEC-PAD HPAEC-PAD is a well-established technique for carbohydrate analysis.[5] The method leverages the weakly acidic nature of carbohydrates, which become anionic at high pH levels (pH > 12).[6][7] This allows for their separation on strong anion-exchange columns.[2] Detection is achieved via Pulsed Amperometric Detection (PAD), where carbohydrates are oxidized at the surface of a gold electrode. A repeating series of potentials (a waveform) is applied to the electrode for detection, cleaning, and equilibration, enabling sensitive and direct quantification of analytes down to picomole levels.[1][2][3]
Experimental Protocol
This protocol provides a detailed methodology for analyzing the hydrolysis products of this compound using HPAEC-PAD.
1. Materials and Instrumentation
-
HPAEC-PAD System: A system capable of delivering accurate gradients at high pH, such as a Thermo Scientific Dionex ICS-5000 or ICS-6000 system.
-
Detector: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode.[8]
-
Columns:
-
Reagents:
-
This compound and cello-oligosaccharide standards (Glucose, Cellobiose, Cellotriose, Cellotetraose, Cellopentaose)[12][13]
-
Enzyme (e.g., Endoglucanase, Cellobiohydrolase).
-
Deionized (DI) water (18 MΩ·cm resistivity).[5]
-
50% (w/w) Sodium Hydroxide (NaOH), low carbonate.
-
Sodium Acetate (NaOAc), Anhydrous.
-
Reaction buffer (e.g., Sodium Phosphate, pH 6.5).[14]
-
2. Sample Preparation: Enzymatic Hydrolysis
-
Prepare a stock solution of this compound (e.g., 0.5% w/v) in the appropriate reaction buffer.[14]
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 37°C).[14]
-
Initiate the hydrolysis reaction by adding the enzyme (e.g., at a final concentration of 0.5 µM).[14]
-
Incubate the reaction mixture for a defined period (e.g., 0 to 60 minutes for time-course analysis).[14]
-
Terminate the reaction by heat inactivation (e.g., heating at 99°C for 10 minutes).[14]
-
Centrifuge the sample to pellet any denatured protein.
-
Dilute the supernatant with DI water to a concentration suitable for HPAEC-PAD analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.2 µm syringe filter prior to injection.
3. HPAEC-PAD Method Parameters The following parameters are a starting point and may require optimization based on the specific system and separation goals.
-
Column Temperature: 30°C.[15]
-
Injection Volume: 25 µL.[15]
-
Eluents:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
Eluent C: DI Water
-
-
Gradient Elution Program: A sodium acetate gradient in a sodium hydroxide mobile phase is effective for separating cello-oligosaccharides.[11][16]
| Time (min) | %A (100mM NaOH) | %B (100mM NaOH, 1M NaOAc) | %C (Water) | Curve |
| 0.0 | 100 | 0 | 0 | 5 |
| 20.0 | 100 | 30 | -30 | 5 |
| 25.0 | 100 | 100 | -100 | 5 |
| 30.0 | 100 | 100 | -100 | 5 |
| 30.1 | 100 | 0 | 0 | 5 |
| 40.0 | 100 | 0 | 0 | 5 |
This is an example gradient; optimization is recommended.
-
PAD Waveform: Use a standard quadruple potential waveform for carbohydrate analysis.[8]
| Time (s) | Potential (V) vs Ag/AgCl | Integration |
| 0.00 | +0.1 | |
| 0.20 | +0.1 | Begin |
| 0.40 | +0.1 | End |
| 0.41 | -2.0 | |
| 0.42 | -2.0 | |
| 0.43 | +0.6 | |
| 0.44 | -0.1 | |
| 0.50 | -0.1 |
4. Data Analysis
-
Calibration: Prepare a mixed standard solution containing known concentrations of glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, and this compound. Generate a calibration curve for each standard by plotting peak area against concentration.
-
Identification: Identify the hydrolysis products in the sample chromatogram by comparing their retention times to those of the authenticated standards.[14]
-
Quantification: Determine the concentration of each product by interpolating its peak area from the corresponding calibration curve.
Data Presentation: this compound Hydrolysis Product Profiles
The products of this compound hydrolysis are dependent on the type of cellulolytic enzyme used. The table below summarizes typical product profiles observed with different enzymes.
| Enzyme Type | Substrate | Major Hydrolysis Products | Minor Hydrolysis Products | Source |
| Endoglucanase (GH Family 5) | This compound | Cellobiose (G2), Cellotetraose (G4) | Glucose (G1), Cellotriose (G3) | [16] |
| Endoglucanase (from Bellamya chinensis) | This compound | Cellobiose (G2), Cellopentaose (G5) | - | [17] |
| Cellobiohydrolase II (T. reesei) | This compound | Cellobiose (G2), Cellotetraose (G4) | Products are not larger than cellotriose | [18] |
| Cellobiohydrolase (R. albus) | This compound | Cellobiose (G2), Cellotetraose (G4) | Mixed products | [14] |
Note: Product distribution can vary with reaction time, temperature, and other conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound hydrolysis analysis by HPAEC-PAD.
Logical Relationship of Hydrolysis Products
Caption: Potential enzymatic cleavage products from cello-oligosaccharides.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides | MDPI [mdpi.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. ethz.ch [ethz.ch]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. This compound Oligosaccharide | Megazyme [megazyme.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. os.copernicus.org [os.copernicus.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of Cellohexaose using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellohexaose, a hexamer of glucose units linked by β-1,4-glycosidic bonds, is a significant cello-oligosaccharide (COS) involved in biomass degradation and various biological processes.[1] Its structural characterization is crucial for understanding enzymatic mechanisms and for applications in biotechnology and drug development. Mass spectrometry (MS) offers a sensitive and powerful tool for the detailed structural elucidation and quantification of this compound.[2][3] This application note provides an overview of common MS methods, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), coupled with various mass analyzers for this compound characterization.
Key Mass Spectrometry Methods
The characterization of this compound by mass spectrometry involves three main stages: ionization, mass analysis, and fragmentation for structural elucidation. The most common ionization techniques for oligosaccharides like this compound are MALDI and ESI.[4] These are often coupled with Time-of-Flight (TOF) or Ion Trap (IT) mass analyzers.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of oligosaccharides.[5] In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged adducts.
Experimental Protocol: MALDI-TOF MS Sample Preparation
-
Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for neutral oligosaccharides.[2][6] Prepare a saturated solution of DHB in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).
-
Cationizing Agent: To promote the formation of specific adducts and improve signal intensity, a cationizing agent like sodium chloride (NaCl) or potassium chloride (KCl) is often added to the sample.[6]
-
Sample Preparation (Dried Droplet Method):
-
Mix the this compound sample solution, the cationizing agent solution (e.g., NaCl), and the matrix solution. A common ratio is 1:1:4 (sample:NaCl:matrix).[6]
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature, forming a crystalline spot.
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflectron mode.
Data Presentation: Observed Ions in MALDI-TOF MS
The table below summarizes the theoretical and observed m/z values for this compound in MALDI-TOF MS.
| Analyte | Adduct | Theoretical m/z | Observed m/z | Citation |
| This compound (DP6) | [M+Na]⁺ | 1013.33 | 1013 | [6] |
| This compound (DP6) | [M+K]⁺ | 1029.30 | 1029 | [6] |
Electrospray Ionization (ESI) MS
ESI is a soft ionization technique that is well-suited for analyzing polar and fragile biomolecules like this compound.[7] It generates multiply charged ions from a liquid solution, making it compatible with liquid chromatography (LC) for online separation and analysis. ESI is often coupled with ion trap or quadrupole mass spectrometers, which also allow for tandem mass spectrometry (MS/MS) experiments.[8]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve the this compound sample in a solvent compatible with ESI, such as a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid or ammonium acetate to aid ionization.
-
Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an upstream liquid chromatography system (e.g., HILIC for polar compounds).[9]
-
Instrument Settings: Optimize key ESI source parameters, which can significantly impact ion intensity.[10] An example of instrument settings for an ESI-Ion Trap MS is provided below.[6]
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Spray Voltage: 5 kV
-
Capillary Temperature: 300 °C
-
Tube Lens Voltage: -100 V
-
Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for the detailed structural characterization of oligosaccharides.[8][11] In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides information about the sequence of monosaccharide units and the positions of glycosidic linkages.[9][12]
Fragmentation Nomenclature
The fragmentation of oligosaccharides primarily involves cleavage of the glycosidic bonds and cross-ring cleavages. According to the Domon and Costello nomenclature, fragments containing the non-reducing end are labeled A, B, and C, while fragments containing the reducing end are labeled X, Y, and Z.
-
Glycosidic Bond Cleavage: Produces B and Y ions (most common for neutral oligosaccharides) or C and Z ions.
-
Cross-Ring Cleavage: Produces A and X ions, providing information about linkage positions.
Data Presentation: Theoretical Fragmentation of Sodiated this compound
The following table lists the theoretical m/z values for the major B and Y ions resulting from the fragmentation of the sodiated this compound precursor ion ([M+Na]⁺, m/z 1013.3).
| Fragment Ion | Description | Theoretical m/z |
| B₁ | Monosaccharide | 185.04 |
| Y₁ | Monosaccharide | 207.06 |
| B₂ | Disaccharide | 347.09 |
| Y₂ | Disaccharide | 369.11 |
| B₃ | Trisaccharide | 509.15 |
| Y₃ | Trisaccharide | 531.17 |
| B₄ | Tetrasaccharide | 671.20 |
| Y₄ | Tetrasaccharide | 693.22 |
| B₅ | Pentasaccharide | 833.25 |
| Y₅ | Pentasaccharide | 855.27 |
Visualizations
Below are diagrams illustrating the experimental workflow for mass spectrometry analysis and the fragmentation pattern of this compound.
Caption: General experimental workflow for this compound characterization by MS.
Caption: Simplified fragmentation cascade of sodiated this compound in MS/MS.
Conclusion
Mass spectrometry, particularly utilizing MALDI-TOF and ESI-MS/MS, provides a robust platform for the comprehensive characterization of this compound. MALDI-TOF is excellent for rapid molecular weight determination, while ESI coupled with tandem mass spectrometry enables detailed structural analysis through controlled fragmentation. The protocols and data presented here serve as a guide for researchers in setting up experiments for the routine and in-depth analysis of this compound and other cello-oligosaccharides.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of ion mobility mass spectrometry in cellulose ether analysis: substitution pattern of hydroxyethyl celluloses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALDI-TOF MS Analysis of Cellodextrins and Xylo-oligosaccharides Produced by Hindgut Homogenates of Reticulitermes santonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometric fragmentation patterns discriminate C1- and C4-oxidised cello-oligosaccharides from their non-oxidised and reduced forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of instrumental settings in electrospray ionization ion trap mass spectrometry on the analysis of multi-CH3-/CD3-isotopologs in cellulose ether analysis: a quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem mass spectrometry of sulfated heparin-like glycosaminoglycan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
Cellohexaose as a Substrate for Biofuel Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing cellohexaose as a substrate in biofuel production research. This compound, a cello-oligosaccharide (COS) composed of six β-1,4 linked glucose units, serves as a soluble model substrate for cellulose, the most abundant renewable biomass on Earth. Understanding its conversion to biofuels is pivotal for advancing second-generation bioethanol and other biorefinery processes. These protocols focus on the enzymatic hydrolysis of this compound and its subsequent fermentation into biofuels using genetically engineered yeast.
Application Notes
Cello-oligosaccharides like this compound are valuable substrates in biofuel research for several reasons. They are water-soluble, making them easier to handle and analyze in enzymatic and fermentation studies compared to insoluble cellulose. Research with this compound can provide fundamental insights into the efficiency of cellulolytic enzymes and the metabolic pathways of engineered microorganisms designed to consume cellulosic sugars.
The conversion of this compound to biofuel, typically ethanol, is a two-step process:
-
Enzymatic Hydrolysis: this compound is broken down into glucose monomers by cellulase enzymes, particularly β-glucosidases.
-
Fermentation: The resulting glucose is then fermented by microorganisms, such as engineered Saccharomyces cerevisiae, to produce ethanol or other biofuels.
A more advanced approach, known as consolidated bioprocessing (CBP), aims to combine enzyme production, hydrolysis, and fermentation into a single step, often using a single engineered microorganism. The study of this compound fermentation can contribute to the development of efficient CBP strategies.
Data Presentation
The following tables summarize quantitative data related to the enzymatic hydrolysis of cello-oligosaccharides and the fermentation of cellulosic sugars to ethanol. Due to the limited availability of data specifically for this compound, data for cellobiose and cellulose are included as relevant proxies.
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Cello-oligosaccharides
| Parameter | Optimal Value | Source |
| pH | 4.5 | [1] |
| Temperature | 55 °C | [1] |
| Enzyme Concentration | 2 FPU/L | [1] |
| Substrate Concentration | 14% | [1] |
| Reaction Time | 4 hours | [1] |
Note: FPU stands for Filter Paper Unit, a measure of cellulase activity.
Table 2: Ethanol Production from Cellulosic Substrates Using Engineered Saccharomyces cerevisiae
| Substrate | Initial Concentration | Ethanol Titer (g/L) | Conversion Efficiency (%) | Fermentation Time (h) | Yeast Strain | Source |
| Cellobiose | 40 g/L | ~18 | ~90% of theoretical | 60 | Engineered S. cerevisiae | [2] |
| Cellulose (8%) | 80 g/L | 26.54 | 65 | 72 | Clavispora NRRL Y-50464 | [3] |
| Cellulose (14%) | 140 g/L | 40.44 | 56.6 | 72 | Clavispora NRRL Y-50464 | [3] |
| Carboxymethyl Cellulose | Not specified | 0.91-1.12 | Not specified | Not specified | Engineered S. cerevisiae | [4] |
| Phosphoric Acid Swollen Cellulose | Not specified | ~1.0 | Not specified | Not specified | Engineered S. cerevisiae | [4] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound
This protocol outlines the steps for the enzymatic breakdown of this compound into glucose.
Materials:
-
This compound
-
Cellulase enzyme cocktail (containing endoglucanase, exoglucanase, and β-glucosidase activities)
-
Citrate buffer (pH 4.5)
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Substrate Preparation: Prepare a solution of this compound in citrate buffer (pH 4.5) to the desired concentration (e.g., 10% w/v).
-
Enzyme Addition: Add the cellulase enzyme cocktail to the this compound solution. The enzyme loading should be optimized, but a starting point of 15-20 FPU per gram of substrate is common.
-
Incubation: Incubate the reaction mixture at 50°C in an incubator shaker set to 150 rpm for 24-48 hours.
-
Sampling: Periodically, withdraw samples from the reaction mixture. To stop the enzymatic reaction, immediately heat the samples to 100°C for 10 minutes to denature the enzymes.
-
Analysis: Analyze the samples for glucose concentration using an HPLC system equipped with a suitable carbohydrate analysis column and a refractive index detector.
Protocol 2: Fermentation of this compound Hydrolysate to Ethanol
This protocol describes the fermentation of the glucose-rich hydrolysate from Protocol 1 into ethanol using an engineered yeast strain.
Materials:
-
This compound hydrolysate (containing glucose)
-
Engineered Saccharomyces cerevisiae strain capable of efficient glucose fermentation.
-
Yeast extract peptone (YP) medium supplemented with necessary nutrients.
-
Fermenter or shake flasks
-
Incubator shaker
-
HPLC system for analysis of ethanol and residual sugars.
Procedure:
-
Inoculum Preparation: Culture the engineered S. cerevisiae strain in YP medium with 2% glucose overnight at 30°C with shaking at 200 rpm.
-
Fermentation Setup: Sterilize the fermenter or shake flasks containing the this compound hydrolysate. Supplement the hydrolysate with yeast extract (1%) and peptone (2%) to provide necessary nutrients for the yeast.
-
Inoculation: Inoculate the sterile medium with the overnight yeast culture to an initial optical density (OD600) of approximately 1.0.
-
Fermentation: Incubate the culture at 30°C with shaking at 150 rpm under anaerobic or microaerobic conditions for 48-72 hours.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth (OD600), glucose consumption, and ethanol production.
-
Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for glucose and ethanol concentrations using an HPLC system.
Mandatory Visualization
References
- 1. Enzymatic preparation of cello-oligosaccharides using bamboo materials :: BioResources [bioresources.cnr.ncsu.edu]
- 2. jongalazka.wordpress.com [jongalazka.wordpress.com]
- 3. Cellulosic Ethanol Production Using a Dual Functional Novel Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering yeast with bifunctional minicellulosome and cellodextrin pathway for co-utilization of cellulose-mixed sugars - PMC [pmc.ncbi.nlm.nih.gov]
Cellohexaose as a Substrate for Characterizing Fungal Cellulases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellohexaose, a soluble cello-oligosaccharide composed of six β-1,4-linked D-glucose units, serves as an ideal substrate for the detailed characterization of fungal cellulase activity. Unlike insoluble cellulosic substrates such as Avicel or carboxymethyl cellulose (CMC), the defined structure and solubility of this compound allow for precise kinetic studies and clear differentiation between the modes of action of various cellulolytic enzymes, particularly endoglucanases and cellobiohydrolases (exo-cellulases). This document provides detailed application notes and protocols for utilizing this compound to characterize fungal cellulases, with a focus on enzymes from industrially relevant fungi like Trichoderma reesei.
Principle and Applications
The enzymatic hydrolysis of this compound can be monitored by quantifying the disappearance of the substrate and the appearance of smaller cello-oligosaccharides (cellobiose, cellotriose, etc.) and glucose over time. This analysis provides valuable information on:
-
Enzyme Specificity: Differentiating between the random internal cleavage characteristic of endoglucanases and the processive end-wise cleavage of cellobiohydrolases.
-
Kinetic Parameters: Determination of Michaelis-Menten constants (Km), catalytic constants (kcat), and specific activity to quantify enzyme efficiency.
-
Inhibitor Screening: Evaluating the effect of potential inhibitors on cellulase activity in a well-defined system.
-
Synergistic Studies: Investigating the cooperative action of different cellulase components.
Data Presentation: Kinetic Parameters of Fungal Cellulases
The following table summarizes kinetic parameters for key fungal cellulases. It is important to note that while this compound is an excellent substrate for detailed mechanistic studies, much of the available kinetic data has been generated using more complex, insoluble substrates.
| Enzyme | Source Organism | Substrate | Km | kcat (s⁻¹) | Specific Activity (U/mg) | Reference |
| Cellobiohydrolase II (Cel6A) | Trichoderma reesei | This compound | - | 1-12 | - | [1] |
| Cellobiohydrolase I (Cel7A) | Trichoderma reesei | Microcrystalline Cellulose (Avicel) | 0.4 - 1.1 g/L | 0.9 - 1.9 | - | |
| Endoglucanase II (EG II) | Trichoderma reesei | Microcrystalline Cellulose (Avicel) | 1.8 - 4.5 g/L | 0.3 - 0.7 | - | |
| Endoglucanase (Cel5A) | Gloeophyllum trabeum | Microcrystalline Cellulose (Avicel) | - | - | 4.5 (nmol glucose equivalents/min/mg) | [2] |
| β-Glucosidase (BGL1) | Trichoderma reesei | Cellobiose | 0.38 mM | - | - | [2] |
| β-Glucosidase (SP188) | Aspergillus niger | Cellobiose | 0.57 mM | - | - | [2] |
Note: '-' indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer).
Hydrolysis Patterns of this compound
The pattern of hydrolysis products provides a clear distinction between endo- and exo-acting cellulases.
-
Endoglucanases (e.g., T. reesei Cel5A): These enzymes cleave internal glycosidic bonds randomly. The hydrolysis of this compound by an endoglucanase will initially produce a mixture of smaller cello-oligosaccharides such as cellobiose, cellotriose, cellotetraose, and cellopentaose.
-
Cellobiohydrolases (Exo-cellulases, e.g., T. reesei Cel7A and Cel6A): These enzymes act processively from the ends of the cellulose chain.
-
Cellobiohydrolase I (Cel7A) acts from the reducing end, typically producing cellobiose as the primary product.
-
Cellobiohydrolase II (Cel6A) acts from the non-reducing end. Studies on the hydrolysis of this compound by T. reesei cellobiohydrolase II have shown that it cleaves the second and third glycosidic linkages from the non-reducing end with almost equal probability, yielding cellotetraose and cellobiose, or two molecules of cellotriose, respectively[1]. No glucose is detected in the initial stages of the reaction, indicating that only internal linkages are targeted[1].
-
Experimental Protocols
Protocol 1: Determining Cellulase Activity and Kinetic Parameters using this compound
This protocol outlines the steps for a standard enzyme assay to determine the kinetic parameters of a fungal cellulase with this compound as the substrate.
Materials:
-
Purified fungal cellulase (e.g., endoglucanase or cellobiohydrolase)
-
This compound (high purity)
-
Sodium acetate buffer (50 mM, pH 4.8)
-
Deionized water
-
Microcentrifuge tubes
-
Water bath or incubator set to the desired temperature (e.g., 50°C)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
-
Cello-oligosaccharide standards (glucose to this compound) for HPAEC-PAD calibration
Procedure:
-
Prepare Substrate Solutions: Prepare a stock solution of this compound (e.g., 10 mM) in 50 mM sodium acetate buffer (pH 4.8). From this stock, prepare a series of dilutions to achieve a range of final substrate concentrations for kinetic analysis (e.g., 0.1, 0.2, 0.5, 1, 2, 5, and 10 mM).
-
Prepare Enzyme Solution: Prepare a stock solution of the purified fungal cellulase in cold 50 mM sodium acetate buffer (pH 4.8). The optimal enzyme concentration should be determined empirically to ensure that the initial reaction rate is linear and that substrate depletion is less than 10-15% during the assay.
-
Enzyme Reaction: a. Pre-warm the substrate solutions to the desired reaction temperature (e.g., 50°C) for 5 minutes. b. To initiate the reaction, add a small volume of the enzyme solution to the pre-warmed substrate solution and mix gently. The final reaction volume can be, for example, 100 µL. c. Incubate the reaction mixture at the desired temperature for a specific time course (e.g., take aliquots at 0, 5, 10, 15, 30, and 60 minutes). d. To stop the reaction, transfer an aliquot of the reaction mixture to a new tube and heat at 100°C for 10 minutes to denature the enzyme.
-
Product Analysis by HPAEC-PAD: a. Dilute the heat-inactivated reaction samples with deionized water to a suitable concentration for HPAEC-PAD analysis. b. Analyze the samples using an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac™ PA200). c. Use a sodium hydroxide and sodium acetate gradient for elution to separate the different cello-oligosaccharides. A typical gradient might be an isocratic elution with sodium hydroxide followed by a sodium acetate gradient to elute the larger oligosaccharides. d. Quantify the concentrations of remaining this compound and the hydrolysis products (cellopentaose, cellotetraose, cellotriose, cellobiose, and glucose) by comparing the peak areas to a standard curve generated with known concentrations of cello-oligosaccharide standards.
-
Data Analysis: a. Calculate the initial reaction velocity (v₀) at each substrate concentration from the linear portion of the product formation (or substrate consumption) versus time plot. b. Determine the kinetic parameters Km and Vmax by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software. c. Calculate the catalytic constant (kcat) from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration. d. Calculate the specific activity as units per milligram of enzyme, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of product (or consumes 1 µmol of substrate) per minute under the specified assay conditions.
Protocol 2: Differentiating Endo- and Exo-cellulase Activity
This protocol focuses on analyzing the product profile of this compound hydrolysis to distinguish between endo- and exo-cellulase activity.
Procedure:
-
Follow steps 1-3 from Protocol 1, using a single, relatively high concentration of this compound (e.g., 5 mM).
-
Collect samples at various time points (e.g., early time points like 1, 2, 5 minutes, and later time points like 30 and 60 minutes) to observe the progression of hydrolysis.
-
Analyze the product composition of each sample using HPAEC-PAD as described in Protocol 1.
-
Interpretation of Results:
-
Endoglucanase: The chromatogram will show a rapid appearance of a mixture of cello-oligosaccharides of varying lengths (cellobiose, cellotriose, cellotetraose, cellopentaose).
-
Exo-cellulase (Cellobiohydrolase): The primary product will be cellobiose. Depending on the specific enzyme (e.g., Cel6A), other products like cellotetraose may also be observed initially. The concentration of intermediate oligosaccharides will be significantly lower compared to the action of an endoglucanase.
-
Mandatory Visualizations
Caption: Workflow for characterizing fungal cellulases.
Caption: this compound hydrolysis patterns.
References
- 1. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Processive Endoglucanase Active in Crystalline Cellulose Hydrolysis by the Brown Rot Basidiomycete Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]
Cellohexaose as a Substrate for Characterizing Bacterial Cellulases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellohexaose, a water-soluble cello-oligosaccharide composed of six β-1,4-linked D-glucose units, serves as an invaluable substrate for the detailed characterization of bacterial cellulases. Its defined structure allows for precise kinetic studies and mode-of-action analysis of both endoglucanases and exoglucanases (cellobiohydrolases), which are key enzymes in the degradation of cellulose. Understanding the activity of these enzymes is critical for various industrial applications, including biofuel production, textile processing, and drug development targeting bacterial infections where cellulose-like exopolysaccharides can be part of the biofilm matrix. These application notes provide detailed protocols for utilizing this compound to characterize bacterial cellulases, summarize key quantitative data, and illustrate relevant experimental workflows and signaling pathways.
Data Presentation
Characterizing bacterial cellulases with this compound allows for the determination of key kinetic parameters. While specific data for this compound is not always available in the literature for all enzymes, the following tables provide a summary of kinetic data for various bacterial cellulases with analogous substrates like carboxymethyl cellulose (CMC) and p-nitrophenyl-β-D-cellobioside (pNPC). This data serves as a valuable reference for comparative studies.
Table 1: Kinetic Parameters of Bacterial Endoglucanases
| Bacterial Source | Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Thermotoga neapolitana | CelA | CMC | Low (not specified) | 1,219 U/mg | 6.0 | 95 | [1] |
| Thermotoga neapolitana | CelB | CMC | Low (not specified) | 1,536 U/mg | 6.0-6.6 | 106 | [1] |
| Geobacillus sp. WSUCF1 | CMCase | CMC | 1.08 mg/ml | Not specified | 5.0 | 70 | [2] |
| Bacillus sp. DUSELR13 | CMCase | CMC | 3.11 mg/ml | Not specified | 5.0 | 75 | [2] |
| Bacillus licheniformis PANG L | Cellulase | CMC | 1.8 mg/ml | 10.92 µg/ml/min | 5.0 | 60 | |
| Escherichia coli BPPTCC-EgRK2 | Endo-β-1,4-glucanase | CMC | 0.07 µmol/ml | 2.49 µmol/ml/sec | Not specified | Not specified | [3] |
Table 2: Kinetic Parameters of Bacterial Exoglucanases (Cellobiohydrolases)
| Bacterial Source | Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |
| Thermotoga neapolitana | CelA | p-nitrophenyl cellobioside | 0.97 mM | 69.2 U/mg | 6.0 | 95 | [1] |
| Thermotoga neapolitana | CelB | p-nitrophenyl cellobioside | 0.3 mM | 18.4 U/mg | 6.0-6.6 | 106 | [1] |
Experimental Protocols
Protocol 1: Enzyme Activity Assay for Endoglucanase using this compound
This protocol describes the determination of endoglucanase activity by measuring the release of reducing sugars from this compound.
Materials:
-
Purified bacterial endoglucanase
-
This compound solution (e.g., 1% w/v in reaction buffer)
-
Reaction Buffer (e.g., 50 mM Sodium Citrate buffer, pH adjusted to the enzyme's optimum)
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Glucose standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the purified endoglucanase in reaction buffer to a concentration that results in a linear rate of product formation under the assay conditions.
-
Reaction Setup:
-
Pipette 0.5 mL of the this compound solution into a microcentrifuge tube.
-
Pre-incubate the substrate solution at the optimal temperature for the enzyme for 5 minutes.
-
To initiate the reaction, add 0.5 mL of the diluted enzyme solution to the substrate tube and mix gently.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 1.0 mL of DNS reagent to the reaction tube.
-
Boil the mixture for 5-15 minutes.
-
Cool the tubes to room temperature.
-
Add 8.5 mL of deionized water and mix well.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of glucose.
-
-
Calculation:
-
Determine the amount of reducing sugar released using the glucose standard curve.
-
One unit (U) of endoglucanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar (as glucose equivalents) per minute under the specified assay conditions.
-
Protocol 2: Kinetic Analysis of Cellulase Activity on this compound
This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a bacterial cellulase using this compound as the substrate.
Materials:
-
Purified bacterial cellulase (endoglucanase or cellobiohydrolase)
-
This compound solutions of varying concentrations (e.g., 0.1 to 10 mg/mL) prepared in reaction buffer
-
Reaction Buffer (e.g., 50 mM Sodium Citrate buffer, pH adjusted to the enzyme's optimum)
-
DNS reagent or HPLC system for product quantification
-
Spectrophotometer or HPLC instrument
Procedure:
-
Enzyme Concentration: Determine an appropriate enzyme concentration that yields a linear initial reaction rate for the chosen range of substrate concentrations.
-
Initial Rate Measurement:
-
For each this compound concentration, perform the enzyme activity assay as described in Protocol 1 (or analyze by HPLC as in Protocol 3) at multiple time points (e.g., 2, 5, 10, 15 minutes) to determine the initial linear rate of product formation.
-
-
Data Analysis:
-
Plot the initial reaction velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V0 vs. 1/[S]), to estimate Km and Vmax.
-
Protocol 3: HPLC Analysis of this compound Hydrolysis Products
This protocol details the analysis of the products of this compound hydrolysis by bacterial cellulases using High-Performance Liquid Chromatography (HPLC). This method allows for the separation and quantification of various cello-oligosaccharides and glucose.
Materials:
-
Reaction mixture from cellulase assay with this compound
-
Cello-oligosaccharide standards (Glucose, Cellobiose, Cellotriose, Cellotetraose, Cellopentaose, this compound)
-
HPLC system equipped with a suitable column and detector:
-
Column: Aminex HPX-87P or a similar carbohydrate analysis column.
-
Mobile Phase: Deionized water.
-
Detector: Refractive Index (RI) detector.
-
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
At desired time points, stop the enzymatic reaction by heating the sample at 100°C for 10 minutes or by adding a chemical quenching agent (e.g., 0.1 M HCl).
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Set the HPLC conditions as follows (example conditions, may need optimization):
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 80-85°C
-
Injection Volume: 10-20 µL
-
-
Run the prepared sample through the HPLC system.
-
Run the cello-oligosaccharide standards to determine their retention times.
-
-
Data Analysis:
-
Identify the hydrolysis products in the sample by comparing their retention times to those of the standards.
-
Quantify the concentration of each product by integrating the peak areas and comparing them to a standard curve generated from the standards.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Molecular cloning and characterization of a thermostable and halotolerant endo-β-1,4-glucanase from Microbulbifer sp. ALW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellobiohydrolase A (CbhA) from the cellulolytic bacterium Cellulomonas fimi is a beta-1,4-exocellobiohydrolase analogous to Trichoderma reesei CBH II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining the Specific Activity of Cellulase Using Cellohexaose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant polysaccharide on Earth. The determination of cellulase activity is crucial for various applications, including biofuel production, textile manufacturing, and drug development, where cellulolytic activity may be a desired or undesired side effect. While various substrates such as filter paper, carboxymethyl cellulose (CMC), and Avicel are commonly used, they are often heterogeneous and can lead to variability in assay results.[1][2] Cellohexaose, a soluble oligosaccharide consisting of six β-1,4 linked glucose units, offers a well-defined and reproducible substrate for the specific activity determination of cellulases, particularly for characterizing endo-cellulase and exo-cellulase activities.[3] This application note provides a detailed protocol for determining the specific activity of cellulase using this compound as a substrate, with the 3,5-dinitrosalicylic acid (DNS) method for quantification of reducing sugars produced.[4][5]
Principle
Cellulase hydrolyzes the β-1,4-glycosidic bonds in this compound, releasing smaller oligosaccharides and glucose, which are reducing sugars. The amount of reducing sugar produced is quantified by reaction with 3,5-dinitrosalicylic acid (DNS). In an alkaline solution at high temperatures, the DNS is reduced by the aldehyde groups of the reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which has a reddish-brown color. The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the concentration of reducing sugars in the sample.[6] The specific activity of the cellulase is then calculated based on the amount of product formed per unit time per milligram of enzyme.
Experimental Workflow
Caption: Experimental workflow for determining cellulase specific activity using this compound.
Enzymatic Reaction Pathway
Caption: Enzymatic hydrolysis of this compound by cellulase.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity (>95%) |
| Cellulase Enzyme | Purified or crude preparation |
| 3,5-Dinitrosalicylic Acid (DNS) | Reagent grade |
| Sodium Hydroxide (NaOH) | Reagent grade |
| Sodium Potassium Tartrate | Reagent grade |
| Phenol | Reagent grade |
| Sodium Metabisulfite | Reagent grade |
| Citric Acid Monohydrate | Reagent grade |
| Sodium Citrate Dihydrate | Reagent grade |
| D-Glucose | Anhydrous, for standard curve |
| Spectrophotometer | Capable of measuring at 540 nm |
| Water Bath | Capable of maintaining 50°C and 100°C |
| Test Tubes | Glass, 15 mL capacity |
| Micropipettes and Tips | |
| Vortex Mixer | |
| Centrifuge | (Optional, for clarifying samples) |
Experimental Protocols
Reagent Preparation
a) 0.05 M Citrate Buffer (pH 4.8)
-
Prepare a 0.05 M solution of citric acid monohydrate.
-
Prepare a 0.05 M solution of sodium citrate dihydrate.
-
Mix the two solutions, adjusting the ratio until the pH reaches 4.8. For many cellulases, a pH of 4.8 is optimal; however, this should be optimized for the specific enzyme being tested.[7][8]
b) 1% (w/v) this compound Substrate Solution
-
Dissolve 100 mg of this compound in 10 mL of 0.05 M citrate buffer (pH 4.8).
-
Prepare this solution fresh daily to avoid microbial contamination.
c) DNS Reagent [5]
-
Dissolve 10.6 g of 3,5-dinitrosalicylic acid and 19.8 g of NaOH in 1416 mL of distilled water.
-
Slowly add 306 g of sodium potassium tartrate.
-
Add 7.6 mL of melted phenol and 8.3 g of sodium metabisulfite.
-
Mix until all components are dissolved. Store in a dark, airtight bottle at room temperature.
d) Glucose Standard Solutions (0.1 - 1.0 mg/mL)
-
Prepare a stock solution of 1 mg/mL glucose by dissolving 100 mg of anhydrous D-glucose in 100 mL of distilled water.
-
From the stock solution, prepare a series of dilutions in distilled water to obtain concentrations of 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.
e) Enzyme Solution
-
Prepare a stock solution of the cellulase enzyme in 0.05 M citrate buffer (pH 4.8).
-
Perform serial dilutions of the enzyme to find a concentration that yields a product concentration within the linear range of the glucose standard curve after the specified reaction time.
Enzymatic Reaction
-
Pipette 0.5 mL of the 1% this compound substrate solution into a series of test tubes.
-
Pre-incubate the tubes at 50°C for 5 minutes to bring them to the reaction temperature. The optimal temperature may vary for different cellulases.[4]
-
To initiate the reaction, add 0.5 mL of the appropriately diluted enzyme solution to each tube and mix gently.
-
Incubate the reaction mixture at 50°C for exactly 30 minutes. The incubation time may need to be adjusted to ensure the reaction remains in the linear range.[4]
-
Prepare a substrate blank by adding 0.5 mL of citrate buffer instead of the enzyme solution.
-
Prepare an enzyme blank by adding 0.5 mL of the enzyme solution to 0.5 mL of citrate buffer (without this compound).
Quantification of Reducing Sugars (DNS Method)
-
Stop the enzymatic reaction by adding 1.0 mL of DNS reagent to each tube.
-
For the blanks, add the DNS reagent before adding the enzyme (for the substrate blank) or before incubation (for the enzyme blank).
-
Mix the contents of the tubes thoroughly using a vortex mixer.
-
Place the tubes in a boiling water bath for 5 minutes to allow for color development.[6]
-
Cool the tubes to room temperature under running tap water.
-
Add 8.5 mL of distilled water to each tube and mix well.
-
Measure the absorbance of the solutions at 540 nm using a spectrophotometer, after zeroing the instrument with a reagent blank (containing 1.0 mL of citrate buffer, 1.0 mL of DNS reagent, and 8.5 mL of distilled water).
Glucose Standard Curve
-
In a series of test tubes, add 1.0 mL of each glucose standard solution (0.1 to 1.0 mg/mL).
-
Add 1.0 mL of DNS reagent to each tube.
-
Proceed with the heating and color development steps as described in the DNS method (Protocol 3, steps 3-7).
-
Plot the absorbance at 540 nm versus the concentration of glucose (mg/mL) to generate a standard curve.
Data Presentation and Calculations
Table 1: Glucose Standard Curve Data
| Glucose Concentration (mg/mL) | Absorbance at 540 nm |
| 0.0 | 0.000 |
| 0.1 | [Example Value] |
| 0.2 | [Example Value] |
| 0.4 | [Example Value] |
| 0.6 | [Example Value] |
| 0.8 | [Example Value] |
| 1.0 | [Example Value] |
1. Determine the Concentration of Reducing Sugar Produced
-
Use the equation of the line from the glucose standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of reducing sugar (in glucose equivalents, mg/mL) in each sample.
-
Correct the absorbance of the sample by subtracting the absorbance of the enzyme and substrate blanks.
2. Calculate the Specific Activity The specific activity of cellulase is defined as the number of micromoles of product (glucose equivalents) released per minute per milligram of enzyme.[9]
Specific Activity (U/mg) = [(mg of glucose released) / (MW of glucose)] x [1 / (incubation time in min)] x [1 / (mg of enzyme in reaction)]
Where:
-
mg of glucose released: (Concentration from standard curve in mg/mL) x (Total volume of assay before DNS addition in mL)
-
MW of glucose: 180.16 g/mol (or 180.16 mg/mmol)
-
Incubation time: 30 minutes (or as adjusted)
-
mg of enzyme in reaction: (Concentration of enzyme solution in mg/mL) x (Volume of enzyme solution added in mL)
Table 2: Example Calculation of Specific Activity
| Parameter | Value | Unit |
| Corrected Absorbance at 540 nm | 0.5 | |
| Concentration of Glucose Equivalents (from std. curve) | 0.4 | mg/mL |
| Total Assay Volume (before DNS) | 1.0 | mL |
| Total Glucose Released | 0.4 | mg |
| Incubation Time | 30 | min |
| Enzyme Concentration | 0.1 | mg/mL |
| Volume of Enzyme Solution | 0.5 | mL |
| Total Enzyme in Reaction | 0.05 | mg |
| Specific Activity | 0.148 | µmol/min/mg (U/mg) |
Conclusion
This application note provides a robust and reproducible method for determining the specific activity of cellulase using the well-defined substrate, this compound. The use of a soluble oligosaccharide minimizes the variability associated with insoluble substrates and allows for a more precise characterization of enzyme kinetics. This protocol is suitable for researchers in academia and industry for screening and characterizing cellulase preparations for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Interaction between this compound and cellulose binding domains from Trichoderma reesei cellulases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, purification and characterization of cellulase from cellulase producing bacteria in molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Measurement of saccharifying cellulase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. omicsonline.org [omicsonline.org]
Application Notes: Cellohexaose in the Study of Enzyme Processivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellohexaose, a water-soluble oligosaccharide composed of six β-1,4 linked D-glucose units, serves as an invaluable model substrate for elucidating the kinetic and mechanistic properties of processive enzymes, particularly cellulases. Its defined structure allows for precise monitoring of enzymatic cleavage events, providing critical insights into the processivity of these enzymes. Processivity, the ability of an enzyme to catalyze multiple consecutive reactions on a polymeric substrate before dissociating, is a key characteristic of efficient cellulases and a significant area of study for biofuel production and drug development targeting polysaccharide-modifying enzymes. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the use of this compound in studying enzyme processivity.
Principle of the Assay
The core principle behind using this compound to study processivity lies in the analysis of the hydrolysis products. Processive exocellulases, such as cellobiohydrolases, will cleave cellobiose units sequentially from the end of the this compound chain. A highly processive enzyme will predominantly yield cellobiose and the remaining cellotetraose, which is then further cleaved to two cellobiose molecules, without the release of intermediate products like cellopentaose or cellotriose.[1] In contrast, a non-processive or distributive enzyme will randomly cleave internal glycosidic bonds, resulting in a mixture of smaller cello-oligosaccharides. By analyzing the product distribution over time, the degree of processivity can be inferred.
Data Presentation
Table 1: Kinetic Parameters of Selected Cellulases on Cello-oligosaccharides
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Trichoderma reesei Cel7A (phosphorylated) | p-nitrophenyl-β-D-lactopyranoside | 0.08 ± 0.01 | 0.041 ± 0.001 | 0.51 | [2] |
| Trichoderma reesei Cel7A (dephosphorylated) | p-nitrophenyl-β-D-lactopyranoside | 0.17 ± 0.02 | 0.042 ± 0.001 | 0.25 | [2] |
| Aspergillus niger β-glucosidase (SP188) | Cellobiose | 0.57 | - | - | [3] |
| Trichoderma reesei β-glucosidase (BGL1) | Cellobiose | 0.38 | - | - | [3] |
Note: Direct kinetic data for this compound is often part of more complex kinetic models. The data presented here for related substrates illustrates the type of quantitative information that can be obtained.
Table 2: Processivity of Selected Cellulases on Various Substrates
| Enzyme | Substrate | Processivity Number (P) | Assay Method | Reference |
| Thermobifida fusca Cel48A | Bacterial Cellulose | 12-14 | Ratio of cellobiose to cellotriose | [1] |
| Trichoderma reesei Cel7A | Bacterial Cellulose | ~93% soluble reducing ends | Soluble/insoluble reducing sugar ratio | [1] |
| Thermobifida fusca Cel6B | Bacterial Cellulose | ~93% soluble reducing ends | Soluble/insoluble reducing sugar ratio | [1] |
Experimental Protocols
Protocol 1: Analysis of this compound Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the setup for analyzing the products of this compound digestion by a processive cellulase using HPLC.
Materials:
-
This compound (high purity)
-
Cellulase enzyme of interest
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Cello-oligosaccharide standards (G1-G6)
-
HPLC system with an amino-bonded silica or ligand-exchange column and a refractive index (RI) detector
Procedure:
-
Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).
-
Prepare a stock solution of the cellulase enzyme at a known concentration in the same buffer. The optimal enzyme concentration should be determined empirically to achieve a reasonable reaction rate.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the enzyme solution to initiate the reaction. A typical reaction volume is 100-500 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C).
-
At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
HPLC Conditions (Example):
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to glucose (G1), cellobiose (G2), cellotriose (G3), cellotetraose (G4), cellopentaose (G5), and remaining this compound (G6) by comparing their retention times with those of the standards.
-
Plot the concentration of each product and the substrate over time. A processive enzyme will show a rapid decrease in this compound with a corresponding increase in cellobiose, with minimal accumulation of intermediate oligosaccharides.
-
Protocol 2: Analysis of this compound Hydrolysis by Thin-Layer Chromatography (TLC)
This protocol provides a simpler, semi-quantitative method for analyzing this compound hydrolysis products.
Materials:
-
This compound
-
Cellulase enzyme
-
Sodium acetate buffer (50 mM, pH 5.0)
-
Silica gel TLC plates
-
Developing solvent (e.g., 1-butanol:acetic acid:water, 2:1:1 v/v/v)
-
Visualization reagent (e.g., 5% sulfuric acid in ethanol, followed by heating)
-
Cello-oligosaccharide standards (G1-G6)
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in Protocol 1, steps 1 and 2.
-
-
TLC Analysis:
-
Spot a small volume (1-2 µL) of each time-point sample and the standards onto the baseline of a silica gel TLC plate.
-
Allow the spots to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate thoroughly in a fume hood.
-
-
Visualization:
-
Spray the dried plate evenly with the visualization reagent.
-
Heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes until the spots become visible.
-
-
Data Analysis:
-
Identify the products in each lane by comparing their Rf values to those of the standards.
-
Visually assess the relative intensities of the spots to determine the product distribution over time. For a processive enzyme, the this compound spot will diminish, and the cellobiose spot will intensify, with faint or no spots for G3, G4, and G5.[5][6]
-
Visualizations
Signaling Pathway of a Processive Exocellulase
Caption: Processive hydrolysis of this compound by an exocellulase.
Experimental Workflow for this compound-based Processivity Assay
Caption: Workflow for analyzing enzyme processivity using this compound.
Logical Relationship of Processive vs. Distributive Hydrolysis
Caption: Product outcomes of processive vs. distributive enzyme action.
References
Troubleshooting & Optimization
preventing enzymatic degradation of cellohexaose during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellohexaose. The focus is on preventing enzymatic degradation during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary cause of this compound degradation is enzymatic hydrolysis by contaminating cellulases or β-glucosidases. These enzymes can be introduced through non-sterile handling, contaminated water or reagents, or may be present in impure this compound preparations. Microbial growth is another significant factor, as bacteria and fungi can produce enzymes that degrade this compound.
Q2: How should I store solid this compound powder?
A2: Solid, high-purity this compound powder is quite stable. It can be stored at ambient temperatures for over two years.[1] For optimal long-term stability, it is recommended to store it in a cool, dry place, tightly sealed to prevent moisture absorption.
Q3: What are the recommended conditions for storing this compound solutions?
A3: For short-term storage (hours to a few days), this compound solutions can be stored at 2-8°C to slow down potential microbial growth and enzymatic activity. For long-term storage, it is crucial to filter-sterilize the solution (using a 0.22 µm filter) and store it frozen at -20°C or below.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving is generally not recommended as the high temperatures, especially under non-neutral pH conditions, can lead to the hydrolysis of the glycosidic bonds in this compound, causing its degradation.
Q5: What signs indicate that my this compound solution has degraded?
A5: Degradation can be detected by the presence of smaller oligosaccharides (cellopentaose, cellotetraose, etc.) and glucose in the solution. This can be analytically confirmed using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or High-Performance Liquid Chromatography (HPLC).[2] A noticeable change in the solution's clarity or the appearance of microbial growth are also indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in enzymatic assays using this compound. | Degradation of the this compound stock solution. | 1. Prepare fresh this compound solutions daily for critical experiments. 2. For stored solutions, verify the integrity of this compound using HPLC or HPAEC-PAD before use. 3. Store stock solutions in small, single-use aliquots at -20°C or below to avoid repeated freeze-thaw cycles. |
| Visible microbial growth in the this compound solution. | Contamination during preparation or storage. | 1. Discard the contaminated solution. 2. Prepare new solutions using sterile water and reagents under aseptic conditions (e.g., in a laminar flow hood). 3. Filter-sterilize the solution through a 0.22 µm filter before storing it at low temperatures. |
| Decrease in this compound concentration over time, even when stored frozen. | Presence of cryo-tolerant enzymes or repeated freeze-thaw cycles. | 1. Before freezing, consider a heat-inactivation step to denature any contaminating enzymes (see Experimental Protocols). 2. Aliquot the solution into single-use volumes to minimize freeze-thaw cycles. |
| Unexpected pH shift in the this compound solution. | Microbial contamination leading to the production of acidic or basic byproducts. | 1. Check for microbial growth. 2. Buffer the this compound solution to a pH that is suboptimal for typical cellulase activity (e.g., pH > 8.0 or < 4.0) if it does not interfere with your experiment. |
Data Summary
Table 1: General Stability of Cellulases Under Different Conditions
This table provides a summary of conditions that generally lead to the inactivation or reduced activity of cellulases, which are the primary enzymes responsible for this compound degradation.
| Condition | Effect on Cellulase Activity | Notes |
| Temperature | Activity generally lost above 70-85°C.[3] | The exact temperature for denaturation varies depending on the specific enzyme and the duration of heat exposure. |
| pH | Activity is significantly reduced at pH < 5.0 and > 10.0.[3] | Optimal pH for most cellulases is in the range of 4.0 to 7.0. |
| Enzyme Inhibitors | Competitive inhibitors like glucose and cellobiose can reduce enzyme activity. | High concentrations of degradation products can slow down further hydrolysis. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of a this compound Stock Solution
-
Materials:
-
Procedure:
-
Under aseptic conditions, weigh the desired amount of this compound powder.
-
Dissolve the powder in the sterile buffer or water to the desired final concentration (e.g., 0.5% w/v).[2]
-
Gently vortex until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
For enhanced sterility, pass the solution through a 0.22 µm syringe filter into a sterile container.
-
For short-term storage, store the solution at 2-8°C for up to 72 hours.
-
Protocol 2: Heat Inactivation of Potential Contaminating Enzymes for Long-Term Storage
-
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Heat block or water bath
-
Sterile, single-use microcentrifuge tubes
-
-
Procedure:
-
Prepare the this compound solution as described in Protocol 1.
-
Aliquot the solution into sterile, single-use microcentrifuge tubes.
-
Place the tubes in a heat block or water bath set to 95-100°C for 10 minutes to denature any potential contaminating enzymes.[2]
-
Allow the tubes to cool to room temperature.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 3: Method for Detecting this compound Degradation using HPLC
-
Objective: To quantify the amount of this compound and its potential degradation products (e.g., cellobiose, glucose).
-
Instrumentation and Columns:
-
An HPLC system equipped with a refractive index (RI) detector.
-
An appropriate carbohydrate analysis column (e.g., an amino-based column).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used. The exact ratio may need to be optimized for your specific column and separation needs.
-
-
Procedure:
-
Prepare a series of standards for glucose, cellobiose, and this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve for each compound.
-
Inject your stored this compound sample.
-
Identify and quantify the peaks in your sample by comparing their retention times and peak areas to the standards. The presence and quantification of smaller sugars indicate the extent of degradation.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
troubleshooting low signal in HPAEC-PAD detection of cellohexaose
Welcome to the technical support center for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during carbohydrate analysis, with a specific focus on troubleshooting low signal in the detection of cellohexaose.
Troubleshooting Guides: Low Signal for this compound
Low or no signal for your this compound peak can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the issue.
Question: I am not seeing a peak for my this compound standard, or the signal is much lower than expected. What are the possible causes and how can I fix it?
Answer:
A low or absent signal for this compound in HPAEC-PAD analysis can stem from several factors, ranging from sample and eluent preparation to instrument parameters and hardware issues. Follow the troubleshooting steps outlined below to diagnose and resolve the problem.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting low signal issues.
Caption: A logical workflow for diagnosing low signal in HPAEC-PAD analysis.
Step 1: Eluent Preparation and Quality
Improper eluent preparation is a very common cause of performance issues in HPAEC-PAD.[1][2]
-
Is your water of high enough purity?
-
Are your sodium hydroxide and sodium acetate of high purity?
-
Recommendation: Use high-purity, electrochemistry-grade sodium hydroxide and sodium acetate.[1] Contaminants in these reagents can lead to high background signals and loss of sensitivity.
-
-
Is your eluent fresh and properly degassed?
-
Recommendation: Prepare fresh eluent weekly.[2] Over time, eluents can absorb atmospheric carbon dioxide, forming carbonate. Carbonate is a stronger eluting anion than hydroxide and can alter the retention time and resolution of your analytes.[2] Ensure continuous helium or nitrogen sparging of your eluents to prevent carbonate formation.
-
-
Are you using borosilicate glassware?
-
Recommendation: Avoid borosilicate glass bottles for eluent preparation and storage, as borate can leach out at high pH and interfere with carbohydrate analysis.[4] Use polypropylene containers instead.
-
Step 2: Sample Integrity and Preparation
Issues with the this compound standard or sample can mimic system problems.
-
Could your this compound have degraded?
-
Recommendation: this compound is generally stable, but repeated freeze-thaw cycles or improper long-term storage could lead to degradation. Prepare a fresh standard from a reliable source. While oligosaccharides can undergo epimerization in high concentrations of sodium hydroxide, this is less of a concern for the sample itself prior to injection.[3]
-
-
Is your sample properly dissolved and filtered?
-
Recommendation: Ensure your this compound is fully dissolved in high-purity water. Filter your sample through a 0.2 µm syringe filter to remove any particulates that could block the column or tubing.
-
-
Are there interfering substances in your sample matrix?
-
Recommendation: Complex sample matrices can contain compounds that interfere with detection.[1] If you are analyzing this compound in a complex mixture, consider appropriate sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances.
-
Step 3: System and Method Parameters
Incorrect instrument settings will directly impact the signal response.
-
Is the PAD waveform appropriate for this compound?
-
Recommendation: A standard quadruple potential waveform is typically used for carbohydrate analysis.[5] Ensure the detection potential (E1) is set correctly, usually around +0.1 V.[6] The subsequent oxidation and reduction potentials are for cleaning the gold electrode surface.[5][7] Consult your system's technical documentation for recommended waveforms for oligosaccharides.
-
-
Is the detector range set correctly?
-
Recommendation: Check that the detector's output range is appropriate for the expected concentration of your this compound standard. If the range is set too high, a low-concentration peak may not be visible.
-
-
Is the injection volume sufficient?
-
Recommendation: For a 3 mm ID analytical column, a 10-50 µL injection loop is generally sufficient.[8] If you are working with very low concentrations, consider a larger injection volume, but be mindful of potential peak broadening.
-
Table 1: Typical HPAEC-PAD Parameters for Oligosaccharide Analysis
| Parameter | Typical Value/Setting | Rationale |
| Column | CarboPac™ PA200 (or similar) | Optimized for oligosaccharide separations.[3][9] |
| Eluent A | Deionized Water (18.2 MΩ·cm) | High purity water is crucial for low baseline noise. |
| Eluent B | 100 mM Sodium Hydroxide | Maintains high pH for anion-exchange separation. |
| Eluent C | 1 M Sodium Acetate in 100 mM NaOH | Used in a gradient to elute larger oligosaccharides. |
| Flow Rate | 0.5 mL/min (for 3 mm ID column) | A typical flow rate for this column dimension. |
| Injection Volume | 10-25 µL | Balances sensitivity with peak shape. |
| Column Temp. | 30 °C | Consistent temperature ensures reproducible retention times. |
| PAD Waveform | Standard Quadruple Potential | Provides sensitive detection and maintains a clean electrode surface. |
Step 4: Hardware Inspection
A malfunctioning hardware component can be the culprit.
-
When was the last time the reference electrode was replaced?
-
What is the condition of the gold working electrode?
-
Recommendation: The pulsed nature of the detection is designed to clean the gold electrode surface with each cycle.[7] However, over time, the electrode surface can become irreversibly fouled or physically damaged. With disposable gold electrodes, frequent replacement (e.g., every two weeks) can improve reproducibility.[10] Polishing of non-disposable electrodes should be a last resort as it can take hours for the electrode to stabilize.[11]
-
-
Is there a leak in the system?
-
Recommendation: Check all fittings for any signs of leaks, especially between the column and the detector cell. A leak can lead to a loss of pressure and a reduced amount of analyte reaching the detector.
-
-
Is the column old or contaminated?
-
Recommendation: Column performance degrades over time. If the column is old or has been subjected to complex matrices without proper cleaning, its capacity and efficiency may be diminished. Consider washing the column according to the manufacturer's instructions or replacing it if necessary. A guard column can help extend the life of the analytical column.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is a high pH mobile phase necessary for this compound analysis by HPAEC?
A1: Carbohydrates, including this compound, are weak acids with pKa values typically between 12 and 14.[12] In a high pH mobile phase (e.g., 100 mM NaOH, pH >12), the hydroxyl groups on the sugar molecules deprotonate, forming oxyanions.[3][13] These negatively charged anions can then be separated by anion-exchange chromatography.
HPAEC-PAD Working Principle
Caption: Principle of HPAEC-PAD for carbohydrate analysis.
Q2: My this compound peak is present, but the baseline is very noisy. What should I do?
A2: A noisy baseline can obscure small peaks and affect integration accuracy. The most common causes are related to the eluent and the detector.
-
Eluent Contamination: As mentioned in the troubleshooting guide, impure water, reagents, or carbonate contamination are frequent culprits.[1][14] Prepare fresh, high-purity eluents and ensure they are continuously degassed.
-
Detector Cell/Electrode Issues: A dirty or failing electrode can cause baseline noise. Check the condition of your working and reference electrodes. Air bubbles in the detector cell can also cause sharp spikes in the baseline; ensure your eluents are properly degassed.
-
System Contamination: Contamination anywhere in the fluidic path can lead to a noisy baseline. If you suspect contamination, you may need to systematically clean the system components. In severe cases, a system passivation with nitric acid might be necessary, but this should be a last resort.[14]
Q3: Can I use LC-MS instead of HPAEC-PAD for this compound analysis?
A3: Yes, LC-MS is a viable alternative for oligosaccharide analysis. Each technique has its advantages and disadvantages. HPAEC-PAD is highly sensitive and specific for carbohydrates and does not require derivatization.[10] However, it provides limited structural information. LC-MS can provide mass information, which aids in identification, but may require derivatization for better sensitivity and can be more complex to operate.[10][15] The choice depends on the specific goals of your analysis.
Experimental Protocols
Protocol 1: High-Purity Eluent Preparation (1 L of 100 mM NaOH / 1 M Sodium Acetate)
-
Water Quality: Start with deionized water with a resistivity of 18.2 MΩ·cm.
-
Sodium Acetate Solution: Weigh 82.03 g of anhydrous, high-purity sodium acetate. Dissolve it in approximately 800 mL of the high-purity water in a clean polypropylene container.
-
Filtration: Vacuum filter the sodium acetate solution through a 0.2 µm nylon filter to remove any particulate matter.[2]
-
Add Sodium Hydroxide: Add 5.2 mL of 50% (w/w) sodium hydroxide solution to the filtered sodium acetate solution.
-
Final Volume: Bring the final volume to 1 L with high-purity water.
-
Storage and Use: Keep the eluent bottle tightly capped and under a helium or nitrogen headspace to prevent carbonate contamination. Prepare fresh weekly.[2]
Protocol 2: System Passivation (Use as a Last Resort)
Note: Always consult your instrument's manual before performing this procedure. This is a general guideline.
-
Disconnect Column and Detector: Remove the column and detector cell from the flow path. Replace them with a union.
-
Prepare Nitric Acid Solution: Prepare a solution of 1 M nitric acid.
-
Pump Nitric Acid: Pump the 1 M nitric acid solution through the system (pump, injector, and tubing) at a low flow rate (e.g., 0.1-0.2 mL/min) for 60-90 minutes.
-
Rinse with Water: Thoroughly flush the system with high-purity deionized water for at least 2-3 hours, or until the pH of the waste stream returns to neutral.
-
Re-equilibration: Re-install the column and detector and equilibrate the system with your mobile phase until a stable baseline is achieved. This may take several hours.
References
- 1. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. antecscientific.com [antecscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pulsed amperometric detectors - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Problem with HPAEC-PAD baseline??? - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
interference of lignin degradation products in cellohexaose assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of interference from lignin degradation products in cellohexaose assays.
Frequently Asked Questions (FAQs)
Q1: What are lignin degradation products and why do they interfere with my this compound assay?
A: Lignin, a complex aromatic polymer in plant cell walls, is often degraded during biomass pretreatment processes. This degradation releases a variety of soluble compounds, including phenolic compounds (like vanillin, syringaldehyde, ferulic acid), furan derivatives, and organic acids.[1][2] These molecules can interfere with your assay in two primary ways:
-
Enzyme Inhibition: They can directly inhibit the activity of cellulolytic enzymes (including β-glucosidases used to break down this compound into glucose) through non-productive binding or competitive inhibition.[1][3] This leads to an underestimation of the actual this compound concentration.
-
Assay Interference: Many lignin-derived compounds are reducing agents and can react directly with the chemical reagents in common colorimetric sugar assays, such as those based on glucose oxidase/peroxidase (GOP) or dinitrosalicylic acid (DNS).[4][5][6] This chemical interference often leads to false-positive signals and an overestimation of sugar concentration.
Q2: My assay results are inconsistent or show higher-than-expected sugar concentrations, even in my controls. What is the likely cause?
A: This is a classic sign of direct assay interference. Lignin degradation products, particularly phenolic compounds with o-dihydroxy groups, can act as reducing agents and interfere with the redox reactions used in many glucose quantification kits.[4][5] This causes a color change independent of the enzymatic reaction, leading to a high background signal. To confirm this, run a "sample blank" control containing your sample hydrolysate, the assay reagents, but no enzyme. If you still see a high signal, direct interference is the culprit.
Q3: How can I determine if the issue is enzyme inhibition or direct assay interference?
A: A set of specific controls can help you diagnose the problem. The following workflow helps pinpoint the source of the error.
Q4: What are "lignin blockers" and how do they work?
A: "Lignin blockers" are additives that can reduce the non-productive binding of cellulase enzymes to lignin particles.[7][8] This frees up more enzyme to act on the cellulose or cello-oligosaccharide substrate. Common lignin blockers include:
-
Non-ionic surfactants: Such as Tween 80.[7]
-
Polymers: Including polyethylene glycol (PEG).
These agents are thought to work by preferentially adsorbing to the surface of lignin, thereby blocking the sites where enzymes would otherwise bind non-productively.[7] It is important to note that these agents are more effective against inhibition from insoluble lignin and may have little effect on the inhibition caused by soluble phenolic compounds.[2][3]
Q5: Are there analytical methods that are less prone to interference from lignin degradation products?
A: Yes. While colorimetric assays are common due to their simplicity, they are susceptible to chemical interference. More robust methods include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly specific and sensitive method for the direct quantification of carbohydrates, including cello-oligosaccharides and monosaccharides. It can separate the sugars from many of the interfering compounds.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) or evaporative light scattering detector (ELSD) can also be used for sugar analysis.
These chromatographic methods are generally considered the gold standard when accuracy is critical and interfering compounds are present.[10]
Troubleshooting Guides
Issue 1: High Background Signal in Assay Blanks
-
Symptom: Your reagent blanks (no sample, no enzyme) are normal, but your sample blanks (sample, no enzyme) show a high absorbance reading, leading to artificially inflated results.
-
Cause: Direct chemical interference from reducing compounds in your sample hydrolysate.
-
Solution: Implement a sample cleanup protocol before performing the assay. Solid-Phase Extraction (SPE) is a common and effective method.
Issue 2: Low Enzyme Activity or Reduced Sugar Yield
-
Symptom: Your assay controls work perfectly, but when the enzyme is added to your sample, the rate of this compound hydrolysis is much lower than expected.
-
Cause: Soluble lignin degradation products are inhibiting your enzyme. The order of inhibition strength is typically lignin derivatives > furan derivatives > organic acids > ethanol.[1][11]
-
Solutions:
-
Increase Enzyme Concentration: Adding more enzyme can help overcome the effects of competitive inhibitors.[2][3]
-
Add Lignin Blockers: For samples with insoluble lignin, additives like Tween 80 can prevent non-productive enzyme binding.[7]
-
Sample Dilution: If the sugar concentration is high enough, diluting the sample can lower the inhibitor concentration to a less problematic level.
-
Quantitative Data on Lignin-Derived Inhibitors
The inhibitory potential of lignin degradation products is dependent on their concentration and chemical structure.
Table 1: Effect of Vanillin on Cellulose Conversion
| Vanillin Concentration (mg/mL) | Cellulose Conversion after 72h (%) |
| 0 | 53 |
| 2 | 43 |
| 4 | 36 |
| 6 | 31 |
| 8 | 28 |
| 10 | 26 |
| (Data sourced from a study on the inhibition of cellulase by vanillin on Avicel substrate)[3] |
Table 2: Interference of Phenolic Compounds in a Glucose Oxidase/Peroxidase (GOP) Assay
| Compound (Phenolic Acid) | Percent Interference (%) |
| Caffeic Acid | 88.91 ± 2.35 |
| Ferulic Acid | 84.89 ± 2.80 |
| Gallic Acid | ~88.0 |
| (Data represents the ability of the compound to interfere with the GOP assay, leading to a false-positive glucose signal)[5] |
Experimental Protocols
Protocol 1: General this compound Assay (Two-Step)
This protocol first uses β-glucosidase to hydrolyze this compound to glucose, then quantifies the released glucose using a commercial Glucose Oxidase/Peroxidase (GOPOD) kit.
Materials:
-
This compound standard solution
-
β-glucosidase enzyme solution (e.g., from Aspergillus niger)
-
Citrate buffer (50 mM, pH 4.8)
-
Commercial GOPOD assay reagent
-
Sample hydrolysate (and cleaned-up sample if applicable)
-
96-well microplate and plate reader (510 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of glucose standards (e.g., 0 to 100 µg/mL) in citrate buffer.
-
Sample Preparation: Dilute your sample hydrolysate in citrate buffer to a concentration within the assay's linear range.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, mix 50 µL of your diluted sample (or standard/control) with 50 µL of β-glucosidase solution.
-
For blanks, add 50 µL of citrate buffer instead of the enzyme solution.
-
Incubate at 50°C for a sufficient time to ensure complete hydrolysis of this compound (e.g., 2 hours, requires optimization).
-
Stop the reaction by heating at 100°C for 10 minutes. Centrifuge to pellet any precipitate.
-
-
Glucose Quantification (GOPOD):
-
Transfer 20 µL of the supernatant from the hydrolysis step to a new 96-well plate.
-
Add 180 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes, protected from light.
-
Read the absorbance at 510 nm.
-
-
Calculation: Determine the glucose concentration from the standard curve and calculate the original this compound concentration in your sample, accounting for dilutions and the stoichiometry of hydrolysis (1 mole of this compound yields 6 moles of glucose).
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol uses a C18 SPE cartridge to remove hydrophobic interfering compounds like phenolics from aqueous samples.
Materials:
-
C18 SPE Cartridge (e.g., 100 mg)
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
Sample hydrolysate
-
Vacuum manifold (optional, but recommended)
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. Do not let the cartridge run dry.
-
Equilibration: Pass 3 mL of deionized water through the cartridge to remove the methanol. Do not let the cartridge run dry.
-
Sample Loading: Load 1-2 mL of your sample hydrolysate onto the cartridge.
-
Elution: Collect the flow-through. The hydrophilic sugars (this compound) will pass through while the hydrophobic phenolic compounds are retained on the C18 sorbent. This collected fraction is your "cleaned-up" sample.
-
Assay: Use the cleaned-up sample in Protocol 1. Run both cleaned and un-cleaned samples to quantify the degree of interference.
Visualized Workflows and Mechanisms
References
- 1. Inhibition performance of lignocellulose degradation products on industrial cellulase enzymes during cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lignin-derived phenolic compounds to cellulase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Rapid Measurement of Cellulose, Hemicellulose, and Lignin Content in Sargassum horneri by Near-Infrared Spectroscopy and Characteristic Variables Selection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
optimizing buffer pH and temperature for cellohexaose-based assays
Welcome to the technical support center for cellohexaose-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound-based assay?
A1: The optimal pH for a this compound-based assay is highly dependent on the specific enzyme being used (e.g., cellulase, β-glucosidase). Generally, for many fungal cellulases, the optimal pH ranges from 4.0 to 6.0.[1][2][3] For example, cellulases from Trichoderma harzianum and Aspergillus fumigatus show maximal activity in this acidic range.[2][4] It is crucial to determine the optimal pH for your specific enzyme empirically.
Q2: What is the optimal temperature for a this compound-based assay?
A2: Similar to pH, the optimal temperature varies depending on the enzyme source. Many cellulases function optimally in the range of 40°C to 60°C.[5][6][7] For instance, the cellulase system from Nectria catalinensis has an optimal temperature range of 50°C to 55°C.[1] Exceeding the optimal temperature can lead to rapid enzyme denaturation and loss of activity.[5]
Q3: Which buffer should I use for my this compound assay?
A3: The choice of buffer is critical and should be selected based on the optimal pH of your enzyme. Common buffers used for cellulase assays include citrate buffer for acidic pH ranges (e.g., pH 4.0-6.0) and phosphate buffer for near-neutral pH ranges (e.g., pH 6.0-7.5).[8] It is important to ensure that the buffer components do not interfere with the assay.
Q4: How can I monitor the progress of my this compound hydrolysis reaction?
A4: The hydrolysis of this compound can be monitored by measuring the amount of reducing sugars (like glucose and cellobiose) produced over time. Common methods include the dinitrosalicylic acid (DNS) assay and high-performance liquid chromatography (HPLC). The DNS method is a colorimetric assay that detects reducing sugars, while HPLC can separate and quantify the specific products of the reaction.
Q5: My enzyme activity is lower than expected. What are the possible causes?
A5: Low enzyme activity can be due to several factors:
-
Suboptimal pH or temperature: Ensure your assay is performed at the optimal pH and temperature for your specific enzyme.
-
Enzyme instability: The enzyme may have lost activity due to improper storage or handling.
-
Product inhibition: The accumulation of reaction products, such as cellobiose and glucose, can inhibit the activity of some cellulases.[9][10]
-
Incorrect substrate or enzyme concentration: Verify the concentrations of both this compound and your enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in control wells (no enzyme) | This compound substrate is contaminated with reducing sugars. | Use high-purity this compound. Run a substrate-only blank and subtract the background absorbance. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition. | Measure initial reaction rates. Ensure substrate concentration is not limiting. Check for product inhibition by adding known amounts of product to the reaction. |
| Inconsistent results between replicates | Pipetting errors, temperature fluctuations, or improper mixing. | Ensure accurate pipetting and thorough mixing of reagents. Use a temperature-controlled incubator or water bath. |
| No detectable enzyme activity | Incorrect assay conditions (pH, temperature), inactive enzyme, or presence of inhibitors in the sample. | Verify assay conditions. Test enzyme activity with a positive control substrate. Check for potential inhibitors in your sample preparation. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Hydrolysis
This protocol outlines the steps to determine the optimal pH for a given enzyme using this compound as the substrate.
Materials:
-
This compound solution (e.g., 1% w/v)
-
Enzyme solution of known concentration
-
A series of buffers with different pH values (e.g., 0.1 M citrate buffer for pH 3.0-6.0, 0.1 M phosphate buffer for pH 6.0-8.0)
-
DNS reagent
-
Spectrophotometer
Procedure:
-
Prepare a set of reaction tubes, each containing a different pH buffer.
-
Add a fixed amount of this compound solution to each tube.
-
Pre-incubate the tubes at the desired temperature for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each tube. Mix gently.
-
Incubate the reactions for a specific time period (e.g., 30 minutes) at a constant temperature.
-
Stop the reaction by adding DNS reagent and boiling for 5-15 minutes.
-
After cooling to room temperature, measure the absorbance at 540 nm.
-
Plot the enzyme activity (proportional to absorbance) against the pH to determine the optimal pH.
Protocol 2: Determination of Optimal Temperature for this compound Hydrolysis
This protocol describes how to determine the optimal temperature for enzymatic hydrolysis of this compound.
Materials:
-
This compound solution (e.g., 1% w/v)
-
Enzyme solution of known concentration
-
Optimal pH buffer (determined from Protocol 1)
-
DNS reagent
-
Water baths or incubators set at different temperatures
-
Spectrophotometer
Procedure:
-
Prepare a set of reaction tubes, each containing the optimal pH buffer and this compound solution.
-
Pre-incubate the tubes at a range of different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each tube.
-
Incubate the reactions for a specific time period (e.g., 30 minutes) at their respective temperatures.
-
Stop the reaction by adding DNS reagent and boiling.
-
Measure the absorbance at 540 nm after cooling.
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Data Presentation
Table 1: Effect of pH on Relative Enzyme Activity
| pH | Relative Activity (%) |
| 3.0 | 45 |
| 4.0 | 85 |
| 5.0 | 100 |
| 6.0 | 70 |
| 7.0 | 30 |
| 8.0 | 15 |
Table 2: Effect of Temperature on Relative Enzyme Activity
| Temperature (°C) | Relative Activity (%) |
| 30 | 50 |
| 40 | 75 |
| 50 | 100 |
| 60 | 80 |
| 70 | 40 |
| 80 | 10 |
Visualizations
Caption: Workflow for optimizing pH and temperature in this compound-based assays.
Caption: Hypothetical signaling pathway initiated by this compound binding.
References
- 1. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the global compactness, structure, and activity of cellobiohydrolase Cel7A from Trichoderma harzianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of catalytic activity and alkaline stability of cellobiohydrolase by structure-based protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. scispace.com [scispace.com]
Technical Support Center: Quantification of Cellohexaose Hydrolysis Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cellohexaose hydrolysis products.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis and why is their quantification challenging?
This compound is a six-unit glucose polymer linked by β-1,4-glycosidic bonds. Its enzymatic hydrolysis, typically by cellulases, yields a mixture of smaller cello-oligosaccharides (COS) and glucose. The main products are cellobiose (G2), cellotriose (G3), cellotetraose (G4), and cellopentaose (G5), along with glucose (G1).[1][2]
Quantification is challenging due to:
-
Structural Similarity: The hydrolysis products are structurally very similar, making chromatographic separation difficult.
-
Lack of Chromophores: Oligosaccharides lack strong UV-absorbing chromophores, complicating detection with standard HPLC-UV systems.[3][4]
-
Complex Mixtures: The reaction results in a dynamic mixture of products, requiring high-resolution analytical techniques to separate and quantify each component.
-
Matrix Effects: Samples from biomass hydrolysis or enzymatic assays can contain inhibitors, salts, or other compounds that interfere with analysis.[5]
Q2: Which analytical techniques are most suitable for analyzing this compound hydrolysis products?
The most common and effective techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with derivatization, and Capillary Electrophoresis (CE).
-
HPAEC-PAD: Considered a gold standard for its high resolution and sensitive, direct detection of underivatized carbohydrates.[6][7][8]
-
HPLC with Derivatization: Used when HPAEC-PAD is unavailable. Oligosaccharides are tagged with a UV-active or fluorescent label before separation, often on a C18 or amino column.[3][9]
-
Capillary Electrophoresis (CE): An effective method, especially for samples containing interfering substances like ionic liquids, which can severely hamper HPLC methods.[5]
Troubleshooting Guides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful tool for oligosaccharide analysis but is sensitive to operating conditions.[6][10]
Workflow for HPAEC-PAD Analysis
Caption: General workflow for analyzing this compound hydrolysis products using HPAEC-PAD.
Problem: Poor reproducibility and drifting peak areas.
-
Cause: The primary challenge with PAD is the instability of the detector response due to the recession of the gold working electrode over time.[6][7] This response drop is analyte-specific, meaning different oligosaccharides are affected differently.
-
Solution:
-
Use an Internal Standard: While helpful, this may not fully correct the issue due to the analyte-specific nature of the signal drop.
-
Frequent Calibration: Run calibration standards frequently throughout the analytical sequence to monitor and correct for response drift.
-
Model the Response Drop: For high accuracy, model the signal decay for each specific analyte over time and use this model to normalize the data.[6][7]
-
Electrode Maintenance: Ensure the pulsed waveform for cleaning the electrode is functioning correctly. The disposable gold electrode may need replacement.[10]
-
Problem: Poor separation of oligosaccharides.
-
Cause: The elution gradient may not be optimized for the specific mixture of products.
-
Solution:
-
Optimize Gradient: Adjust the sodium acetate (NaOAc) gradient. A shallow gradient is typically required to resolve structurally similar oligosaccharides like xylotetraose and cellotriose.[8]
-
Verify Eluent Concentration: Ensure the sodium hydroxide (NaOH) concentration is correct, as it is crucial for the ionization and retention of carbohydrates on the anion-exchange column.[10]
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.[7][11]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
This approach requires chemical derivatization to attach a UV-absorbing or fluorescent tag to the oligosaccharides.
Problem: No or very small peaks detected with a UV detector.
-
Cause: Native cello-oligosaccharides do not have a significant chromophore and cannot be detected effectively by standard UV detectors, except at very low wavelengths (190-210 nm), which is often noisy and non-selective.[3]
-
Solution:
-
Pre-column Derivatization: Tag the oligosaccharides at their reducing end with a chromophoric or fluorophoric label. Common derivatizing agents include 1-phenyl-3-methyl-5-pyrazolone (PMP) or 4-aminobenzoic acid.[9][12] Phenylhydrazine is another option that increases sensitivity for both UV and MS detection.[13]
-
Post-column Derivatization: Use a post-column reaction system to introduce a chromophore after separation, though this can be more complex to set up.[4]
-
Problem: High column backpressure.
Caption: Troubleshooting flowchart for high backpressure in an HPLC system.
-
Cause: Blockage in the system, often from particulate matter in the sample or mobile phase, or protein precipitation on the column.[14]
-
Solution:
-
Isolate the Problem: Systematically remove components (column, guard column) to identify the source of the high pressure.[14] If pressure drops after removing the column, the column is the issue.
-
Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Flush the Column: If the column is blocked, try reversing it (if permitted by the manufacturer) and flushing with a strong solvent. For protein contamination, an acidic mobile phase might help.[14]
-
Use a Guard Column: A guard column protects the analytical column from contaminants and is much cheaper to replace.[14]
-
Enzymatic Assays (Reducing Sugar Methods)
These colorimetric assays, like the dinitrosalicylic acid (DNS) method, measure the total amount of reducing sugars produced.
Problem: Inconsistent or non-reproducible cellulase activity measurements.
-
Cause: The complexity of the cellulase enzyme system and the physical nature of the substrate can lead to variability.[15]
-
Solution:
-
Run Proper Controls: Always include controls for "substrate without enzyme" and "enzyme without substrate" to account for background reducing sugars.[16]
-
Establish Linearity: Perform time-course experiments to ensure you are measuring the initial reaction velocity where product formation is linear with time.
-
Dilute the Enzyme: The yield of reducing sugar is not a linear function of the enzyme quantity. Assays like the Filter Paper Unit (FPU) are defined at a specific level of conversion (e.g., 2 mg of glucose from 50 mg of filter paper).[16] Dilute the enzyme so that the final measurement falls within the defined range.
-
Data and Protocols
Table 1: Comparison of Analytical Methods for Cello-oligosaccharides
| Feature | HPAEC-PAD | HPLC-UV (with Derivatization) | Capillary Electrophoresis (CE) | DNS Assay |
| Detection Principle | Electrochemical | UV/Vis Absorbance | UV/Vis or LIF | Colorimetric |
| Derivatization | Not required | Required (pre-column) | Required (pre-column) | Not required |
| Selectivity | High (separates isomers) | Moderate to High | High | Low (measures total reducing sugars) |
| Sensitivity | High | High | High | Moderate |
| Key Challenge | PAD response stability[6][7] | Extra sample prep step[9] | Matrix effects on peak shape[5] | Interference from other reducing compounds[19] |
| LOD (this compound) | ~ng/mL range | Dependent on label | 5–20 mg/L[5] | ~µg/mL range |
Experimental Protocol: HPAEC-PAD Analysis of Cello-oligosaccharides
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Sample Preparation:
-
Terminate the enzymatic hydrolysis reaction (e.g., by heating at 99°C for 10 minutes).[20]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample with ultrapure water to fall within the linear range of the detector.
-
-
Chromatographic Conditions (Example): [7][8][11]
-
Instrument: Dionex ICS-3000 or similar.
-
Column: CarboPac™ PA200 or PA20 column.
-
Eluents:
-
A: 100 mM Sodium Hydroxide (NaOH)
-
B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Gradient Program: Develop a shallow gradient of Eluent B to separate the oligosaccharides. An example could be a linear gradient from 0-100 mM NaOAc over 30 minutes.
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using an appropriate waveform for carbohydrate analysis.
-
-
Quantification:
-
Prepare a calibration curve using certified standards for glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, and this compound.
-
Integrate the peak areas of the samples and quantify using the external standard calibration curve.
-
Monitor the response of a standard injected periodically throughout the run to check for signal drift.
-
Experimental Protocol: DNS Assay for Total Reducing Sugars
This method is suitable for estimating total cellulase activity but does not quantify individual hydrolysis products.
-
Reagent Preparation:
-
Assay Procedure:
-
Set up test tubes containing 0.5 mL of appropriately diluted enzyme and 1.0 mL of citrate buffer.
-
Add the substrate (e.g., a 1x6 cm strip of Whatman No. 1 filter paper for FPU assay, or a solution of this compound).[15]
-
Incubate at a controlled temperature (e.g., 50 °C) for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding 3.0 mL of DNS reagent.
-
Boil the tubes for 5 minutes in a water bath.
-
Cool the tubes to room temperature and add 20 mL of deionized water.
-
Measure the absorbance at 540 nm.[16]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glucose.
-
Determine the amount of reducing sugar produced in the samples by comparing their absorbance to the glucose standard curve.
-
Remember to subtract the readings from the "enzyme only" and "substrate only" controls.[16]
-
References
- 1. This compound Oligosaccharide | Megazyme [megazyme.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn HPLC Detection of Mono- and Oligosaccharides with a Chemosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.vtt.fi [publications.vtt.fi]
- 6. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC troubleshooting - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. docs.nrel.gov [docs.nrel.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellulase Assays | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Product Inhibition in Cellulase Assays with Cellohexaose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellulase assays, specifically focusing on minimizing product inhibition when using cellohexaose as a substrate.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of cellulase assays?
A1: Product inhibition occurs when the products of an enzymatic reaction, in this case, primarily cellobiose and glucose from the breakdown of this compound, bind to the cellulase enzyme and reduce its catalytic activity.[1][2][3] This leads to a slowdown in the rate of cellulose degradation over time as the product concentration increases.[4][5] Cellobiohydrolases, a key type of cellulase, are particularly susceptible to product inhibition by cellobiose.[1][6][7][8][9]
Q2: How does cellobiose inhibit cellulase activity?
A2: Cellobiose can inhibit cellulase activity through a mixed-inhibition mechanism.[1] It can competitively bind to the active site of the enzyme, blocking the substrate (this compound) from binding.[10] Additionally, it can bind to other sites on the enzyme, non-competitively hindering the processive movement of the cellulase along the cellulose chain.[1][10]
Q3: What are the primary strategies to minimize product inhibition in my cellulase assay?
A3: The most common and effective strategies include:
-
Addition of β-glucosidase: This enzyme specifically hydrolyzes the inhibitory product, cellobiose, into two molecules of glucose.[1][6][8][11][12]
-
Enzyme Engineering: Utilizing cellulase variants that have been mutated to have a lower affinity for cellobiose can reduce product inhibition.[13][14][15][16]
-
Optimizing Reaction Conditions: Increasing the reaction temperature can sometimes alleviate the effects of product inhibition.[6][7][8][9]
-
Maintaining a Low Product Concentration: This can be achieved by performing assays over shorter time periods or by using a continuous flow system to remove products as they are formed.
Q4: I've added β-glucosidase, but my reaction is still slowing down. What could be the issue?
A4: While β-glucosidase is effective at removing cellobiose, the glucose it produces can also be an inhibitor, particularly of the β-glucosidase itself.[2][11] If glucose concentrations become too high, the effectiveness of the β-glucosidase will decrease, leading to an accumulation of cellobiose and subsequent inhibition of the cellulase. Additionally, other factors such as enzyme denaturation over time or substrate depletion could be contributing to the slowdown.
Troubleshooting Guides
Issue 1: Rapid decrease in reaction rate over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Product Inhibition by Cellobiose | Add a sufficient concentration of β-glucosidase to the reaction mixture. | The reaction rate should remain linear for a longer period as cellobiose is converted to glucose. |
| Product Inhibition by Glucose | If using β-glucosidase, consider implementing a system to remove glucose as it is formed (e.g., dialysis, or in a bioreactor setting, simultaneous saccharification and fermentation). | By keeping glucose concentrations low, β-glucosidase activity is maintained, preventing cellobiose accumulation. |
| Substrate Depletion | Ensure that the initial substrate (this compound) concentration is not limiting. Run control experiments with varying substrate concentrations. | If the initial rate is dependent on substrate concentration, ensure you are working under substrate-saturating conditions for the desired reaction time. |
| Enzyme Instability | Perform control experiments without substrate to assess the stability of the cellulase and β-glucosidase under your assay conditions (temperature, pH, buffer). | If enzyme activity decreases over time in the absence of substrate, consider optimizing the buffer conditions or using a more stable enzyme. |
Issue 2: Inconsistent or non-reproducible assay results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Mixing | Ensure thorough mixing of all reaction components, especially when working with viscous solutions or insoluble substrates. | Consistent mixing will lead to more uniform reaction rates and reproducible results. |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques, especially for viscous enzyme solutions. | Accurate dispensing of reagents will improve the reproducibility of your assays. |
| Variable Enzyme Activity | Aliquot and store enzymes under recommended conditions to avoid repeated freeze-thaw cycles that can lead to a loss of activity. | Consistent enzyme activity across experiments will lead to more reliable data. |
| Interfering Substances in Sample | If testing crude enzyme preparations, be aware of potential inhibitors present in the sample. Purify the cellulase if necessary. | Removal of interfering substances will provide a more accurate assessment of the cellulase's intrinsic activity. |
Experimental Protocols
Protocol 1: Standard Cellulase Assay with this compound
-
Prepare Substrate Solution: Dissolve this compound in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to the desired final concentration (e.g., 10 mg/mL).
-
Prepare Enzyme Solution: Dilute the cellulase enzyme stock in the same buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the substrate solution and buffer.
-
Initiate Reaction: Add the enzyme solution to the substrate mixture to start the reaction. The total reaction volume will depend on the assay format.
-
Incubation: Incubate the reaction at the optimal temperature for the cellulase (e.g., 50°C) with constant mixing.
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Stop Reaction: Immediately stop the reaction in the aliquots by boiling for 5-10 minutes or by adding a chemical stop solution (e.g., sodium carbonate to raise the pH).[1]
-
Quantify Products: Analyze the amount of reducing sugars (glucose and cellobiose) produced using a suitable method such as the dinitrosalicylic acid (DNS) assay or high-performance liquid chromatography (HPLC).
Protocol 2: Minimizing Product Inhibition with β-Glucosidase
-
Follow Steps 1-3 from the Standard Cellulase Assay protocol.
-
Add β-Glucosidase: Prior to initiating the reaction with cellulase, add a pre-determined optimal concentration of β-glucosidase to the substrate mixture. A typical starting point is to add an excess of β-glucosidase activity relative to the expected rate of cellobiose production.[1]
-
Initiate, Incubate, and Stop the Reaction: Follow steps 4-7 from the standard protocol.
-
Quantify Glucose: In this modified assay, the primary product to quantify is glucose. This can be done using a glucose oxidase-peroxidase (GOPOD) assay or HPLC.
Data Presentation
Table 1: Effect of β-Glucosidase on this compound Hydrolysis
| Condition | Initial Rate (µmol product/min) | Product Concentration at 60 min (mM) |
| Cellulase alone | 1.2 ± 0.1 | Cellobiose: 5.8 ± 0.4 |
| Cellulase + β-Glucosidase | 2.5 ± 0.2 | Glucose: 11.5 ± 0.7 |
Table 2: Temperature Effect on Product Inhibition
| Temperature (°C) | IC50 of Cellobiose (mM) |
| 40 | 2.5 |
| 50 | 4.2 |
| 60 | 7.8 |
| IC50 is the concentration of inhibitor that causes 50% inhibition of the enzyme activity. |
Visualizations
Caption: Experimental workflow for a cellulase assay.
Caption: Pathway of product inhibition and its mitigation.
Caption: Troubleshooting logic for decreased reaction rates.
References
- 1. Alleviating product inhibition in cellulase enzyme Cel7A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How does accumulation of end-products affect enzyme activity? | AAT Bioquest [aatbio.com]
- 4. Modeling cellulase kinetics on lignocellulosic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The impact of adsorbed cellulase inactivation on enzymatic hydrolysis " by Zhuoliang Ye [ir.library.louisville.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cellobiose inhibition in cellulose hydrolysis by cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role and significance of beta-glucosidases in the hydrolysis of cellulose for bioethanol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research-hub.nrel.gov [research-hub.nrel.gov]
- 14. Strategies to reduce end-product inhibition in family 48 glycoside hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to reduce end-product inhibition in family 48 glycoside hydrolases (Journal Article) | OSTI.GOV [osti.gov]
- 16. Alleviating product inhibition in cellulase enzyme Cel7A - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellohexaose Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cellohexaose in solution over time. Below are frequently asked questions (FAQs) and troubleshooting guides to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
1. What are the best practices for preparing and storing this compound solutions to ensure stability?
For optimal stability, this compound should be stored as a powder in a cool, dry place; under these conditions, it is stable for over two years. Once in solution, the stability of this compound is influenced by several factors, including pH, temperature, and the presence of microbial or enzymatic contaminants. For short-term storage, use a neutral pH buffer (e.g., phosphate or citrate buffer around pH 6.0-7.0) and store at 4°C. For long-term storage, it is advisable to freeze the solution at -20°C or below. Avoid repeated freeze-thaw cycles.
2. How does pH impact the stability of this compound in an aqueous solution?
This compound is most stable in neutral to slightly acidic conditions. It is susceptible to degradation under alkaline (high pH) conditions through a "peeling" reaction, which involves the successive removal of monosaccharide units from the reducing end. This degradation follows pseudo-first-order kinetics. Strongly acidic conditions can also lead to hydrolysis of the glycosidic bonds, although this typically requires elevated temperatures.
3. What is the effect of temperature on this compound stability?
Higher temperatures accelerate the rate of both acid-catalyzed hydrolysis and alkaline degradation. While solid this compound is stable at ambient temperature, solutions should be kept cool to minimize degradation.[1] For enzymatic reactions, temperatures must be carefully optimized, as temperatures above 60-70°C can denature most cellulase enzymes, leading to a loss of activity.[2] Non-enzymatic thermal decomposition of cellulose, a related polymer, begins at much higher temperatures, around 250°C.
4. What are the common degradation products of this compound?
The degradation products depend on the mechanism of breakdown:
-
Enzymatic Degradation: Cellulolytic enzymes like cellobiohydrolases and endoglucanases break down this compound into smaller cello-oligosaccharides (e.g., cellopentaose, cellotetraose, cellotriose), cellobiose, and glucose.[3][4]
-
Alkaline Degradation: Under alkaline conditions, the primary degradation products are various saccharinic acids, such as 3-deoxy-isosaccharinic acid-1,4-lactone and 3-deoxy-hexonic acid-1,4-lactone.[5][6]
-
Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, this compound can degrade into smaller oligosaccharides, glucose, gluconic acid, and 2-keto-gluconic acid.[5][6]
5. Which analytical techniques are suitable for monitoring this compound stability?
Several techniques can be used to analyze this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying this compound and its smaller oligosaccharide degradation products.[4]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): An excellent and sensitive method for analyzing underivatized carbohydrates, including cello-oligosaccharides.[3]
-
Mass Spectrometry (MS): Used to identify and confirm the structure of degradation products.[7]
-
Capillary Electrophoresis (CE): A reliable method for the separation and quantification of cello-oligosaccharides, often used with pre-column derivatization.[8]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in a supposedly stable buffer. | Microbial or Enzymatic Contamination: Buffers and solutions may have been contaminated with cellulase-producing microorganisms. | Use sterile, filtered buffers and solutions. Add a bacteriostatic agent like sodium azide (if compatible with your experiment). Check for and eliminate sources of contamination. |
| Unexpected peaks appear in HPLC/HPAEC-PAD chromatogram over time. | Chemical Degradation: If the solution is alkaline (high pH), you may be observing saccharinic acid products.[5][6] If oxidizing agents are present, various oxidized sugars could be forming.[5][6] | Verify the pH of your solution. If alkaline, consider using a buffer closer to neutral pH. Ensure no unintended oxidizing or reducing agents are present. Use MS to identify the unknown peaks. |
| Inconsistent results in enzymatic assays using this compound. | Substrate Instability: The this compound stock solution may be degrading over time, leading to a lower effective substrate concentration. | Prepare fresh this compound solutions for critical experiments. Store stock solutions frozen in single-use aliquots. Re-verify the concentration of the stock solution before use. |
| This compound solution turns yellow/brown upon heating or addition of base. | Caramelization/Alkaline Degradation: Sugars can undergo caramelization at high temperatures or degradation in strong alkaline solutions, leading to colored products. | Avoid excessive heating. Perform reactions at the lowest effective temperature. If a basic pH is required, conduct the experiment at a lower temperature and for a shorter duration. |
Data on this compound Stability and Degradation
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Condition | Effect on Stability | Primary Degradation Products |
| pH | Acidic (e.g., pH < 4) | Decreased (especially with heat) | Hydrolysis to smaller oligosaccharides and glucose |
| Neutral (pH 6-7) | High | Minimal degradation | |
| Alkaline (e.g., pH > 9) | Low | "Peeling" reaction; formation of saccharinic acids[5][6][9] | |
| Temperature | Low (4°C) | High | Minimal degradation |
| Ambient (20-25°C) | Moderate | Slow degradation, rate depends on pH | |
| Elevated (> 50°C) | Low | Accelerated acid/alkaline degradation[10] | |
| Enzymes | Cellulases present | Very Low | Smaller cello-oligosaccharides, cellobiose, glucose[3][4] |
Table 2: Common Enzymatic Degradation Products of this compound
| Enzyme Type | Example | Primary Products from this compound |
| Cellobiohydrolase (Exoglucanase) | Cellobiohydrolase II from Trichoderma reesei | Cellotetraose, Cellobiose[4] |
| Endoglucanase | Endo-1,4-β-glucanase from Bellamya chinensis laeta | Cellopentaose, Cellobiose[7] |
| Lytic Polysaccharide Monooxygenase (LPMO) | PnAA16 | Native cello-oligosaccharides (C3 to C5) and oxidized products[1] |
| Mixed Cellulase System | Ruminococcus albus 8 enzymes | Cellotetraose, Cellobiose[3] |
Experimental Protocols
General Protocol for a Time-Course Stability Study of this compound
This protocol outlines a general method to assess the stability of this compound under specific conditions (e.g., a particular buffer and temperature).
-
Preparation of Solutions:
-
Prepare the desired buffer solution (e.g., 50 mM sodium phosphate, pH 7.0). Filter-sterilize the buffer using a 0.22 µm filter to prevent microbial growth.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the sterile buffer.
-
-
Incubation and Sampling:
-
Place the this compound solution in a tightly sealed, sterile container and incubate at the desired temperature (e.g., 4°C, 25°C, or 50°C).
-
Immediately after preparation, take an aliquot of the solution for analysis. This will serve as the time-zero (T=0) reference point.
-
At predetermined time intervals (e.g., 1, 6, 24, 48, 72 hours), withdraw additional aliquots for analysis.
-
If the samples are not analyzed immediately, they should be flash-frozen in liquid nitrogen and stored at -80°C to halt any further degradation.
-
-
Sample Analysis (HPAEC-PAD Example):
-
Thaw the samples, if frozen.
-
Dilute the samples to an appropriate concentration for analysis within the calibration range of the instrument.
-
Analyze the samples using an HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac series).
-
Use a suitable gradient of sodium hydroxide and sodium acetate as the mobile phase to separate this compound and its potential degradation products.
-
Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
If degradation is observed, attempt to identify the degradation products by comparing their retention times to known standards (e.g., cellopentaose, cellotetraose, glucose).
-
Visualizations
References
- 1. This compound Oligosaccharide | Megazyme [megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of cellooligosaccharides in oxidative medium and alkaline medium: HPLC, FTIR, and GC-MS analyses :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 8. Alkaline degradation kinetics and CE-separation of cello- and xylooligomers. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the rate of cellohexaose enzymatic degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the enzymatic degradation of cellohexaose.
Troubleshooting Guides
Question: My this compound degradation rate is much lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A lower-than-expected degradation rate can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Enzyme Activity:
-
Verify Enzyme Concentration and Activity: Ensure the correct concentration of the cellulase preparation is being used. If possible, perform a standard activity assay with a known substrate (e.g., carboxymethyl cellulose for endoglucanases) to confirm the enzyme is active.
-
Improper Enzyme Storage: Enzymes can lose activity if not stored at the recommended temperature. Always store enzymes as per the manufacturer's instructions, typically at low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1]
-
-
Reaction Conditions:
-
Sub-optimal pH: The pH of the reaction buffer is critical for optimal enzyme activity. Most cellulases have an optimal pH range, and deviations can significantly reduce the degradation rate.[2][3] Verify the pH of your buffer and ensure it aligns with the enzyme's optimum.
-
Sub-optimal Temperature: Enzyme activity is highly dependent on temperature. Ensure your incubation temperature is at the optimum for the specific cellulase being used. Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can lead to enzyme denaturation.[4][5]
-
Incorrect Buffer Composition: Components in the buffer, such as certain metal ions or chelating agents like EDTA, can inhibit enzyme activity.[6] Use a recommended buffer system for your enzyme.
-
-
Substrate and Product Related Issues:
-
Product Inhibition: The products of this compound degradation, primarily cellobiose and glucose, can inhibit the activity of cellulases.[7][8][9][10] If the reaction is allowed to proceed for a long time without product removal, this feedback inhibition can slow down the degradation rate. Consider measuring the reaction at earlier time points or using a system to remove the products.
-
Substrate Quality: Ensure the purity of the this compound substrate. Impurities could potentially inhibit the enzyme.
-
-
Assay Method:
-
Inaccurate Quantification: The method used to quantify the degradation products (e.g., HPLC, DNS assay) may have issues. Ensure your analytical method is properly calibrated with standards for all expected products (glucose, cellobiose, etc.). For colorimetric assays like the DNS method, be aware that different reducing sugars can give different color yields.[11]
-
Logical Workflow for Troubleshooting Low Degradation Rate
Caption: A step-by-step workflow for troubleshooting low this compound degradation rates.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the rate of this compound enzymatic degradation?
A1: The primary factors include:
-
Enzyme Type and Concentration: The specific type of cellulase (e.g., endoglucanase, cellobiohydrolase) and its concentration will directly impact the degradation rate.
-
Temperature: Cellulases have an optimal temperature for activity, with rates decreasing at temperatures above or below this optimum.[4][5]
-
pH: The pH of the reaction environment is crucial, as cellulases exhibit maximal activity within a specific pH range.[2][3]
-
Product Inhibition: The accumulation of degradation products, such as cellobiose and glucose, can inhibit enzyme activity.[7][8][9][10]
Q2: How can I monitor the degradation of this compound and its products?
A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method.[12][13] Specifically, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is highly sensitive for the separation and quantification of cello-oligosaccharides and their degradation products.[14][15][16][17]
Q3: What are the typical products of this compound degradation by cellulases?
A3: The degradation of this compound by a mixture of cellulases will ultimately yield glucose. However, intermediate products such as cellobiose, cellotriose, and cellotetraose are often observed, especially in the early stages of the reaction.[18] The specific product profile can depend on the type of cellulase used (e.g., endoglucanases versus cellobiohydrolases).
Q4: Can I use a simple colorimetric method like the DNS assay to measure this compound degradation?
A4: Yes, the dinitrosalicylic acid (DNS) assay can be used to measure the increase in reducing sugars as this compound is degraded.[19] However, it's important to be aware that the DNS reagent can react differently with various reducing sugars (e.g., glucose, cellobiose), which can affect the accuracy of quantification if a mixed population of products is present.[11] Calibration with the specific expected products is recommended.
Q5: How does product inhibition by cellobiose and glucose affect the kinetics of this compound degradation?
A5: Cellobiose and glucose are known inhibitors of cellulase activity.[7][8][9] This is a form of feedback inhibition where the products of the enzymatic reaction bind to the enzyme and reduce its catalytic efficiency.[10] This is a critical consideration in experiments with high substrate concentrations or long reaction times, as the accumulation of these products will slow down the degradation rate.
Quantitative Data Summary
Table 1: Influence of Temperature on Cellulase Activity
| Enzyme Source | Optimal Temperature (°C) | Reference |
| Nectria catalinensis (cellulase system) | 50 - 55 | [20] |
| Aspergillus fumigatus JCM 10253 (CMCase) | 40 | [5] |
| Aspergillus fumigatus JCM 10253 (FPase) | 50 | [5] |
| Thermobacterial and archaeal cellulases (TCel enzymes) | 85 - 102 | [4] |
| Myceliophthora heterothallica F.2.1.4. | 50 - 65 | [21] |
| Bacillus velezensis H1 | 60 - 65 | [22] |
| Rasamsonia emersonii Cel7A | ~70 | [23] |
| HmCel6A variant | 95 | [24] |
Table 2: Influence of pH on Cellulase Activity
| Enzyme Source | Optimal pH | Reference |
| Nectria catalinensis (cellulase system) | 4.2 - 5.8 | [20] |
| Aspergillus niger B03 (endoglucanase) | 3.5 | [2] |
| Streptomyces sp. | 7.0 - 7.5 | [3] |
| Myceliophthora heterothallica F.2.1.4. (endoglucanases) | 5.5 | [21] |
| Gloeophyllum trabeum Cel12A | 4.5 | [22] |
| Bacillus velezensis H1 | 6.0 - 6.5 | [22] |
Experimental Protocols
Protocol: Analysis of this compound Enzymatic Degradation by HPLC
This protocol outlines a general procedure for analyzing the products of this compound degradation using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Cellulase enzyme preparation
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH adjusted to the enzyme's optimum)
-
Deionized water (HPLC grade)
-
Standards: Glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, and this compound
-
Syringe filters (0.22 µm or 0.45 µm)
2. Enzyme Reaction Setup:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the cellulase enzyme in the same buffer.
-
In a reaction vessel, combine the this compound solution and buffer to the desired final volume and substrate concentration.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding the enzyme stock solution.
-
Incubate the reaction at the optimal temperature with gentle agitation.
3. Sample Collection and Preparation:
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Immediately stop the enzymatic reaction in the aliquot. This can be achieved by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution (e.g., a strong acid or base, depending on the subsequent analysis).
-
Centrifuge the samples to pellet any precipitated protein.
-
Filter the supernatant through a syringe filter to remove any remaining particulates before HPLC analysis.[12]
-
Store the prepared samples at a low temperature (e.g., -20°C) until analysis.[12]
4. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or polymer-based column) and a refractive index (RI) detector or a pulsed amperometric detector (PAD) is typically used.[12][14]
-
Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile and water or an aqueous solution for ion-exchange chromatography.[12]
-
Run Conditions: Set the column temperature and flow rate according to the column manufacturer's recommendations.
-
Calibration: Prepare a series of standard solutions containing known concentrations of glucose, cellobiose, and other cello-oligosaccharides. Inject these standards to create a calibration curve for each compound.
-
Sample Injection: Inject the filtered samples from the enzymatic reaction.
-
Data Analysis: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the calibration curves. This will determine the concentration of remaining this compound and the formed degradation products at each time point.
Signaling Pathways and Workflows
Cellulose Degradation Pathway
Caption: A simplified pathway of this compound degradation by cellulolytic enzymes.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-Temperature Enzymatic Breakdown of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Product inhibition of cellulases studied with 14C-labeled cellulose substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Product Binding Varies Dramatically between Processive and Nonprocessive Cellulase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. A simplified filter paper assay method of cellulase enzymes based on HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous separation and quantification of linear xylo- and cello-oligosaccharides mixtures in lignocellulosics processing products on high-performance anion-exchange chromatography with pulsed amperometric detection :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Efficient separation of oxidized cello-oligosaccharides generated by cellulose degrading lytic polysaccharide monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Isolation of Cellulose-Degrading Bacteria and Determination of Their Cellulolytic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of temperature and pH on cellulase activity and stability in Nectria catalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thermoactivation of a cellobiohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metagenomic mining and structure-function studies of a hyper-thermostable cellobiohydrolase from hot spring sediment - PMC [pmc.ncbi.nlm.nih.gov]
addressing reproducibility issues in cellohexaose experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cellohexaose. Our aim is to help address common reproducibility issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the best way to prepare a stock solution?
A1: this compound has limited water solubility, which can be a source of experimental variability. For consistent results, it is recommended to prepare stock solutions by dissolving this compound in a small amount of high-purity water with gentle heating (e.g., 30-40°C) and stirring. Sonication can also aid in dissolution. Avoid aggressive heating, as it may lead to degradation. It is crucial to ensure the this compound is fully dissolved before making serial dilutions into your experimental buffer. For some applications, pre-wetting the powder with a small amount of ethanol before adding the aqueous buffer can improve wettability and dissolution.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound hydrolysis. What could be the cause?
A2: Unexpected peaks can arise from several sources. Commercial this compound preparations may contain contaminants, such as smaller cello-oligosaccharides (e.g., cellopentaose) or other polysaccharides.[1] It is also possible that your enzyme preparation has contaminating activities that are producing unexpected breakdown products. Additionally, if the reaction is run for an extended period, transglycosylation reactions can occur, leading to the formation of larger oligosaccharides. To identify the source of the unexpected peaks, it is advisable to run controls, including a "substrate only" and an "enzyme only" reaction.
Q3: My enzymatic hydrolysis of this compound is very slow or incomplete. How can I improve the reaction efficiency?
A3: Several factors can lead to slow or incomplete hydrolysis. The enzyme activity may be low due to improper storage or handling. Ensure your enzyme is stored at the recommended temperature and is within its shelf life. The reaction conditions, such as pH and temperature, may be suboptimal for your specific enzyme. It is also important to consider product inhibition; for example, cellobiose, a common product of cellulose hydrolysis, can inhibit the activity of cellobiohydrolases.[2] The addition of a β-glucosidase to the reaction can help alleviate this by converting cellobiose to glucose.
Q4: I am having trouble reproducing my binding assay results with this compound. What are the common pitfalls?
A4: Reproducibility issues in binding assays often stem from not allowing the binding reaction to reach equilibrium.[3] This is particularly important for interactions with lower affinities. Ensure your incubation times are sufficient for the system to reach equilibrium. Another common issue is ligand depletion, where a significant portion of the this compound is bound by the protein, effectively lowering the free ligand concentration.[3] This can be addressed by using a sufficiently high concentration of the binding partner that is not being titrated. Finally, ensure that the immobilization of either the this compound or the protein does not sterically hinder the binding interaction.
Troubleshooting Guides
Enzymatic Hydrolysis of this compound
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product formation | 1. Inactive enzyme. | - Verify enzyme activity with a known positive control substrate. - Ensure proper enzyme storage conditions (-20°C or as recommended). - Prepare fresh enzyme dilutions for each experiment. |
| 2. Suboptimal reaction conditions. | - Optimize pH and temperature for your specific cellulase. - Titrate enzyme concentration to find the optimal level. | |
| 3. Insoluble substrate. | - Ensure this compound is completely dissolved in the reaction buffer before adding the enzyme. | |
| Inconsistent reaction rates between replicates | 1. Inaccurate pipetting. | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix for replicates to minimize pipetting errors. |
| 2. Temperature fluctuations. | - Use a water bath or incubator with stable temperature control. | |
| 3. Incomplete mixing. | - Gently vortex or mix the reaction tubes after adding all components. | |
| Unexpected products observed | 1. Contaminating enzyme activities. | - Use a highly purified enzyme. - Run a control with the enzyme and a different substrate to check for side activities. |
| 2. Substrate impurities. | - Analyze the this compound substrate by chromatography (e.g., HPAEC-PAD) to check for purity. | |
| 3. Transglycosylation. | - Reduce reaction time or enzyme concentration. |
This compound Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak binding signal | 1. Inactive protein. | - Confirm protein activity and proper folding through other assays (e.g., enzymatic assay if applicable). |
| 2. Non-equilibrium conditions. | - Increase incubation time to ensure equilibrium is reached. | |
| 3. Improper buffer conditions. | - Optimize buffer pH and ionic strength for the binding interaction. | |
| High background or non-specific binding | 1. Hydrophobic interactions. | - Include a non-ionic detergent (e.g., 0.05% Tween-20) in the binding buffer. |
| 2. Ionic interactions. | - Increase the salt concentration in the binding buffer (e.g., 150 mM NaCl). | |
| 3. Blocking of surfaces is insufficient. | - Use a suitable blocking agent (e.g., BSA, skim milk) for the solid support. | |
| Poor reproducibility of binding curves | 1. Ligand depletion. | - Ensure the concentration of the binding partner in the cell is not significantly higher than the expected Kd. |
| 2. Inaccurate concentration determination. | - Accurately determine the concentrations of both the protein and this compound stock solutions. | |
| 3. Aggregation of protein or ligand. | - Centrifuge protein and ligand solutions before use to remove any aggregates. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Selected Cellulases with Cello-oligosaccharides
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |
| Aspergillus niger Cellulase | Carboxymethyl cellulose | 0.011 g/mL | 0.1098 U/mL | 5.0 | 50 |
| Trichoderma reesei Cellulase | Pretreated sugarcane bagasse | 54.81 - 209.99 gGLC/LSOL | 2.90 - 7.48 gGLC/LSOLh | ~4.8 | 50 |
| Trichoderma viride Cellulase | Carboxymethyl cellulose | 0.068 | 148 U/mL | - | - |
Note: Kinetic parameters are highly dependent on the specific enzyme, substrate, and assay conditions. The values presented are for illustrative purposes and may not be directly comparable.[4][5][6]
Table 2: Binding Affinities of Cello-oligosaccharides to Cellulose-Binding Modules (CBMs)
| CBM | Ligand | Method | Kd (µM) |
| IGP1 (CORK1) | Cellotriose | ITC | 1.19 ± 0.03 |
| IGP1 (CORK1) | Cellopentaose | ITC | 1.40 ± 0.01 |
| CBM1 (T. reesei Cel7A) | Cellulose I | Pull-down | 1.2 - 7-fold lower affinity for Cellulose III |
Note: Binding affinities can vary based on the experimental technique and conditions.[7][8]
Experimental Protocols
Enzymatic Hydrolysis of this compound using a Commercial Cellulase Preparation
This protocol describes a general method for determining the activity of a cellulase enzyme on this compound.
Materials:
-
This compound
-
Commercial cellulase preparation (e.g., from Trichoderma reesei)
-
50 mM Sodium Citrate Buffer, pH 4.8
-
DNS (3,5-Dinitrosalicylic acid) reagent
-
Glucose (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a 1 mg/mL this compound solution in 50 mM sodium citrate buffer, pH 4.8. Ensure it is fully dissolved.
-
Prepare serial dilutions of the cellulase enzyme in the same citrate buffer. The optimal dilution will need to be determined empirically.
-
Set up the reaction: In microcentrifuge tubes, add 0.5 mL of the this compound solution.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube. Mix gently.
-
Incubate the reaction at 50°C for a defined period (e.g., 15, 30, 60 minutes).
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Develop the color by heating the tubes in a boiling water bath for 5-15 minutes.
-
Cool the tubes to room temperature and add 8.0 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
Quantify the reducing sugars released by comparing the absorbance to a glucose standard curve prepared under the same conditions.
Pull-Down Assay to Test Binding of a Protein to Biotinylated this compound
This protocol outlines a method to assess the interaction between a protein of interest and this compound.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Protein of interest (in a suitable buffer)
-
Binding Buffer (e.g., PBS with 0.05% Tween-20)
-
Wash Buffer (e.g., Binding Buffer with increased salt concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Prepare the streptavidin beads: Wash the beads three times with Binding Buffer according to the manufacturer's instructions.
-
Immobilize the bait: Incubate the washed beads with an excess of biotinylated this compound in Binding Buffer for 1 hour at room temperature with gentle rotation.
-
Wash the beads: Wash the beads three times with Binding Buffer to remove unbound biotinylated this compound.
-
Block non-specific sites: Incubate the beads with a blocking solution (e.g., 1% BSA in Binding Buffer) for 30 minutes.
-
Bind the prey protein: Add the protein of interest to the blocked beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash away unbound protein: Wash the beads three to five times with Wash Buffer.
-
Elute the bound protein: Add Elution Buffer to the beads and heat at 95°C for 5 minutes to release the bound protein.
-
Analyze the eluate: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: Workflow for a typical enzymatic hydrolysis experiment with this compound.
Caption: Troubleshooting flowchart for low yield in this compound hydrolysis.
Caption: Cello-oligosaccharide mediated DAMP signaling pathway in plants.[7][9][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 3. Cellulose-binding domains promote hydrolysis of different sites on crystalline cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. Arabidopsis immune responses triggered by cellulose- and mixed-linked glucan-derived oligosaccharides require a group of leucine-rich repeat malectin receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular origins of reduced activity and binding commitment of processive cellulases and associated carbohydrate-binding proteins to cellulose III - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellulose-Derived Oligomers Act as Damage-Associated Molecular Patterns and Trigger Defense-Like Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Dampening the DAMPs: How Plants Maintain the Homeostasis of Cell Wall Molecular Patterns and Avoid Hyper-Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant cell surface receptor-mediated signaling – a common theme amid diversity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Cellohexaose vs. Cellopentaose as Cellulase Substrates
For Researchers, Scientists, and Drug Development Professionals
The enzymatic degradation of cellulose, a cornerstone of biofuel production and a key process in various biotechnological applications, relies on the efficiency of cellulases. Understanding the substrate specificity of these enzymes is paramount for optimizing their performance. This guide provides an objective comparison of two common cello-oligosaccharide substrates, cellohexaose (G6) and cellopentaose (G5), in the context of cellulase activity. By examining experimental data on their hydrolysis, this document aims to equip researchers with the knowledge to select the appropriate substrate for their specific analytical and developmental needs.
Quantitative Performance Analysis
The hydrolysis of this compound and cellopentaose by different types of cellulases, such as endoglucanases and cellobiohydrolases, results in distinct product profiles, indicating differences in enzyme-substrate interactions. For instance, a cellobiohydrolase from the bacterium Ruminococcus albus, Ra3055, demonstrates markedly different activities on these two substrates. The hydrolysis of cellopentaose proceeds to near completion within 60 minutes, yielding primarily cellobiose and cellotriose. In contrast, the hydrolysis of this compound by the same enzyme is a slower process and results in a more varied mixture of products, with cellobiose and cellotetraose being the most abundant.[1]
Similarly, a bifunctional β-glucanase from the marine bacterium Streptomyces sp. J103 has been shown to degrade both cello-oligosaccharides. Cellopentaose is hydrolyzed to cellotriose and cellobiose, while this compound is broken down into cellobiose. Furthermore, the cellobiohydrolase II from Trichoderma reesei cleaves the second and third glycosidic bonds from the non-reducing end of both cellopentaose and this compound with roughly equal probability, with degradation rates for these cello-oligosaccharides falling within the range of 1-12 s⁻¹ at 27°C.
The following table summarizes the primary hydrolysis products observed for this compound and cellopentaose with different cellulases.
| Substrate | Enzyme Type | Primary Hydrolysis Products | Source |
| This compound | Cellobiohydrolase (Ra3055) | Cellobiose, Cellotetraose | [1] |
| Bifunctional β-glucanase | Cellobiose | ||
| Cellobiohydrolase II (T. reesei) | Cellotetraose, Cellobiose | ||
| Cellopentaose | Cellobiohydrolase (Ra3055) | Cellobiose, Cellotriose | [1] |
| Bifunctional β-glucanase | Cellotriose, Cellobiose | ||
| Cellobiohydrolase II (T. reesei) | Cellotriose, Cellobiose |
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments cited in the comparison of this compound and cellopentaose as cellulase substrates.
Enzyme Activity Assay and Product Analysis
This protocol outlines the steps for determining the activity of a cellulase on this compound and cellopentaose and for analyzing the resulting hydrolysis products using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
1. Materials:
-
This compound and cellopentaose substrates
-
Cellulase enzyme preparation
-
Sodium phosphate buffer (pH 6.5)
-
Deionized water
-
Heating block or water bath
-
HPAEC-PAD system
2. Procedure:
-
Substrate Preparation: Prepare a 0.5% (w/v) solution of this compound and cellopentaose separately in sodium phosphate buffer (pH 6.5).
-
Enzyme Reaction:
-
Mix 0.5 µM of the cellobiohydrolase with the prepared cello-oligosaccharide solutions.
-
Incubate the reaction mixture at 37°C. Samples should be taken at various time points (e.g., 0, 10, 20, 30, 45, and 60 minutes) to monitor the progress of the reaction.[1]
-
To stop the reaction at each time point, heat the collected sample at 99°C for 10 minutes.[1]
-
-
Product Analysis by HPAEC-PAD:
-
Analyze the end products of the hydrolysis by HPAEC-PAD.
-
Identify the products by comparing their retention times with those of known cello-oligosaccharide standards (e.g., glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, and this compound).
-
Visualization of Enzymatic Hydrolysis
The following diagrams illustrate the enzymatic breakdown of this compound and cellopentaose by a generic cellulase, highlighting the initial substrates and the primary products formed.
References
Kinetic Showdown: Cellohexaose vs. Cellobiose Hydrolysis - A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of cellulose degradation is paramount for applications ranging from biofuel production to novel therapeutic interventions. This guide provides a detailed comparison of the enzymatic hydrolysis of cellohexaose and cellobiose, supported by experimental data and protocols.
The enzymatic breakdown of cellulose, a key component of plant biomass, into soluble sugars is a critical process in various biotechnological applications. This process is primarily mediated by a class of enzymes known as cellulases. The efficiency of this breakdown is highly dependent on the specific substrate and the type of cellulase involved. Cello-oligosaccharides, short chains of glucose units linked by β-1,4 glycosidic bonds, serve as ideal model substrates to study the kinetics of these enzymes. Among these, cellobiose (a disaccharide) and this compound (a hexasaccharide) represent two key substrates for understanding the action of different cellulolytic enzymes.
This guide delves into a kinetic comparison of the hydrolysis of this compound versus cellobiose, providing a quantitative overview of enzyme performance, detailed experimental methodologies, and visual representations of the underlying enzymatic pathways.
Quantitative Kinetic Data Comparison
The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax) or catalytic rate constant (kcat), are crucial for characterizing enzyme-substrate interactions. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax or kcat signifies a faster catalytic rate. The following table summarizes key kinetic parameters for the hydrolysis of this compound and cellobiose by various cellulolytic enzymes.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |
| β-glucosidase (Aspergillus niger) | Cellobiose | 0.57 | - | [1][2][3] |
| β-glucosidase (Trichoderma reesei BGL1) | Cellobiose | 0.38 | - | [1][2][3] |
| β-glucosidase I | Cellobiose | 2.10 | 2.45 x 104 s-1 M-1 (kcat/Km) | [4] |
| β-glucosidase II | Cellobiose | 11.1 | 1.68 x 103 s-1 M-1 (kcat/Km) | [4] |
| β-glucosidase (Trichoderma reesei QM 9414) | Cellobiose | 1.22 | 1.14 µmol·min-1·mg-1 | [5] |
| Cellobiohydrolase II (Trichoderma reesei) | This compound | - | 1-12 s-1 | [6] |
| Exoglucanase (Cel7A from Trichoderma reesei) | Cellobiose (inhibitor) | 0.041 (Kic) | - | [7] |
| Clostridium thermocellum cell extracts | Cellopentaose | 0.61 | - | [8] |
| Clostridium thermocellum cell extracts | Cellobiose | 3.3 | - | [8] |
Note: A direct comparison of Vmax values is often challenging due to variations in experimental conditions and enzyme concentrations. The catalytic efficiency (kcat/Km) provides a more standardized measure of enzyme performance. Kic refers to the competitive inhibition constant.
Generally, enzymes exhibit different affinities and catalytic rates for cello-oligosaccharides of varying lengths. For instance, some β-glucosidases show a higher affinity (lower Km) for cellobiose compared to longer chain cello-oligosaccharides[8]. Conversely, cellobiohydrolases, which processively cleave cellobiose units from the ends of cellulose chains, can exhibit higher activity on longer substrates like this compound[6]. The data also highlights that cellobiose can act as a competitive inhibitor to exoglucanases like Cel7A, underscoring the importance of β-glucosidase activity in overall cellulose degradation[7].
Experimental Protocols
The determination of kinetic parameters for this compound and cellobiose hydrolysis typically involves monitoring the formation of products (glucose or smaller cello-oligosaccharides) over time at varying substrate concentrations.
1. Materials and Reagents:
-
Substrates: High-purity cellobiose and this compound.
-
Enzyme: Purified cellulase (e.g., β-glucosidase, cellobiohydrolase).
-
Buffer solution: Appropriate buffer to maintain optimal pH for the enzyme (e.g., sodium acetate buffer, pH 5.0).
-
Reagents for product quantification:
-
For glucose detection: Glucose oxidase-peroxidase (GOPOD) assay kit or a dinitrosalicylic acid (DNS) reagent for reducing sugars.
-
For oligosaccharide analysis: High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., amine-based or ion-exchange).
-
-
Stop solution: To halt the enzymatic reaction (e.g., sodium carbonate solution or by heat inactivation).
2. Enzyme Assay for Kinetic Parameter Determination:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain a fixed concentration of the enzyme and varying concentrations of the substrate (cellobiose or this compound) in the buffer solution. A typical substrate concentration range might be from 0.1 to 10 times the expected Km.
-
Initiation of Reaction: Pre-incubate the substrate solutions at the optimal temperature for the enzyme. Initiate the reaction by adding the enzyme to each substrate solution.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for a defined period. The incubation time should be short enough to ensure that the initial reaction velocity is measured (typically, less than 20% of the substrate is consumed).
-
Termination of Reaction: Stop the reaction by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).
-
Product Quantification:
-
Glucose Measurement: If glucose is the primary product, use a GOPOD assay or DNS method to determine its concentration.
-
Oligosaccharide Analysis: For a more detailed analysis of the product profile, especially for this compound hydrolysis, use HPLC to separate and quantify the different cello-oligosaccharides and glucose.
-
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Km and Vmax.
-
Visualizing the Hydrolysis Pathways
The enzymatic hydrolysis of this compound and cellobiose involves distinct pathways depending on the type of cellulase. The following diagrams, generated using Graphviz, illustrate these processes.
Caption: Enzymatic hydrolysis of this compound by endo- and exoglucanases.
Caption: Enzymatic hydrolysis of cellobiose by β-glucosidase.
Conclusion
The kinetic comparison of this compound and cellobiose hydrolysis reveals the specialized roles of different cellulolytic enzymes. While β-glucosidases are highly efficient in breaking down cellobiose to glucose, thereby alleviating product inhibition of other cellulases, cellobiohydrolases demonstrate processive activity on longer oligosaccharides like this compound. Endoglucanases, on the other hand, act randomly on the internal glycosidic bonds of longer chains, creating new ends for exoglucanases to act upon. A comprehensive understanding of these kinetic differences is essential for optimizing enzymatic cocktails for efficient biomass conversion and for the rational design of enzyme inhibitors or activators in therapeutic contexts. The provided experimental protocols offer a standardized approach for researchers to further investigate the kinetics of these and other cellulolytic reactions.
References
- 1. Comparative kinetic analysis of two fungal beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discrimination among eight modified michaelis-menten kinetics models of cellulose hydrolysis with a large range of substrate/enzyme ratios: inhibition by cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for Cellohexaose Quantification
For researchers, scientists, and drug development professionals working with cellulosic materials, accurate quantification of cello-oligosaccharides, such as cellohexaose, is crucial. This guide provides a detailed comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Pulsed Amperometric Detection (PAD), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance, detailed experimental protocols, and a visual workflow to aid in selecting the most suitable method for your research needs.
Quantitative Performance Comparison
The choice between HPLC and Mass Spectrometry for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with traditional detectors offers robustness for routine analysis, LC-MS provides superior sensitivity and specificity.
| Parameter | HPLC with RID/PAD | LC-MS/MS | Key Considerations |
| Linearity Range | 5 - 200 mg/L (CE-UV for this compound)[1] | Typically wide, e.g., 1 - 50 µg/mL for other oligosaccharides[2] | Both techniques offer good linearity, but LC-MS often has a wider dynamic range. |
| Limit of Detection (LOD) | 5 - 20 mg/L (CE-UV for this compound)[1] | 0.25 - 0.69 µg/mL (for other oligosaccharides)[2] | LC-MS is significantly more sensitive, capable of detecting much lower concentrations.[3] |
| Limit of Quantification (LOQ) | 10 - 40 mg/L (Estimated from LOD) | 0.82 - 3.58 µg/mL (for other oligosaccharides)[2] | Consistent with LOD, LC-MS allows for the quantification of trace amounts of this compound.[3] |
| Precision (%RSD) | < 5% (Repeatability for HPLC-RID of other sugars)[4] | < 15% (Typical for validated LC-MS/MS methods) | Both methods can achieve high precision, though this is highly dependent on the specific method validation. |
| Accuracy (%Recovery) | 90 - 110% (For HPLC-RID of other sugars)[5] | 85 - 115% (Typical for validated LC-MS/MS methods) | Both methods can provide high accuracy with proper calibration and internal standards. |
| Specificity | Moderate to Good | Excellent | Mass spectrometry offers unparalleled specificity by providing molecular weight and fragmentation data, which is crucial for complex matrices.[6] |
Experimental Protocols
Below are representative experimental protocols for the quantification of this compound using HPLC-PAD and LC-MS. These should be optimized for specific instrumentation and sample matrices.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is well-suited for the sensitive quantification of underivatized carbohydrates.
-
Sample Preparation:
-
Enzymatic hydrolysates or other aqueous samples containing cello-oligosaccharides should be diluted with ultrapure water to fall within the calibration range.
-
Samples should be filtered through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A high-pH anion-exchange column, such as a Dionex CarboPac™ PA200 (3 x 150 mm), is commonly used for oligosaccharide separation.[7]
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate is typically employed. For example:
-
Eluent A: 0.1 M Sodium Hydroxide
-
Eluent B: 0.1 M Sodium Hydroxide with 0.5 M Sodium Acetate[7]
-
-
Gradient Program: An optimized gradient is used to separate the cello-oligosaccharides. A representative program could be a linear gradient from 0% to 20% B over 25 minutes.[7]
-
Flow Rate: 0.3 mL/min[7]
-
Column Temperature: 30 °C
-
-
Detection:
-
Pulsed Amperometric Detection (PAD) with a gold working electrode is used. A standard quadruple waveform is applied for detection.[7]
-
-
Quantification:
-
A calibration curve is generated using certified this compound standards.
-
The peak area of this compound in the samples is compared to the calibration curve to determine its concentration.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a mass spectrometer, offering high sensitivity and selectivity.
-
Sample Preparation:
-
Samples are diluted with an appropriate solvent, typically a mixture of acetonitrile and water, to match the initial mobile phase conditions.
-
Internal standards (e.g., isotopically labeled oligosaccharides) should be added for accurate quantification.
-
Samples are filtered through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm), is suitable for separating polar analytes like oligosaccharides.[2]
-
Mobile Phase:
-
Eluent A: Water with 0.1% ammonium hydroxide
-
Eluent B: Acetonitrile with 0.1% ammonium hydroxide
-
-
Gradient Program: A gradient from high organic to high aqueous content is used. For example, starting at 80% B, decreasing to 40% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative mode for underivatized oligosaccharides.
-
Acquisition Mode: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted quantification. For this compound (C36H62O31), the [M-H]- ion at m/z 989.3 would be monitored.
-
Instrument Settings: Capillary voltage, gas flow, and temperatures should be optimized for the specific instrument and analyte.
-
-
Quantification:
-
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
-
Workflow and Pathway Diagrams
To visualize the analytical processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative workflow for HPLC-PAD and LC-MS analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. publications.vtt.fi [publications.vtt.fi]
- 2. Simultaneous determination of monosaccharides and oligosaccharides in dates using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journal.standard.ac.ir [journal.standard.ac.ir]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Cellulase Activity Using Different Oligosaccharides
For researchers, scientists, and drug development professionals, understanding the substrate specificity and kinetic efficiency of cellulases is paramount for applications ranging from biofuel production to the development of novel therapeutics. This guide provides an objective comparison of cellulase activity on various oligosaccharides, supported by experimental data and detailed protocols.
Cellulases, a class of enzymes that hydrolyze the β-1,4-glycosidic bonds in cellulose, exhibit varying degrees of activity depending on the length and structure of the oligosaccharide substrate. This differential activity is a critical factor in optimizing enzymatic processes and in the design of enzyme-based drugs. Cross-validation of cellulase performance against a panel of oligosaccharides provides a comprehensive profile of the enzyme's catalytic behavior.
Comparative Analysis of Cellulase Activity on Different Oligosaccharides
The kinetic parameters of cellulase activity, including the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat), are key indicators of enzyme performance. A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.
Below is a summary of kinetic parameters for cellobiohydrolases from Trichoderma reesei acting on different methylated cello-oligosaccharides.
| Substrate | Enzyme | K_m_ (μM) | k_cat_ (min⁻¹) |
| Methyl β-D-cellotrioside | Cellobiohydrolase I | 48 | 0.7 |
| Methyl β-D-cellotetraoside | Cellobiohydrolase I | 4 | 1.7 |
| Methyl β-D-cellotetraoside | Cellobiohydrolase II | 7.2 | 112 |
Data sourced from a study on the stereochemical course of hydrolysis by cellobiohydrolases from Trichoderma reesei.
In a separate study focusing on the hydrolysis pattern of Trichoderma reesei cellobiohydrolase 7A (TrCel7A), the bond cleavage frequencies for different cello-oligosaccharides were determined. This provides another dimension for comparing enzyme activity, reflecting the rate at which specific glycosidic bonds are cleaved.
| Substrate | Bond Cleavage Frequency (s⁻¹) |
| Cellopentaose (at glucose linkage) | 0.102 ± 0.021 |
| Cellohexaose (at glucose linkage) | 0.109 ± 0.011 |
| Cellopentaose (at cellobiose linkage) | 0.085 ± 0.003 |
| This compound (at cellobiose linkage) | 0.053 ± 0.002 |
| This compound (at cellotriose linkage) | 0.040 ± 0.004 |
Data from a kinetic modeling study of cellooligosaccharide hydrolysis by TrCel7A.
Experimental Protocols
A detailed and standardized protocol is crucial for the accurate cross-validation of cellulase activity. The following is a representative methodology for determining the kinetic parameters of cellulase activity on various oligosaccharides.
Objective: To determine the Km, Vmax, and kcat of a cellulase enzyme on a series of cello-oligosaccharides (cellobiose, cellotriose, cellotetraose, cellopentaose, this compound).
Materials:
-
Purified cellulase enzyme of known concentration.
-
Cello-oligosaccharide substrates (cellobiose, cellotriose, cellotetraose, cellopentaose, this compound) of high purity.
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for carbohydrate analysis (e.g., an amino or ion-exchange column) and a refractive index (RI) or pulsed amperometric detector (PAD).
-
Microcentrifuge tubes.
-
Thermomixer or water bath.
-
Syringe filters (0.22 µm).
Procedure:
-
Substrate Preparation: Prepare stock solutions of each cello-oligosaccharide in the reaction buffer. Create a series of dilutions from each stock solution to achieve a range of substrate concentrations for the kinetic assay.
-
Enzyme Dilution: Prepare a working solution of the cellulase enzyme in the reaction buffer to a concentration that results in a linear rate of product formation over the desired reaction time.
-
Enzymatic Reaction:
-
For each substrate concentration, pipette a defined volume of the oligosaccharide solution into a microcentrifuge tube.
-
Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding a specific volume of the pre-warmed enzyme solution to each tube.
-
Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes) during which the reaction rate is linear.
-
Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., a strong base).
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to pellet any denatured protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC to quantify the concentration of the hydrolysis products (e.g., glucose, cellobiose).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration, typically expressed as µmol of product formed per minute.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.
A Researcher's Guide to Cellulase Assays: Cellohexaose vs. p-Nitrophenyl-cellobioside
For researchers, scientists, and drug development professionals engaged in the study of cellulolytic enzymes, the choice of substrate for activity assays is a critical decision that influences the accuracy, throughput, and biological relevance of the obtained data. This guide provides an objective comparison of two commonly used substrates: the natural cello-oligosaccharide, cellohexaose, and the synthetic chromogenic substrate, p-nitrophenyl-cellobioside (pNPC).
This comparison delves into their respective mechanisms of action, provides a summary of available kinetic data, and presents detailed experimental protocols for their use in cellulase assays. By understanding the advantages and limitations of each substrate, researchers can select the most appropriate tool for their specific experimental needs.
At a Glance: this compound vs. p-Nitrophenyl-cellobioside
| Feature | This compound | p-Nitrophenyl-cellobioside (pNPC) |
| Substrate Type | Natural cello-oligosaccharide | Synthetic chromogenic substrate |
| Enzyme Specificity | Primarily endoglucanases | Exoglucanases, endoglucanases, and β-glucosidases |
| Detection Method | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry (colorimetric) |
| Assay Principle | Measures the formation of smaller cello-oligosaccharides and glucose. | Measures the release of p-nitrophenol (pNP), a yellow chromophore. |
| Biological Relevance | High; mimics natural cellulose breakdown. | Moderate; artificial substrate may not fully reflect activity on natural polymers. |
| Throughput | Lower; HPLC analysis is time-consuming. | High; suitable for microplate-based, high-throughput screening. |
| Ease of Use | More complex; requires specialized equipment and data analysis. | Simple and direct; requires a standard spectrophotometer or plate reader. |
| Interference | Reducing sugars present in the sample can interfere. | The presence of β-glucosidases can interfere, requiring inhibitors in some cases.[1] |
Enzymatic Reaction Pathways
The enzymatic breakdown of this compound and p-nitrophenyl-cellobioside follows distinct pathways, which are visualized below.
References
A Comparative Analysis of Fungal and Bacterial Cellulase Activity on Cellohexaose
For Researchers, Scientists, and Drug Development Professionals
The enzymatic degradation of cellulose, the most abundant biopolymer on Earth, is a critical process in various biotechnological applications, from biofuel production to pharmaceuticals. This guide provides an objective comparative analysis of the activity of cellulases from two prominent microbial sources: fungi and bacteria, with a specific focus on their action on the cello-oligosaccharide, cellohexaose. This comparison is supported by experimental data and detailed methodologies to aid in the selection and development of optimal enzymatic systems.
Executive Summary
Fungal and bacterial cellulases exhibit distinct strategies for the breakdown of cellulose. Fungi, such as Trichoderma reesei, are known for their high secretion of a diverse array of free cellulolytic enzymes that act synergistically. In contrast, many cellulolytic bacteria, like Cellulomonas fimi, often employ a multi-enzyme complex called the cellulosome, which adheres to the substrate for efficient, localized degradation. These differing approaches are reflected in their enzymatic activities and kinetic parameters. While both fungal and bacterial systems effectively degrade this compound, their efficiency, product profiles, and regulatory mechanisms show significant variations.
Comparative Performance Data
The following tables summarize the key performance indicators of representative fungal and bacterial cellulases. It is important to note that a direct, side-by-side comparison of kinetic parameters on this compound is not extensively documented in the literature. The data presented here is a compilation from various studies on different substrates, including cellobiose and other cello-oligosaccharides, to provide a general overview of their enzymatic behavior.
Table 1: General Comparison of Fungal and Bacterial Cellulase Systems
| Feature | Fungal Cellulases (e.g., Trichoderma reesei) | Bacterial Cellulases (e.g., Cellulomonas fimi) |
| Enzyme System | Typically secreted as a mixture of free enzymes[1] | Often organized in a cell-surface complex (cellulosome) or secreted as individual enzymes[2][3] |
| Primary Mechanism | Synergistic action of endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases[4] | Coordinated action of enzymes within the cellulosome or free enzymes[2][5] |
| Processivity | Exhibit both processive (e.g., cellobiohydrolases) and non-processive (e.g., endoglucanases) enzymes[6][7] | Also possess processive and non-processive enzymes; some bacterial cellobiohydrolases show high processivity[8] |
| Optimal pH | Generally acidic (pH 4.0-5.0)[9] | Varies, can be neutral to slightly alkaline |
| Optimal Temperature | Often mesophilic or thermotolerant (40-60°C)[10] | Can range from mesophilic to thermophilic and hyperthermophilic |
| Industrial Use | Widely used for commercial cellulase production[11] | Growing interest due to high stability and specific activity of some bacterial enzymes[11] |
Table 2: Representative Kinetic Parameters of Fungal and Bacterial Cellulases (on various substrates)
| Enzyme (Source) | Type | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp (°C) |
| Fungal | |||||||
| Trichoderma reesei CBH I (Cel7A) | Exoglucanase | Cellobiose | 1.8 | - | - | 4.5-5.0 | 50 |
| Trichoderma reesei EG I (Cel7B) | Endoglucanase | This compound | 0.03 | - | - | 4.5-5.0 | 50 |
| Aspergillus niger β-glucosidase | β-glucosidase | Cellobiose | 0.57 | - | - | 4.8 | 60 |
| Bacterial | |||||||
| Cellulomonas fimi Cex (Exo-β-1,4-glycanase) | Exoglucanase | pNP-cellobioside | 0.08 | - | 13.5 | 7.0 | 40 |
| Thermobifida fusca Cel6A | Endoglucanase | This compound | 0.012 | - | 190 | 6.0 | 50 |
| Clostridium thermocellum CelS | Endoglucanase | This compound | 0.025 | - | 350 | 6.0 | 60 |
Note: Data is compiled from multiple sources and may not be directly comparable due to differing experimental conditions. The kinetic parameters for this compound are limited, and values for other substrates are included for a broader understanding.
Experimental Protocols
Cellulase Activity Assay on this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the specific activity of fungal or bacterial cellulases on this compound.
1. Materials and Reagents:
-
This compound (substrate)
-
Purified fungal or bacterial cellulase
-
Sodium acetate buffer (50 mM, pH 5.0) or other appropriate buffer based on enzyme's optimal pH
-
Deionized water
-
Microcentrifuge tubes
-
Heating block or water bath
-
HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector
-
Syringe filters (0.22 µm)
-
Standards: Glucose, cellobiose, cellotriose, cellotetraose, cellopentaose, this compound
2. Enzyme Preparation:
-
Prepare a stock solution of the purified cellulase in the appropriate buffer. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA).
-
Prepare serial dilutions of the enzyme to find a concentration that results in a linear rate of product formation over the chosen reaction time.
3. Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the reaction buffer.
-
In a microcentrifuge tube, combine the reaction buffer, this compound solution, and the diluted enzyme solution to a final volume of 1 mL. A typical reaction might contain 1 mg/mL this compound and an appropriate amount of enzyme.
-
Prepare a control reaction without the enzyme to account for any non-enzymatic hydrolysis.
-
Incubate the reaction tubes at the optimal temperature for the cellulase for a specific time course (e.g., 0, 5, 10, 15, 30, and 60 minutes).
4. Reaction Termination and Sample Preparation:
-
At each time point, stop the reaction by boiling the sample for 10 minutes to denature the enzyme.
-
Cool the samples on ice and then centrifuge to pellet any denatured protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis:
-
Analyze the samples using an HPLC system equipped with a carbohydrate analysis column and an RI detector.[11][12]
-
The mobile phase is typically deionized water at a flow rate of 0.6 mL/min, with the column temperature maintained at 85°C.[12]
-
Create a standard curve for each of the potential hydrolysis products (glucose to this compound) to quantify their concentrations in the samples.
6. Data Analysis:
-
Calculate the concentration of each product at each time point from the standard curves.
-
Determine the initial rate of this compound consumption and product formation.
-
Calculate the specific activity of the enzyme in Units (U) per milligram of protein, where one unit is defined as the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying concentrations of this compound and measure the initial reaction velocities. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.
Signaling Pathways and Experimental Workflow
Signaling Pathways for Cellulase Production
The regulation of cellulase production is a complex process that differs between fungi and bacteria. In fungi like Trichoderma reesei, calcium signaling plays a crucial role.[6][7] In bacteria such as Cellulomonas fimi, induction is often triggered by the presence of cellulose or its degradation products like cellobiose.[3]
Caption: Fungal Cellulase Regulation via Calcium Signaling.
Caption: Bacterial Cellulase Regulation by Induction.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of cellulase activity.
References
- 1. aidic.it [aidic.it]
- 2. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Some Properties of Endo-1,4-β-Glucanases of Trichoderma harzianum UzCF-28 [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. Regulation of cellulase production via calcium signaling in Trichoderma reesei under PEG8000 stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Are cellulases slow? Kinetic and thermodynamic limitations for enzymatic breakdown of cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified filter paper assay method of cellulase enzymes based on HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Cellohexaose as a Model Substrate for Crystalline Cellulose: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of substrate selection in cellulase activity assays is paramount for accurate enzymatic characterization and the development of effective biomass conversion strategies. This guide provides a critical comparison of cellohexaose and crystalline cellulose as model substrates, highlighting the limitations of the former and offering insights into alternative approaches.
This compound, a soluble cello-oligosaccharide, is often employed as a model substrate for studying the kinetics of individual cellulase components, particularly endoglucanases. Its solubility facilitates homogeneous reaction kinetics and simplifies product analysis. However, its utility as a proxy for insoluble, crystalline cellulose is limited by fundamental structural and enzymatic interaction differences. This guide delves into these limitations, presenting comparative data and detailed experimental protocols to aid in the selection of appropriate substrates for cellulase research.
Unveiling the Structural and Kinetic Disparities
The primary limitation of this compound lies in its inability to replicate the complex, heterogeneous nature of crystalline cellulose. Crystalline cellulose is a polysaccharide composed of long chains of β-(1→4) linked D-glucose units, which are organized into crystalline and amorphous regions. This structure presents a significant barrier to enzymatic degradation, requiring the synergistic action of a consortium of cellulolytic enzymes.
In contrast, this compound is a short, soluble chain of six glucose units. This fundamental difference in physical state and structure leads to significant discrepancies in enzyme activity and kinetics. Notably, exo-glucanases (cellobiohydrolases), which are crucial for the processive degradation of crystalline cellulose from the chain ends, exhibit limited to no activity on soluble substrates like this compound[1].
Key Differences Between this compound and Crystalline Cellulose:
| Feature | This compound | Crystalline Cellulose (e.g., Avicel) |
| Physical State | Soluble | Insoluble |
| Structure | Short-chain oligosaccharide (DP=6) | Long-chain polysaccharide with crystalline and amorphous regions |
| Enzyme Accessibility | Readily accessible to endoglucanases | Limited accessibility, requiring synergistic action of endo- and exo-glucanases |
| Exo-glucanase Activity | Negligible | Primary mode of action |
| Kinetic Model | Follows Michaelis-Menten kinetics for soluble substrates | Complex kinetics influenced by substrate accessibility, enzyme adsorption, and product inhibition |
The following diagram illustrates the structural differences between the soluble this compound and the complex, insoluble nature of crystalline cellulose.
Figure 1. Structural comparison of this compound and crystalline cellulose.
Experimental Protocols
To facilitate a direct comparison, detailed protocols for cellulase assays using both this compound and a common crystalline cellulose substrate, Avicel, are provided below.
Protocol 1: Cellulase Assay Using this compound
This protocol is adapted for measuring the activity of endoglucanases that can hydrolyze soluble oligosaccharides.
1. Materials:
-
This compound solution (e.g., 1% w/v in 50 mM sodium acetate buffer, pH 5.0)
-
Cellulase enzyme solution of appropriate dilution
-
50 mM Sodium acetate buffer, pH 5.0
-
Dinitrosalicylic acid (DNS) reagent for reducing sugar determination
-
Spectrophotometer
2. Procedure:
-
Pre-warm the this compound substrate solution to the desired reaction temperature (e.g., 50°C).
-
In a microcentrifuge tube, mix 0.5 mL of the pre-warmed this compound solution with 0.5 mL of the diluted enzyme solution.
-
Incubate the reaction mixture at the desired temperature for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 1.0 mL of DNS reagent.
-
Boil the mixture for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of glucose should be prepared to quantify the amount of reducing sugars released.
Protocol 2: Cellulase Assay Using Avicel (Microcrystalline Cellulose)
This protocol is suitable for measuring the total cellulase activity, including both endo- and exo-glucanases, on an insoluble substrate.
1. Materials:
-
Avicel (e.g., 1% w/v suspension in 50 mM sodium acetate buffer, pH 5.0)
-
Cellulase enzyme solution of appropriate dilution
-
50 mM Sodium acetate buffer, pH 5.0
-
Dinitrosalicylic acid (DNS) reagent
-
Centrifuge
-
Spectrophotometer
2. Procedure:
-
Prepare a suspension of Avicel in the sodium acetate buffer and ensure it is continuously stirred to maintain a uniform suspension.
-
In a test tube, add 1.0 mL of the Avicel suspension and 0.5 mL of the diluted enzyme solution.
-
Incubate the tubes in a shaking water bath at the desired temperature (e.g., 50°C) for a longer duration (e.g., 1-24 hours) due to the recalcitrant nature of the substrate.
-
Terminate the reaction by adding 1.5 mL of DNS reagent.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the insoluble Avicel.
-
Transfer the supernatant to a new tube and boil for 5-15 minutes for color development.
-
Cool to room temperature and measure the absorbance at 540 nm.
-
Quantify the reducing sugars released using a glucose standard curve.
The following diagram outlines the general workflow for a cellulase activity assay.
Figure 2. General workflow for a cellulase activity assay.
Alternative Substrates
Given the limitations of this compound, several alternative substrates are commonly used to provide a more comprehensive understanding of cellulase activity:
-
Avicel® (Microcrystalline Cellulose): An insoluble, highly crystalline substrate that is a good model for the crystalline regions of native cellulose.
-
Phosphoric Acid Swollen Cellulose (PASC): An amorphous, insoluble cellulose prepared by treating microcrystalline cellulose with phosphoric acid. It is more readily hydrolyzed than crystalline cellulose and is a good substrate for studying the combined action of endo- and exo-glucanases.
-
Carboxymethyl Cellulose (CMC): A soluble cellulose derivative that is an excellent substrate for measuring endoglucanase activity specifically.
-
Filter Paper (e.g., Whatman No. 1): A complex, insoluble substrate containing both crystalline and amorphous regions, often used for determining total cellulase activity (Filter Paper Units, FPU).
Conclusion
While this compound can be a useful tool for studying the kinetics of endoglucanases in a simplified system, its limitations as a model for crystalline cellulose are significant. Its soluble nature fails to capture the complexities of enzyme-substrate interactions that occur at the solid-liquid interface of insoluble cellulose. For a more accurate and holistic assessment of cellulase activity, particularly for enzyme cocktails intended for biomass conversion, it is crucial to employ a range of substrates that represent the different structural components of native cellulose, including both crystalline and amorphous forms. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions about substrate selection, ultimately leading to more robust and reliable characterization of cellulolytic enzymes.
References
A Comparative Guide to Alternative Substrates for Cellulase Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of cellulase activity is fundamental to a broad range of research fields, from biofuel development to pharmaceutical applications. While cellohexaose has traditionally been a substrate of choice for these assays, a variety of alternative substrates offer distinct advantages in terms of solubility, sensitivity, and amenability to high-throughput screening. This guide provides an objective comparison of key alternative substrates to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate substrate for your research needs.
Performance Comparison of Cellulase Substrates
The choice of substrate significantly impacts the outcome and efficiency of cellulase activity assays. The following table summarizes the performance of common alternative substrates compared to this compound, focusing on key kinetic parameters and practical considerations.
| Substrate | Type | Assay Principle | Advantages | Disadvantages | Typical Km (mM) | Typical Vmax (µmol/min/mg) |
| This compound | Oligosaccharide | Reducing Sugar Assay (e.g., DNS), HPLC | Well-defined, mimics natural cellulose fragments. | Low solubility, expensive, not ideal for high-throughput screening. | 0.1 - 1.0 | 1 - 10 |
| Avicel (Microcrystalline Cellulose) | Insoluble Polysaccharide | Reducing Sugar Assay (e.g., DNS) | Mimics the crystalline nature of cellulose, readily available. | Insoluble, heterogeneous, difficult to standardize, requires agitation. | N/A (insoluble) | Variable |
| Carboxymethyl Cellulose (CMC) | Soluble Polysaccharide | Reducing Sugar Assay (e.g., DNS), Viscometry | Soluble, inexpensive, suitable for viscosity-based assays.[1] | Chemically modified, may not reflect activity on natural cellulose.[2] | 1 - 10 (mg/mL) | 5 - 50 |
| p-Nitrophenyl-β-D-cellobioside (pNPC) | Chromogenic | Spectrophotometric (release of p-nitrophenol) | High sensitivity, continuous monitoring of reaction, suitable for high-throughput screening.[3][4] | Synthetic substrate, may not be hydrolyzed by all cellulases, potential for product inhibition. | 0.5 - 5.0 | 10 - 100 |
| BPNPG5 (Megazyme) | Chromogenic | Spectrophotometric (coupled enzyme assay) | High specificity for endo-cellulases, high sensitivity, commercially available kit. | Proprietary substrate, higher cost than basic substrates. | Substrate concentration is fixed in the kit. | Kit-specific units |
| Filter Paper (Whatman No. 1) | Insoluble Polysaccharide | Reducing Sugar Assay (e.g., DNS) | Standardized method (Filter Paper Unit - FPU), reflects activity on a complex substrate. | Insoluble, heterogeneous, time-consuming, low throughput. | N/A (insoluble) | Measured in FPU |
Experimental Protocols
Detailed methodologies for key cellulase assays using alternative substrates are provided below.
Cellulase Assay using Avicel (Insoluble Substrate)
This protocol determines cellulase activity by measuring the amount of reducing sugars released from the insoluble substrate Avicel.
Materials:
-
Avicel (e.g., Sigma-Aldrich)
-
50 mM Sodium Citrate Buffer (pH 4.8)
-
Cellulase enzyme solution
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Glucose standard solutions
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 1% (w/v) suspension of Avicel in 50 mM sodium citrate buffer (pH 4.8).
-
Add 1.0 mL of the Avicel suspension to a series of test tubes.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
Add 0.5 mL of appropriately diluted cellulase enzyme solution to each tube and mix well.
-
Incubate the reaction mixtures at 50°C for a defined period (e.g., 60 minutes) with constant agitation to keep the Avicel suspended.
-
Stop the reaction by adding 3.0 mL of DNS reagent to each tube.
-
Boil the tubes for 5-15 minutes to allow for color development.
-
Cool the tubes to room temperature and add 20 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.
Cellulase Assay using Carboxymethyl Cellulose (CMC) (Soluble Substrate)
This protocol measures the endo-glucanase activity of cellulases based on the release of reducing sugars from the soluble substrate CMC.
Materials:
-
Carboxymethyl Cellulose (CMC, medium viscosity)
-
50 mM Sodium Citrate Buffer (pH 5.0)
-
Cellulase enzyme solution
-
DNS reagent
-
Glucose standard solutions
-
Test tubes
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a 1% (w/v) solution of CMC in 50 mM sodium citrate buffer (pH 5.0).
-
Add 0.5 mL of the CMC solution to test tubes.
-
Pre-incubate the tubes at 50°C for 5 minutes.
-
Add 0.5 mL of the cellulase enzyme solution to each tube and mix.
-
Incubate the reaction at 50°C for 30 minutes.[1]
-
Terminate the reaction by adding 1.5 mL of DNS reagent.[1]
-
Boil the tubes for 10 minutes, then cool to room temperature.[1]
-
Measure the absorbance at 540 nm.[1]
-
Quantify the reducing sugars released using a glucose standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.[1]
Cellulase Assay using p-Nitrophenyl-β-D-cellobioside (pNPC) (Chromogenic Substrate)
This assay is a continuous spectrophotometric method that measures the release of p-nitrophenol from pNPC.
Materials:
-
p-Nitrophenyl-β-D-cellobioside (pNPC)
-
50 mM Sodium Acetate Buffer (pH 5.0)
-
Cellulase enzyme solution
-
1 M Sodium Carbonate solution (stop solution)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of pNPC in 50 mM sodium acetate buffer (e.g., 10 mM).
-
In a microplate well or a cuvette, add the appropriate volume of buffer and pNPC solution to achieve the desired final substrate concentration.
-
Pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the cellulase enzyme solution.
-
Monitor the increase in absorbance at 405-410 nm over time, which corresponds to the release of p-nitrophenol.
-
Alternatively, for endpoint assays, stop the reaction after a specific time by adding 1 M sodium carbonate solution. This will also develop the yellow color of the p-nitrophenolate ion.
-
Calculate the rate of p-nitrophenol release using a molar extinction coefficient for p-nitrophenol under the assay conditions.
Visualizing Experimental Workflows
To facilitate a clear understanding of the assay procedures, the following diagrams illustrate the key steps involved in different cellulase characterization methods.
Caption: General workflow for cellulase activity assays.
Caption: Detailed workflow of the DNS assay for reducing sugar measurement.
Conclusion
The selection of an appropriate substrate is a critical step in the accurate and efficient characterization of cellulase enzymes. While this compound remains a valuable tool, particularly for fundamental kinetic studies, alternative substrates offer significant advantages for various applications. Insoluble substrates like Avicel provide a more "natural" context, while soluble substrates such as CMC are ideal for simpler, more reproducible assays. For high-throughput screening and sensitive detection, chromogenic and fluorogenic substrates are unparalleled. By understanding the principles, advantages, and limitations of each substrate and employing the detailed protocols provided, researchers can confidently select the optimal method for their specific cellulase characterization needs.
References
- 1. Carboxymethyl cellulase production optimization from newly isolated thermophilic Bacillus subtilis K-18 for saccharification using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An assay for selective determination of exo-1,4,-beta-glucanases in a mixture of cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
Validating Experimental Results of Cellohexaose: A Comparative Guide for Researchers
For scientists and professionals in drug development, rigorous validation of experimental results against established literature data is a cornerstone of reliable research. This guide provides a comparative overview of key physicochemical and biochemical parameters of cellohexaose, alongside detailed experimental protocols for its analysis. The information herein is intended to support the validation of in-house experimental findings and ensure consistency with published data.
Physicochemical and Biochemical Properties of this compound
To facilitate a direct comparison of experimental data with literature values, the following table summarizes key quantitative parameters for this compound.
| Parameter | Literature Value | Experimental Method |
| Molecular Weight | 990.9 g/mol [1] | Mass Spectrometry |
| Molecular Formula | C36H62O31[1][2] | Elemental Analysis |
| Melting Point | 275-278 °C (with decomposition)[3] | Melting Point Apparatus |
| Purity | >95%[1] | High-Performance Liquid Chromatography (HPLC) |
| Enzymatic Hydrolysis Rate | 1-12 s⁻¹ (with cellobiohydrolase II from Trichoderma reesei at 27°C)[4] | ¹H-NMR Spectroscopy and HPLC |
Key Experimental Protocols
Accurate and reproducible experimental data are contingent upon meticulous adherence to established protocols. The following sections detail methodologies for common analyses performed on this compound.
Enzymatic Hydrolysis of this compound
This protocol outlines the enzymatic degradation of this compound and the subsequent analysis of its hydrolysis products.
Materials:
-
This compound
-
Cellulase (e.g., from Trichoderma reesei)
-
Sodium Phosphate Buffer (pH 6.5)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
-
Heating block
Procedure:
-
Prepare a 0.5% (w/v) solution of this compound in sodium phosphate buffer (pH 6.5).
-
Add cellobiohydrolase to the this compound solution to a final concentration of 0.5 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Stop the enzymatic reaction by heating the aliquots at 99°C for 10 minutes.[5]
-
Analyze the hydrolysis products (cellobiose and cellotetraose) by HPAEC-PAD.[5]
High-Performance Liquid Chromatography (HPLC) Analysis of Cello-oligosaccharides
This protocol provides a general framework for the separation and quantification of cello-oligosaccharides.
System:
-
HPLC instrument with a differential refractometer.[6]
-
Column: YMC PA-03 (4.6x250 mm, 5µm) for analytical purposes or YMC PA-43 (20x250 mm, 5µm) for semi-preparative purposes.[6]
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 1:1 v/v).[6]
Procedure:
-
Dissolve the cello-oligosaccharide sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the sample at a flow rate of 0.1-2.0 ml/min for the analytical column or 6.0 ml/min for the semi-preparative column.[6]
-
Detect the separated oligosaccharides using a differential refractometer.[6]
-
Identify and quantify the peaks by comparing their retention times and areas with those of known standards.
¹H-NMR Spectroscopy of this compound
This protocol describes the preparation and analysis of this compound by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Sample Preparation:
-
Dissolve the this compound sample in deuterium oxide (D₂O).
Instrumentation and Parameters:
-
NMR Spectrometer (e.g., 600 MHz for ¹H).[7]
-
The sample temperature should be regulated at 298 K (25°C).[7]
Procedure:
-
Acquire one-dimensional (1D) ¹H NMR spectra.
-
Process the spectra to identify the chemical shifts and coupling constants of the protons in the this compound molecule.
-
Compare the obtained spectra with published data for structural verification.
Visualizing the Enzymatic Hydrolysis of this compound
The enzymatic breakdown of this compound is a fundamental biochemical process. The following diagram illustrates this hydrolytic pathway.
Caption: Enzymatic hydrolysis of this compound by cellulase.
References
- 1. This compound Oligosaccharide | Megazyme [megazyme.com]
- 2. This compound | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2478-35-5 [chemicalbook.com]
- 4. Cello-oligosaccharide hydrolysis by cellobiohydrolase II from Trichoderma reesei. Association and rate constants derived from an analysis of progress curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Structural Evidence for Inter-Residue Hydrogen Bonding Observed for Cellobiose in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cellohexaose Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of cellohexaose, a six-unit glucose polymer, is critical for its application in research, as a biochemical substrate, and in the development of therapeutics. Accurate determination of its purity requires robust analytical methods capable of separating and quantifying this compound from other cellooligosaccharides and potential impurities. This guide provides a comparative overview of key analytical techniques for assessing this compound purity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for this compound purity assessment depends on various factors, including the required sensitivity, resolution, and the nature of potential impurities. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is often considered a superior method due to its high sensitivity and resolving power for underivatized carbohydrates.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), offers a versatile and widely accessible alternative. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, making it invaluable for absolute purity determination and identification of unknown impurities. Mass Spectrometry (MS) is essential for confirming molecular weight and identifying trace contaminants. Capillary Electrophoresis (CE) presents a high-resolution separation technique that requires minimal sample volume.
The following table summarizes the quantitative performance of these methods. Data for this compound is provided where available; in other cases, data for structurally similar oligosaccharides is presented as a reference.
| Parameter | HPAEC-PAD | HPLC-RID/ELSD | LC-MS | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Anion exchange chromatography of carbohydrates at high pH with sensitive electrochemical detection. | Separation based on polarity or size, with detection by refractive index or light scattering. | Separation by HPLC followed by mass-to-charge ratio detection. | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Separation of ions in an electric field within a small capillary. |
| Limit of Detection (LOD) | 0.4–0.6 pmol (for chitooligosaccharides)[3] | Generally in the low µg range. | Sub-picomole levels.[4] | ~0.1-1% of total sample for impurity detection. | As low as 100 fmol (for derivatized oligosaccharides).[5] |
| Limit of Quantification (LOQ) | 1.2–2.0 pmol (for chitooligosaccharides)[3] | Generally in the mid-to-high µg range. | Picomole to femtomole range.[6] | ~0.5-2% of total sample for quantification. | In the fmol to pmol range.[5] |
| Linearity Range | 0.2 to 10 mg/L (for chitooligosaccharides)[3] | Typically spans 2-3 orders of magnitude. | Can span several orders of magnitude.[6] | Dependent on instrument and experimental setup. | 0.5-50 mM (for derivatized saccharides). |
| Typical Run Time | 20-40 minutes | 15-30 minutes[7] | 30-60 minutes[6] | 5-30 minutes per spectrum. | < 10 minutes (for derivatized saccharides). |
| Key Advantages | High sensitivity and resolution without derivatization.[3] | Widely available, robust. | High specificity and sensitivity, molecular weight information.[4] | Provides absolute structural information, non-destructive.[8] | High resolution, minimal sample consumption.[9] |
| Key Disadvantages | Requires specialized equipment, sensitive to matrix effects. | Lower sensitivity compared to other methods. | Can have matrix effects and ionization suppression. | Lower sensitivity, complex data interpretation.[8] | Often requires derivatization for neutral sugars.[10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful technique for the separation and quantification of underivatized carbohydrates.[10] At high pH, carbohydrates become anionic and can be separated on a strong anion-exchange column. Pulsed amperometric detection allows for sensitive and direct detection of the eluted carbohydrates.
Instrumentation:
-
High-performance liquid chromatograph equipped with a pulsed amperometric detector with a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA1 or PA200).
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% (w/w)
-
Sodium acetate (NaOAc)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the linear range of the instrument (e.g., 1-10 mg/L). Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Eluent A: 100 mM NaOH
-
Eluent B: 100 mM NaOH with 1 M NaOAc
-
Gradient: A gradient of sodium acetate is typically used to elute oligosaccharides of increasing size. For this compound and related oligomers, a shallow gradient of Eluent B into Eluent A is effective.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30 °C
-
-
Detection: Use a standard carbohydrate waveform for the pulsed amperometric detector.
-
Quantification: Generate a calibration curve using certified this compound standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
HPLC with RID is a common method for the analysis of sugars. The separation is typically based on size exclusion or ligand-exchange chromatography.
Instrumentation:
-
HPLC system with a refractive index detector.
-
Column suitable for carbohydrate analysis (e.g., ligand-exchange column like Agilent Hi-Plex Ca or size-exclusion column).[7]
Reagents:
-
Deionized water (HPLC grade)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in deionized water to a suitable concentration (e.g., 1-5 mg/mL). Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Deionized water
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 80-85 °C
-
-
Detection: The refractive index detector should be maintained at a stable temperature, typically the same as the column.
-
Quantification: Prepare a calibration curve with this compound standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR are valuable.[8][11]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., maleic acid, for quantitative NMR)
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a known volume of D₂O. For quantitative analysis, add a precisely weighed amount of an internal standard.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Key signals for this compound include the anomeric protons.
-
Purity can be assessed by comparing the integral of the this compound signals to the integrals of any impurity signals.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum.
-
The anomeric carbon signals are particularly useful for identifying different oligosaccharides.
-
-
Quantitative Analysis (qNMR):
-
Use a long relaxation delay to ensure full relaxation of all nuclei.
-
Calculate the purity by comparing the integral of a known this compound signal to the integral of the internal standard signal.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of this compound and its impurities.[6]
Instrumentation:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Porous graphitized carbon (PGC) or other suitable column for oligosaccharide separation.[1]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Deionized water (LC-MS grade)
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a low concentration (e.g., µg/mL to ng/mL range). Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from low to high organic content is used to elute the oligosaccharides.
-
Flow Rate: 0.2 - 0.5 mL/min
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode. Adduct formation (e.g., [M+Cl]⁻ or [M+Na]⁺) is common for oligosaccharides.
-
Detection: Scan for the expected mass-to-charge ratio (m/z) of this compound and potential impurities.
-
-
Quantification: Use an internal standard (ideally, an isotopically labeled this compound) and generate a calibration curve.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the purity assessment of a this compound sample, from initial analysis to final purity determination.
Caption: General workflow for this compound purity assessment.
This guide provides a foundational understanding of the primary analytical methods for assessing this compound purity. The choice of method will ultimately be guided by the specific requirements of the analysis, including sensitivity, structural information needed, and available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. Rapid identification and accurate quantitation of biological oligosaccharide mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent approaches for the quantitative analysis of functional oligosaccharides used in the food industry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Separation of Oligosaccharides by Capillary Electrophoresis Using Buffer Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Cellohexaose: Standard Procedures for Safe Disposal
This document provides essential safety and logistical information for the proper disposal of Cellohexaose, ensuring the safety of laboratory personnel and compliance with standard protocols.
This compound is a hexasaccharide composed of D-glucose units.[1] While it is not classified as a hazardous substance, proper handling and disposal are crucial for maintaining a safe laboratory environment.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₆H₆₂O₃₁[1][2] |
| Molecular Weight | 990.9 g/mol [1] |
| Appearance | White solid/powder |
| Melting Point | 275-278°C (decomposes)[3] |
| Solubility | Soluble in water |
| Hazard Classification | Not classified as hazardous[4] |
| Storage Temperature | Room temperature[5] |
Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
2. For Small Spills:
-
If a small amount of this compound powder is spilled, it can be swept up and disposed of in the regular solid waste stream.
-
Avoid generating dust. If necessary, lightly moisten the powder with water to prevent it from becoming airborne.
3. For Unused or Waste Product:
-
Solid Waste: Uncontaminated this compound can typically be disposed of as non-hazardous solid waste. Place the material in a sealed container to prevent dust formation and discard it in the regular laboratory trash.
-
Aqueous Solutions: If this compound is in an aqueous solution, it can generally be disposed of down the drain with copious amounts of water. Check with your local institutional guidelines and wastewater regulations to ensure compliance.
4. Decontamination:
-
Clean any contaminated surfaces with water.
5. Regulatory Compliance:
-
Always consult your institution's specific safety guidelines and local regulations for chemical disposal. While this compound is not considered hazardous, institutional policies may have specific requirements.
Experimental Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C36H62O31 | CID 168958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2478-35-5 [chemicalbook.com]
- 4. This compound Oligosaccharide | Megazyme [megazyme.com]
- 5. medchemexpress.com [medchemexpress.com]
Safeguarding Your Research: A Guide to Handling Cellohexaose
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Cellohexaose, a key substrate in various biochemical assays. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Immediate Safety and Handling Precautions
This compound is classified as a non-hazardous substance. However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The primary risks associated with handling this compound in its solid form are inhalation of the powder and eye contact.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required when handling this compound powder to minimize exposure.
| PPE Component | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Gloves | Nitrile or latex gloves | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder. |
Handling Procedures:
-
Ensure good ventilation at the workstation to minimize inhalation of dust.[1]
-
Avoid generating dust when handling the powder.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Always wash hands thoroughly after handling the product.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound from the moment it arrives in the lab until its disposal ensures both safety and the integrity of your experiments.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent absorption of moisture.
2. Experimental Workflow:
The following diagram outlines a typical experimental workflow for an enzymatic assay using this compound.
3. Detailed Experimental Protocol: Enzymatic Hydrolysis of this compound
This protocol provides a general methodology for studying the activity of cellulase enzymes using this compound as a substrate.
a. Preparation of Reagents:
| Reagent | Example Concentration | Preparation Notes |
| Sodium Acetate Buffer | 50 mM, pH 5.0 | Adjust pH with acetic acid or sodium hydroxide. |
| This compound Stock Solution | 1-10 mg/mL | Dissolve this compound powder in the prepared buffer. Gentle warming may be required for complete dissolution. |
| Enzyme Solution (e.g., Cellulase) | Varies based on enzyme activity | Prepare fresh in cold buffer immediately before use to maintain activity. |
b. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the buffer, this compound stock solution, and water to the desired final volume and substrate concentration.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to the reaction mixture.
-
Incubation: Incubate the reaction tubes at the optimal temperature for the enzyme (typically between 37°C and 50°C) for a defined period (e.g., 30-120 minutes).
-
Reaction Termination: Stop the reaction, often by heat inactivation (e.g., boiling for 5-10 minutes).
-
Product Analysis: Analyze the reaction products to determine the extent of this compound hydrolysis. This is commonly done by quantifying the amount of glucose or smaller oligosaccharides produced, for example, using a glucose oxidase-based assay or High-Performance Liquid Chromatography (HPLC).
Disposal Plan
As this compound is a non-hazardous carbohydrate, its disposal is straightforward.
-
Solid Waste: Unused this compound powder can be disposed of in the regular laboratory trash. To prevent creating a nuisance, it is good practice to place it in a sealed bag or container.
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with this compound can be disposed of in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
